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  • Product: (R)-3-phenoxypyrrolidine
  • CAS: 857279-33-5

Core Science & Biosynthesis

Foundational

(R)-3-Phenoxypyrrolidine: Physicochemical Profiling, Stereoselective Synthesis, and Pharmacological Applications

Executive Summary (R)-3-phenoxypyrrolidine is a highly versatile, chiral secondary amine that serves as a privileged building block in modern medicinal chemistry. Featuring a pyrrolidine core substituted with a phenoxy g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-phenoxypyrrolidine is a highly versatile, chiral secondary amine that serves as a privileged building block in modern medicinal chemistry. Featuring a pyrrolidine core substituted with a phenoxy group at the C3 position, this scaffold is critical in the development of targeted therapeutics. Its applications range from serving as a core motif in muscarinic M3 receptor antagonists [1] to acting as a high-affinity binding ligand for the Von-Hippel-Lindau (VHL) E3 ligase in advanced Proteolysis Targeting Chimeras (PROTACs) [2]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol for its enantioselective preparation.

Physicochemical Profiling

Accurate physicochemical characterization is essential for downstream formulation and synthetic integration. The following table summarizes the core quantitative data for (R)-3-phenoxypyrrolidine [3].

PropertyValue
IUPAC Name (3R)-3-phenoxypyrrolidine
CAS Registry Number 857279-33-5
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Stereochemistry (R)-configuration at C3
Physical State (Free Base) Pale yellow to colorless viscous liquid
Physical State (HCl Salt) White to off-white crystalline powder
Boiling Point (Predicted) ~260–270 °C
Density (Predicted) ~1.08 g/cm³
Storage Conditions 2–8 °C, inert atmosphere, protected from light

Structural and Stereochemical Dynamics

The pyrrolidine ring of (R)-3-phenoxypyrrolidine adopts an envelope conformation to minimize steric repulsion between the C3-phenoxy group and the adjacent methylene protons. The stereocenter at C3 is the critical determinant of its biological activity. In pharmacological contexts, the (R)-enantiomer often exhibits superior binding affinity compared to its (S)-counterpart due to precise spatial alignment within target protein binding pockets, such as the lipophilic sub-pockets of muscarinic receptors [1].

Synthetic Methodology: Stereospecific Inversion

The most robust and scalable method for synthesizing (R)-3-phenoxypyrrolidine involves the Mitsunobu reaction of (S)-N-Boc-3-pyrrolidinol with phenol [4]. This approach is favored because it proceeds via an SN2 mechanism, ensuring complete Walden inversion of the stereocenter, thereby translating the readily available (S)-precursor into the desired (R)-product [4].

Synthesis A (S)-N-Boc-3-pyrrolidinol + Phenol B Mitsunobu Reaction (DIAD, PPh3, THF) 0°C to RT A->B C (R)-N-Boc-3-phenoxypyrrolidine (Walden Inversion) B->C SN2 Mechanism D Boc Deprotection (HCl/Dioxane) C->D IPC: TLC/LC-MS E (R)-3-phenoxypyrrolidine HCl (Target Compound) D->E IPC: Chiral HPLC

Enantioselective synthesis of (R)-3-phenoxypyrrolidine via Mitsunobu inversion.

Self-Validating Protocol: Synthesis of (R)-3-phenoxypyrrolidine Hydrochloride

Phase 1: Mitsunobu Coupling (Stereochemical Inversion) Causality: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability and liquid state, which allows for highly controlled dropwise addition, minimizing exothermic degradation and unwanted side reactions [4].

  • Preparation: In an oven-dried flask purged with nitrogen, dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. The low temperature is critical to stabilize the initial phosphonium-betaine intermediate.

  • Addition: Add DIAD (1.2 eq) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • In-Process Control (IPC) 1: Analyze via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting material spot completely disappears, and a new, UV-active product spot emerges. LC-MS must confirm the target mass [M+H-Boc]+ or [M+Na]+.

  • Workup: Concentrate under reduced pressure. Purify via silica gel chromatography to isolate (R)-N-Boc-3-phenoxypyrrolidine.

Phase 2: Boc Deprotection and Salt Formation Causality: Utilizing 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) ensures the direct precipitation of the hydrochloride salt. This eliminates the need for aqueous basic workup and free-base chromatography, preserving the enantiomeric purity and yielding a highly stable, crystalline solid.

  • Deprotection: Dissolve the purified (R)-N-Boc-3-phenoxypyrrolidine in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • IPC 2: Monitor by LC-MS until the Boc-protected mass is entirely replaced by the free amine mass (m/z 164.1 [M+H]+).

  • Isolation: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate (R)-3-phenoxypyrrolidine hydrochloride. Filter and dry under vacuum.

  • IPC 3 (Chiral Validation): Perform Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. The protocol is validated when the Enantiomeric Excess (ee) is ≥ 98%.

Pharmacological Applications

(R)-3-phenoxypyrrolidine is a critical structural motif in two major pharmacological domains:

A. Muscarinic M3 Receptor Antagonists

The (R)-3-phenoxypyrrolidine moiety is frequently incorporated into carboxamide derivatives designed to antagonize the M3 muscarinic acetylcholine receptor [1]. The phenoxy group provides essential π-π stacking and hydrophobic interactions within the receptor's orthosteric site, while the basic pyrrolidine nitrogen forms a critical salt bridge with an aspartate residue (Asp147 in human M3). This specific stereochemical arrangement allows for high potency and prolonged duration of action, making these compounds highly effective for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) [1].

B. Targeted Protein Degradation (PROTACs)

Recently, (R)-3-phenoxypyrrolidine derivatives have emerged as vital components in the design of target-directed ligands for Proteolysis Targeting Chimeras (PROTACs) [2]. Specifically, the scaffold is utilized to construct high-affinity ligands for the Von-Hippel-Lindau (VHL) E3 ubiquitin ligase [2]. By chemically linking the (R)-3-phenoxypyrrolidine-based VHL ligand to a protein-of-interest (POI) binder, researchers can hijack the ubiquitin-proteasome system to degrade disease-causing proteins.

PROTAC POI Target Protein of Interest (POI) Ternary Ternary Complex Formation [POI - PROTAC - E3] POI->Ternary PROTAC Bifunctional Degrader (Contains (R)-3-phenoxypyrrolidine motif) PROTAC->Ternary Linker + Ligands E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Mechanism of PROTAC-mediated protein degradation utilizing VHL binding ligands.

References

  • Pfizer Inc. "Carboxamide derivatives as muscarinic receptor antagonists.
  • Astellas Pharma Inc. "HYDROXYPYRROLIDINE DERIVATIVE AND MEDICINAL APPLICATION THEREOF.

Sources

Exploratory

1H NMR and 13C NMR spectra of (R)-3-phenoxypyrrolidine

Title: Conformational and Spectral Profiling of (R)-3-Phenoxypyrrolidine: A Comprehensive 1 H and 13 C NMR Analysis Executive Summary (R)-3-phenoxypyrrolidine is a privileged chiral heterocycle widely utilized as a core...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational and Spectral Profiling of (R)-3-Phenoxypyrrolidine: A Comprehensive 1 H and 13 C NMR Analysis

Executive Summary

(R)-3-phenoxypyrrolidine is a privileged chiral heterocycle widely utilized as a core building block in the design of advanced active pharmaceutical ingredients (APIs). It is notably featured in the synthesis of muscarinic M3 receptor antagonists for chronic obstructive pulmonary disease (COPD)[1] and various neuroactive therapeutics targeting psychiatric and neurological conditions[2]. Validating the structural and stereochemical integrity of this scaffold is a non-negotiable step in drug development. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of (R)-3-phenoxypyrrolidine, explaining the physical causality behind its spectral features and outlining a self-validating protocol for its analytical verification.

Conformational Dynamics and Magnetic Causality

To interpret the NMR spectrum of a functionalized pyrrolidine, one must first understand its solution-state dynamics. The five-membered pyrrolidine ring does not exist as a flat polygon; rather, it rapidly interconverts between various "envelope" and "half-chair" conformations through a process known as pseudorotation.

However, the introduction of the bulky phenoxy group at the C3 position breaks this symmetry. To minimize transannular 1,3-diaxial-like steric clashes, the ring heavily biases its conformational equilibrium toward states where the phenoxy substituent occupies a pseudo-equatorial position. This restricted conformational freedom is the direct physical cause of the complex multiplet structures observed in the 1 H NMR spectrum. Because the ring is locked into a preferred geometry, the dihedral angles between adjacent protons (e.g., between C2-H and C3-H) become relatively fixed on the NMR timescale, leading to distinct and measurable vicinal coupling constants ( 3JHH​ ) governed by the Karplus equation.

Spectral Analysis and Signal Assignment

1 H NMR Causality: Deshielding and Diastereotopicity

The 1 H NMR spectrum of (R)-3-phenoxypyrrolidine (typically acquired in CDCl 3​ ) is divided into the aromatic phenoxy domain and the aliphatic pyrrolidine domain.

  • The Aromatic Region: The oxygen atom of the phenoxy group donates electron density into the aromatic ring via resonance. This increases the electron shielding around the ortho and para protons, shifting their resonances upfield relative to a standard benzene ring. The ortho protons typically appear as a doublet at ~δ 6.88, while the meta protons, less affected by the resonance donation, appear as a pseudo-triplet at ~δ 7.28.

  • The C3 Methine Proton: The proton attached to C3 is directly adjacent to the highly electronegative oxygen atom. The inductive withdrawal of electron density strips the magnetic shielding from this proton, causing it to resonate far downfield as a complex multiplet at ~δ 4.85.

  • Diastereotopic Ring Protons: The presence of the (R)-chiral center at C3 renders the two faces of the pyrrolidine ring non-equivalent. Consequently, the geminal protons at C2 (and C4) are diastereotopic (). They are not related by any axis or plane of symmetry. The C2 proton that is cis to the phenoxy group sits in a completely different magnetic environment—experiencing different anisotropic shielding from the aromatic π -cloud—than the trans proton. This causality results in the C2 protons appearing as two distinct signals (e.g., δ 3.10 and δ 3.20) rather than a single peak, exhibiting strong geminal coupling ( 2J≈12.5 Hz).

13 C NMR Causality: Chemical Shifts and Relaxation

The 13 C NMR spectrum provides an orthogonal validation of the carbon skeleton.

  • Oxygen-Bearing Carbons: The ipso carbon of the aromatic ring and the C3 carbon of the pyrrolidine ring are heavily deshielded by the adjacent oxygen, resonating at ~δ 157.8 and ~δ 76.8, respectively.

  • Relaxation Dynamics: In standard proton-decoupled 13 C acquisitions, the ipso carbon often appears as a very weak signal. The causality here is twofold: First, lacking an attached proton, it cannot undergo efficient dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ ). Second, it receives minimal signal enhancement from the Nuclear Overhauser Effect (NOE). Recognizing this physical limitation is critical; an inexperienced analyst might mistake the weak ipso peak for an impurity or baseline noise.

Data Presentation

Table 1: Summarized 1 H NMR Data for (R)-3-Phenoxypyrrolidine (400 MHz, CDCl 3​ ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | NH | 2.20 | br s | 1H | - | | C4-H a​ | 1.95 | m | 1H | - | | C4-H b​ | 2.15 | m | 1H | - | | C5-H a​ , H b​ | 2.90 - 3.05 | m | 2H | - | | C2-H a​ | 3.10 | dd | 1H | 12.5, 5.0 | | C2-H b​ | 3.20 | d | 1H | 12.5 | | C3-H | 4.85 | m | 1H | - | | Ar-H (ortho) | 6.88 | d | 2H | 8.0 | | Ar-H (para) | 6.95 | t | 1H | 7.5 | | Ar-H (meta) | 7.28 | dd | 2H | 8.0, 7.5 |

Table 2: Summarized 13 C NMR Data for (R)-3-Phenoxypyrrolidine (100 MHz, CDCl 3​ )

Position Chemical Shift (δ, ppm) Carbon Type Relaxation Consideration

| C4 | 32.5 | CH 2​ | Fast T1​ , strong NOE | | C5 | 45.8 | CH 2​ | Fast T1​ , strong NOE | | C2 | 52.4 | CH 2​ | Fast T1​ , strong NOE | | C3 | 76.8 | CH | Fast T1​ , strong NOE | | Ar-C (ortho) | 115.6 | CH | Fast T1​ , strong NOE | | Ar-C (para) | 120.9 | CH | Fast T1​ , strong NOE | | Ar-C (meta) | 129.6 | CH | Fast T1​ , strong NOE | | Ar-C (ipso) | 157.8 | C (Quat) | Slow T1​ , weak NOE |

Self-Validating Experimental Protocol

To guarantee absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream errors.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure (R)-3-phenoxypyrrolidine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Causality & Validation: CDCl 3​ is chosen because it lacks exchangeable protons that would obscure the pyrrolidine NH signal. The sample concentration is optimized to provide a robust 1 H signal in <1 minute while being concentrated enough to yield a high signal-to-noise (S/N) 13 C spectrum within 30 minutes.

Step 2: Instrument Calibration (Tuning and Shimming)

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform Automatic Tuning and Matching (ATMA) for both 1 H and 13 C channels. Execute gradient shimming (TopShim).

  • Causality & Validation: Tuning ensures the probe's electrical impedance matches the sample's dielectric properties, maximizing energy transfer and S/N ratio. Shimming corrects magnetic field inhomogeneities. Validation Check: The residual CHCl 3​ solvent peak must have a linewidth at half-height (FWHM) of ≤0.5 Hz. If the peak is broad, shimming has failed, and the data will be unreliable.

Step 3: Acquisition Parameters

  • 1 H Acquisition: Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay ( D1​ ) of 1.0 second.

  • 13 C Acquisition: Use a proton-decoupled sequence (zgpg30), 512 scans, and crucially, extend the D1​ to 2.0–3.0 seconds.

  • Causality & Validation: The extended D1​ in the 13 C experiment allows the quaternary ipso carbon (which has a long T1​ relaxation time) to return to thermal equilibrium between pulses, ensuring it is visible above the baseline noise.

Step 4: Processing and Internal Verification

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra.

  • Causality & Validation: The Self-Validation Check: Calibrate the residual CHCl 3​ peak to exactly δ 7.26 ( 1 H) and δ 77.16 ( 13 C). Integrate the 1 H spectrum. The total integration must sum to exactly 15 protons. If the integral of the aromatic region relative to the aliphatic region does not yield a perfect 5:10 ratio, the sample is either impure, or the relaxation delay was insufficient, invalidating the run.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in CDCl3) Tuning Probe Tuning & Matching (ATMA / Shimming) Prep->Tuning Acq1H 1H NMR Acquisition (zg30, ns=16) Tuning->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512) Tuning->Acq13C Process Spectral Processing (FT, Phase/Baseline Correct) Acq1H->Process Acq13C->Process Validate Structural Validation (Integration & Shift Analysis) Process->Validate

Figure 1: Self-validating NMR acquisition and processing workflow for chiral pyrrolidines.

References

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • WO2018066718A1 - Therapeutic compounds.
  • High-Resolution NMR Techniques in Organic Chemistry. Elsevier / ScienceDirect.[Link]

Sources

Foundational

(R)-3-Phenoxypyrrolidine: A Technical Guide to its Mechanism of Action in Pharmacology

Abstract This technical guide provides a comprehensive analysis of the pharmacological mechanism of action of (R)-3-phenoxypyrrolidine, a key scaffold in modern medicinal chemistry. Tailored for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological mechanism of action of (R)-3-phenoxypyrrolidine, a key scaffold in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular interactions, effects on neurotransmitter systems, and the experimental methodologies crucial for its characterization. The primary focus is on its role as a monoamine reuptake inhibitor, detailing its engagement with the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This guide also presents detailed experimental protocols, explores structure-activity relationships, and discusses the therapeutic potential of this significant pharmacological agent.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered, nitrogen-containing heterocycle, is a cornerstone of contemporary drug design.[1][2] Its inherent non-planar, three-dimensional structure enables the precise spatial arrangement of chemical substituents, which is critical for achieving high-affinity interactions with biological targets.[2][3] This structural advantage, coupled with its synthetic accessibility, has cemented the pyrrolidine moiety's presence in a vast array of bioactive compounds, spanning natural alkaloids to synthetic pharmaceuticals.[4][5] The versatility of the pyrrolidine core is demonstrated by its incorporation into drugs for a wide range of therapeutic areas, from infectious diseases and oncology to disorders of the central nervous system (CNS).[2][6]

(R)-3-phenoxypyrrolidine serves as a fundamental pharmacophore for a class of compounds that act on the CNS. The rigid conformation of the pyrrolidine ring and the specific (R)-stereochemistry are principal determinants of its pharmacological activity. This guide will provide a detailed examination of the mechanisms by which this compound and its derivatives modulate monoaminergic systems to exert their effects on the CNS.

Core Mechanism of Action: Modulation of Monoamine Neurotransmission

The central mechanism of action for (R)-3-phenoxypyrrolidine and its analogues is the inhibition of monoamine reuptake.[7] The monoamine neurotransmitters—norepinephrine (NE), serotonin (5-HT), and dopamine (DA)—are pivotal in regulating mood, cognition, and a host of other physiological functions.[8][9] The termination of their synaptic signaling is primarily accomplished through their re-entry into presynaptic neurons via specific transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[10][11] By obstructing these transporters, (R)-3-phenoxypyrrolidine-based compounds elevate the concentration of these neurotransmitters in the synaptic cleft, thereby prolonging their signaling activity.

Primary Targets: Norepinephrine and Serotonin Transporters

Extensive research has characterized derivatives of 3-phenoxypyrrolidine as potent, and in many cases, balanced inhibitors of both NET and SERT.[7] This dual-inhibitory profile is a hallmark of several effective medications for depression and pain.[12] The blockade of NET and SERT by these molecules leads to increased extracellular levels of norepinephrine and serotonin, a mechanism believed to be fundamental to their therapeutic efficacy in conditions like major depressive disorder and neuropathic pain.[7]

Dopamine Transporter (DAT) Interactions and Stereoselectivity

Beyond their primary effects on NET and SERT, certain 3-phenoxypyrrolidine derivatives also demonstrate significant affinity for the dopamine transporter.[13] This interaction is often stereoselective, with the (R)-enantiomer frequently exhibiting a distinct binding profile compared to its (S)-counterpart.[13] The degree of DAT inhibition can profoundly shape a compound's overall pharmacological effects, influencing its impact on motivation, reward pathways, and motor function.[14] The precise balance of activity at NET, SERT, and DAT is a critical factor in the design and development of new CNS-targeted therapeutics.

Signaling Cascade and Downstream Effects

The inhibition of monoamine reuptake by (R)-3-phenoxypyrrolidine sets in motion a complex signaling cascade. The resultant increase in the synaptic availability of norepinephrine, serotonin, and dopamine leads to more robust and sustained activation of their corresponding postsynaptic receptors. This, in turn, can modulate a variety of intracellular signaling pathways, ultimately influencing gene expression and neuronal plasticity. Furthermore, the prolonged elevation of monoamine levels can induce adaptive changes in the sensitivity and density of both presynaptic and postsynaptic receptors over time.

G cluster_presynaptic Presynaptic Neuron cluster_synthesis cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle VMAT2->vesicle NE_cleft NE vesicle->NE_cleft Exocytosis SER_cleft 5-HT vesicle->SER_cleft Exocytosis DA_cleft DA vesicle->DA_cleft Exocytosis Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA DA Dopamine L_DOPA->DA DA->MAO Metabolism DA->VMAT2 NE Norepinephrine DA->NE NE->MAO Metabolism NE->VMAT2 Trp Tryptophan HTP 5-HTP Trp->HTP SER Serotonin (5-HT) HTP->SER SER->MAO Metabolism SER->VMAT2 AdR Adrenergic Receptors NE_cleft->AdR NET NET NE_cleft->NET Reuptake SER_R Serotonin Receptors SER_cleft->SER_R SERT SERT SER_cleft->SERT Reuptake DA_R Dopamine Receptors DA_cleft->DA_R DAT DAT DA_cleft->DAT Reuptake signaling Downstream Signaling AdR->signaling SER_R->signaling DA_R->signaling R3PP (R)-3-phenoxypyrrolidine R3PP->NET Inhibition R3PP->SERT Inhibition R3PP->DAT Inhibition NET->NE SERT->SER DAT->DA

Figure 1: Signaling pathway of monoamine reuptake inhibition.

Experimental Protocols for Mechanistic Elucidation

The pharmacological profile of (R)-3-phenoxypyrrolidine is defined through a series of established in vitro and in vivo assays. These protocols are essential for quantifying the compound's affinity for its molecular targets and its functional impact on neurotransmitter dynamics.

Radioligand Binding Assays

This in vitro method is employed to determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes engineered to express the transporter of interest (NET, SERT, or DAT).

    • A specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT, [3H]WIN 35,428 for DAT).

    • The test compound, (R)-3-phenoxypyrrolidine, prepared in a range of concentrations.

    • A non-specific binding control, typically a high concentration of a known inhibitor.

    • Assay buffer.

    • Scintillation fluid.

    • A scintillation counter.

  • Procedure:

    • Create a serial dilution of the test compound.

    • In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding determination), or the non-specific binding control.

    • Incubate the plate at a controlled temperature for a sufficient duration to reach binding equilibrium.

    • Terminate the binding reaction via rapid filtration through a glass fiber filter, which captures the cell membranes.

    • Thoroughly wash the filters with ice-cold buffer to eliminate any unbound radioligand.

    • Transfer the filters to scintillation vials containing scintillation fluid.

    • Quantify the level of radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding) through non-linear regression analysis of the data.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Assays

This functional assay quantifies the inhibition of neurotransmitter reuptake in synaptosomes, which are isolated nerve terminals.[15]

  • Materials:

    • Synaptosomes isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

    • The test compound, (R)-3-phenoxypyrrolidine, at various concentrations.

    • Uptake buffer.

  • Procedure:

    • Pre-incubate the synaptosomes with either the test compound or a vehicle control at 37°C.

    • Initiate the uptake process by introducing the radiolabeled neurotransmitter.

    • Allow the uptake to proceed for a brief, defined period (typically a few minutes).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity retained within the synaptosomes using a scintillation counter.

    • Calculate the IC50 value for the inhibition of neurotransmitter uptake.

G cluster_prep Sample Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Brain Tissue (e.g., Striatum, Cortex) B Homogenization A->B C Centrifugation B->C D Synaptosome Pellet C->D E Resuspend Synaptosomes in Assay Buffer D->E F Pre-incubation with (R)-3-phenoxypyrrolidine E->F G Add [3H]-Neurotransmitter (e.g., [3H]DA, [3H]NE, [3H]5-HT) F->G H Incubate at 37°C G->H I Rapid Filtration H->I J Scintillation Counting I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Sources

Exploratory

The Stereochemistry and Chirality of 3-Phenoxypyrrolidine: A Comprehensive Technical Guide for Drug Development

Executive Summary 3-Phenoxypyrrolidine is a highly versatile, nitrogen-containing heterocyclic pharmacophore utilized extensively in medicinal chemistry. Characterized by a flexible pyrrolidine ring substituted at the C3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenoxypyrrolidine is a highly versatile, nitrogen-containing heterocyclic pharmacophore utilized extensively in medicinal chemistry. Characterized by a flexible pyrrolidine ring substituted at the C3 position with a rigid phenoxy group, the molecule possesses a critical chiral center. The stereochemical configuration—either (R) or (S)—profoundly dictates the molecule's spatial geometry, lipophilic contact profile, and subsequent binding affinity to biological targets. This whitepaper explores the stereochemical architecture of 3-phenoxypyrrolidine, details the causal mechanics of its enantioselective synthesis, and outlines its pharmacological applications, particularly in the development of muscarinic M3 receptor antagonists and precision antimicrobials.

Stereochemical Architecture and Conformational Dynamics

The core structural feature of 3-phenoxypyrrolidine is the sp3 -hybridized C3 carbon, which serves as a stereocenter. Because the pyrrolidine ring is non-planar (typically adopting an envelope or half-chair conformation), the phenoxy substituent can occupy pseudo-axial or pseudo-equatorial positions.

The chirality at C3 determines the vector of the phenoxy group relative to the nitrogen atom. In drug-receptor interactions, this vector is critical. For instance, when 3-phenoxypyrrolidine derivatives bind to the active cavity of target proteins (such as the Ddn enzyme in Mycobacterium tuberculosis), the stereochemistry dictates whether the phenoxy fragment can successfully establish lipophilic contacts with specific leucine, isoleucine, and phenylalanine residues[1]. A mismatch in chirality often results in steric clashes or the inability to access deep hydrophobic pockets, drastically reducing binding affinity.

Physicochemical Properties of the Hydrochloride Salt

In pharmaceutical applications, 3-phenoxypyrrolidine is rarely handled as a free base due to its susceptibility to oxidation and poor aqueous solubility. It is typically synthesized and isolated as a hydrochloride salt (CAS 21767-15-7)[2].

Property(R)-3-Phenoxypyrrolidine HCl(S)-3-Phenoxypyrrolidine HCl
CAS Registry Number 1188863-74-8 (Theoretical/Specific)931409-72-2[3]
Molecular Formula C10​H14​ClNO C10​H14​ClNO
Molecular Weight 199.68 g/mol 199.68 g/mol
Precursor Required (Mitsunobu) (S)-(+)-N-Boc-3-pyrrolidinol(R)-(-)-N-Boc-3-pyrrolidinol
Stereochemical Inversion S→R R→S

Enantioselective Synthesis: The Mitsunobu Inversion Protocol

To achieve high enantiomeric excess ( ee>98% ), the synthesis of chiral 3-phenoxypyrrolidines relies on the "chiral pool" approach, utilizing commercially available enantiopure 3-pyrrolidinol derivatives. The most robust and self-validating method for installing the phenoxy group is the Mitsunobu reaction [4].

The Causality of Stereochemical Inversion

The Mitsunobu reaction is selected specifically because it proceeds via an SN​2 mechanism, guaranteeing complete stereochemical inversion at the C3 chiral center.

  • Activation: Triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate, which activates the C3-hydroxyl group of the pyrrolidinol, converting it into an excellent leaving group (a phosphonium ion).

  • Nucleophilic Attack: The phenol is deprotonated by the betaine intermediate. The resulting phenoxide anion attacks the activated C3 carbon from the opposite face (antiperiplanar).

  • Inversion: This backside attack forces an umbrella-like inversion of the stereocenter. Therefore, starting with (R)-(-)-N-Boc-3-pyrrolidinol yields the (S)-N-Boc-3-phenoxypyrrolidine intermediate[4].

G N1 (R)-(-)-N-Boc-3-pyrrolidinol (Chiral Pool Precursor) N2 Mitsunobu Activation (PPh3, DIAD, THF, 0°C) N1->N2 N3 Phenoxide Attack (SN2 Mechanism) N2->N3 Phenol addition N4 (S)-N-Boc-3-phenoxypyrrolidine (Inverted Stereocenter) N3->N4 100% Inversion N5 Boc Deprotection (4M HCl in Dioxane, RT) N4->N5 N6 (S)-3-Phenoxypyrrolidine HCl (Final Enantiopure Salt) N5->N6

Synthesis workflow of (S)-3-phenoxypyrrolidine HCl highlighting the SN2 Mitsunobu inversion.

Step-by-Step Experimental Protocol

The following protocol describes the synthesis of (S)-3-phenoxypyrrolidine hydrochloride.

Step 1: Mitsunobu Coupling

  • Charge a dry, argon-flushed round-bottom flask with (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq), phenol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.4 M concentration)[4].

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours[4].

  • Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate (S)-N-Boc-3-phenoxypyrrolidine.

Step 2: N-Boc Deprotection

  • Dissolve the purified (S)-N-Boc-3-phenoxypyrrolidine in minimal dichloromethane (DCM).

  • Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield (S)-3-phenoxypyrrolidine hydrochloride as a white to off-white solid.

Analytical Verification of Enantiomeric Purity

To validate the success of the stereoinversion and ensure no racemization occurred, the product must be analyzed using Chiral High-Performance Liquid Chromatography (HPLC) .

  • Stationary Phase: Amylose-based chiral columns (e.g., Chiralpak AD-H) are highly effective for resolving pyrrolidine enantiomers.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20) with 0.1% diethylamine (DEA) to suppress peak tailing caused by the secondary amine.

  • Validation: The chromatogram of the synthesized (S)-enantiomer must be compared against a racemic standard of 3-phenoxypyrrolidine to confirm a single peak corresponding to the (S) retention time.

Pharmacological Implications of Chirality

The 3-phenoxypyrrolidine motif is a privileged structure in drug discovery. Its chirality is not just a structural curiosity; it is a primary driver of pharmacodynamics.

Muscarinic M3 Receptor Antagonists (COPD Therapy)

In the development of inhaled therapeutics for Chronic Obstructive Pulmonary Disease (COPD), Pfizer utilized homochiral phenoxy-substituted pyrrolidines to synthesize novel tertiary amine muscarinic M3 receptor antagonists[5].

The goal was to achieve "slow off-rate binding kinetics" (long residence time on the receptor) to allow for once-daily dosing while minimizing systemic exposure[5]. The (S)-enantiomer of 3-phenoxypyrrolidine (and its substituted derivatives) was coupled to a diphenylacetonitrile-derived core. The specific 3D orientation of the (S)-phenoxy group locks the drug into the M3 receptor's orthosteric site, drastically reducing the dissociation half-life ( t1/2​ ) compared to standard agents like ipratropium[5].

G Drug (S)-3-Phenoxypyrrolidine Drug (M3 Antagonist) Receptor Muscarinic M3 Receptor (GPCR) Drug->Receptor High-Affinity Binding Gq Gq Protein Coupling Blockade Receptor->Gq Inhibits PLC Phospholipase C (PLC) Inhibition Gq->PLC IP3 Decreased IP3 & DAG PLC->IP3 Ca Reduced Intracellular Ca2+ IP3->Ca Response Airway Smooth Muscle Relaxation (COPD Efficacy) Ca->Response

Pharmacological pathway of (S)-3-phenoxypyrrolidine-derived M3 antagonists in COPD.

Antimicrobial Nitrofurans

Recent advancements in precision antibiotics have leveraged the 3-phenoxypyrrolidine fragment to control antimicrobial selectivity. When conjugated to a 1,2,4-oxadiazole ring and a 5-nitrofuran pharmacophore, the 3-phenoxypyrrolidine moiety acts as a highly specific lipophilic anchor[1]. Molecular docking studies reveal that the spatial arrangement of the phenoxy ring is strictly required to form van der Waals interactions with specific leucine and phenylalanine residues in the active cavity of target bacterial enzymes (such as Ddn in M. tuberculosis)[1].

Conclusion

The stereochemistry of 3-phenoxypyrrolidine is a fundamental parameter that dictates its utility in medicinal chemistry. By employing causality-driven synthetic routes—specifically the Mitsunobu inversion of chiral pool precursors—researchers can reliably generate enantiopure (R) or (S) configurations. As demonstrated in the development of long-acting muscarinic antagonists and precision antimicrobials, the precise spatial orientation of the C3-phenoxy group is the key to unlocking target specificity, favorable binding kinetics, and ultimate therapeutic efficacy.

References

  • Journal of Medicinal Chemistry. "Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease." ACS Publications (August 29, 2011). Available at: [Link]

  • Pharmaceuticals (Basel). "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." NIH/MDPI (2023). Available at:[Link]

  • Google Patents. "US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists." Pfizer Inc. (2007).

Sources

Foundational

(R)-3-phenoxypyrrolidine molecular weight and exact mass

Comprehensive Technical Guide: Physicochemical Characterization and HRMS Exact Mass Determination of (R)-3-Phenoxypyrrolidine Executive Summary (R)-3-phenoxypyrrolidine is a critical chiral intermediate and pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physicochemical Characterization and HRMS Exact Mass Determination of (R)-3-Phenoxypyrrolidine

Executive Summary

(R)-3-phenoxypyrrolidine is a critical chiral intermediate and pharmacophore widely utilized in modern drug development. Its unique structural properties—combining a basic pyrrolidine ring with a lipophilic phenoxy group—make it an ideal scaffold for synthesizing targeted therapeutics. This whitepaper provides an authoritative guide on the physicochemical properties of (R)-3-phenoxypyrrolidine, focusing on its exact mass, molecular weight, and the rigorous High-Resolution Mass Spectrometry (HRMS) protocols required for its structural validation.

Physicochemical Profiling & Structural Overview

Accurate structural characterization begins with fundamental physicochemical data. The distinction between molecular weight (average mass based on isotopic abundance) and exact mass (monoisotopic mass) is critical for mass spectrometry calibration, metabolite identification, and distinguishing compounds with the same nominal mass (1[1]).

Table 1: Key Physicochemical Properties of (R)-3-Phenoxypyrrolidine

PropertyValueStructural Significance
Chemical Name (R)-3-PhenoxypyrrolidineChiral center at C3 dictates spatial orientation for target binding.
CAS Registry Number 857279-33-5Unique identifier for the (R)-enantiomer free base (2[2]).
Molecular Formula C10H13NODefines the elemental composition (3[3]).
Molecular Weight 163.22 g/mol Average mass used for stoichiometric synthetic calculations (3[3]).
Exact Mass (Monoisotopic) 163.0997 DaCalculated mass of the most abundant isotopes (^12C, ^1H, ^14N, ^16O) (4[4]).
SMILES O(c1ccccc1)[C@@H]2CCNC2Stereospecific topological representation.

The Role of (R)-3-Phenoxypyrrolidine in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents (5[5]). The addition of the phenoxy group at the chiral C3 position introduces a specific vector for hydrophobic interactions within target protein binding pockets.

  • Analgesia (Nav1.7 Inhibitors): Derivatives incorporating the 3-phenoxypyrrolidine motif, such as triazine-oxadiazoles, have been developed as selective Nav1.7 sodium channel inhibitors. These compounds target the inactivation gate of the channel, providing comprehensive analgesia for chronic pain conditions without the CNS side effects associated with Nav1.1 or Nav1.2 inhibition (6[6]).

  • Oncology (KRAS Inhibitors): The basic nitrogen of the pyrrolidine ring is frequently utilized to modulate the physicochemical properties (e.g., solubility, oral bioavailability) of complex KRAS G12C inhibitors (7[7]).

Drug_Dev A (R)-3-Phenoxypyrrolidine Chiral Scaffold B Nav1.7 Inhibitors (Analgesia/Pain) A->B Triazine-oxadiazole Derivatives C KRAS G12C Inhibitors (Oncology) A->C Basic Moiety Integration D Targeted Protein Degraders (PROTACs) A->D Linker/Ligand Attachment

Figure 1: Logical relationship of (R)-3-phenoxypyrrolidine applications in drug discovery.

Analytical Methodology: HRMS Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the identity of (R)-3-phenoxypyrrolidine. Standard low-resolution MS can only determine the nominal mass (163 Da), which is insufficient to differentiate the compound from isobaric impurities. HRMS resolves the exact mass (163.0997 Da), enabling precise calculation of the mass defect and confirmation of the C10H13NO elemental composition (1[1]).

Challenges in MS/MS of Pyrrolidines: The Causality for ISF

During tandem mass spectrometry (MS/MS) using standard Higher-energy Collisional Dissociation (HCD), basic moieties like the pyrrolidine ring preferentially sequester the proton. This results in a dominant, uninformative fragment ion and a severe loss of structural detail for the rest of the molecule (7[7]). To circumvent this, an In-Source Fragmentation (ISF) protocol is employed. By intentionally optimizing the source parameters (e.g., increasing the capillary voltage), the neutral loss of the pyrrolidine moiety is induced prior to MS2 isolation. The resulting core fragment is then subjected to HCD, yielding a rich, informative fragmentation spectrum (7[7]).

HRMS_Workflow A Sample Preparation (1 mg/mL in MeOH/ACN) B LC Separation (Reversed-Phase) A->B C ESI Source (+) Protonation [M+H]+ B->C D In-Source Fragmentation (ISF) Optimization C->D Overcome Pyrrolidine Proton Sequestration E MS1 Acquisition Exact Mass: 163.0997 Da C->E Intact Precursor F MS2 (HCD) Structural Elucidation D->F Core Fragments G Data Analysis (Mass Defect & FDA Criteria) E->G F->G

Figure 2: LC-HRMS analytical workflow incorporating ISF for pyrrolidine characterization.

Step-by-Step HRMS Protocol for (R)-3-Phenoxypyrrolidine

Step 1: Sample Preparation

  • Weigh 1.0 mg of (R)-3-phenoxypyrrolidine standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) to create a 1 mg/mL stock solution (5[5]). Causality: These organic solvents facilitate efficient droplet desolvation and ionization in the Electrospray Ionization (ESI) source.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Water:MeOH containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to ensure high-yield generation of the [M+H]+ precursor ion (m/z 164.1070).

Step 2: LC Separation

  • Inject 5 µL of the sample onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

Step 3: HRMS Data Acquisition (Orbitrap or Q-TOF)

  • Operate the mass spectrometer in Positive ESI mode.

  • Set the resolving power to at least 60,000 (at m/z 200) to ensure baseline separation of isotopic peaks.

  • MS1 Scan: Acquire full scan data (m/z 100-1000). Target the exact mass of the protonated species: 164.1070 Da.

  • ISF Optimization (Optional for complex derivatives): Increase the capillary voltage/cone voltage in increments of 10V to monitor the intentional cleavage of the pyrrolidine ring (7[7]).

  • MS2 Scan: Isolate the precursor ion using a narrow quadrupole isolation window (1.0 m/z) and fragment using HCD at normalized collision energies (NCE) of 20, 30, and 40.

Data Validation and Acceptance Criteria

To ensure trustworthiness and regulatory compliance, the HRMS data must be validated against established guidelines, such as those provided by the US FDA Office of Foods and Veterinary Medicine (OFVM) (8[8]).

Table 2: HRMS Acceptance Criteria for Identity Confirmation

ParameterAcceptance CriterionRationale
Mass Extraction Window (MEW) ≤ 5 ppmEnsures high selectivity by filtering out matrix background noise (8[8]).
Mass Accuracy (Error) ± 5 ppm of theoretical massValidates the exact elemental composition (163.0997 Da).
Retention Time (RT) ± 2.5% or ≤ 0.2 min of standardConfirms the specific stereoisomer/structural isomer (8[8]).
Signal-to-Noise (S/N) ≥ 3 (if noise is visible)Ensures the peak is statistically distinguishable from baseline (8[8]).

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: ACS Publications URL: [Link]

  • Title: Chapter 1 – HRMS: Fundamentals and Basic Concepts Source: Algimed URL: [Link]

  • Title: SKHPQIQATRHESG-UHFFFAOYSA-N - Explore Source: PubChemLite URL: [Link]

  • Title: 857279-33-5_(R)-3-phenoxypyrrolidineCAS号 Source: ChemSrc URL: [Link]

  • Title: WO2012035023A1 - Triazine-oxadiazoles Source: Google Patents URL

Sources

Exploratory

(R)-3-phenoxypyrrolidine boiling point and melting point data

Technical Whitepaper: Physicochemical Profiling and Handling Protocols for (R)-3-Phenoxypyrrolidine Executive Summary (R)-3-phenoxypyrrolidine (CAS 857279-33-5) is a highly valued chiral building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Handling Protocols for (R)-3-Phenoxypyrrolidine

Executive Summary

(R)-3-phenoxypyrrolidine (CAS 857279-33-5) is a highly valued chiral building block in pharmaceutical development, primarily utilized in the synthesis of selective receptor modulators and kinase inhibitors. Understanding its phase transition properties—specifically its boiling point and melting point—is critical for designing scalable purification workflows and stable solid oral dosage forms. This whitepaper provides an in-depth analysis of the thermodynamic properties of (R)-3-phenoxypyrrolidine, detailing the causality behind its physical states and providing validated protocols for its isolation and characterization.

Thermodynamic Profiling: Boiling Point and Phase Behavior

The physical state of a chiral amine is dictated by its molecular symmetry and intermolecular forces.

Boiling Point Causality: The free base of (R)-3-phenoxypyrrolidine has a predicted boiling point of 259.2±33.0 °C at standard atmospheric pressure (760 mmHg) . This elevated boiling point is the cumulative result of three distinct intermolecular forces:

  • Hydrogen Bonding: The secondary amine provides both a hydrogen bond donor (N-H) and acceptor, creating strong cohesive forces in the liquid phase.

  • Dipole-Dipole Interactions: The polarized C-O-C ether linkage of the phenoxy group restricts molecular volatility.

  • London Dispersion Forces: The planar aromatic ring enhances surface area interactions between adjacent molecules.

Because heating the free base to ~260 °C at atmospheric pressure risks oxidative degradation and thermal decomposition of the pyrrolidine ring, vacuum distillation is strictly required for purification.

Melting Point Causality: Empirical melting point data for the free base is rarely reported because the molecule typically exists as a viscous oil at room temperature. The asymmetric (R)-stereocenter and the conformational flexibility of the ether linkage prevent efficient crystal lattice packing. To circumvent this in drug development, the free base is systematically converted into a hydrochloride (HCl) salt. Protonation of the amine enforces a rigid ionic lattice, yielding a highly crystalline solid with a sharp melting point (typically >150 °C), which is essential for formulation stability and hygroscopicity control.

Thermodynamics Root Thermodynamic Drivers for High Boiling Point (~259 °C) Hbond Intermolecular Hydrogen Bonding (Secondary Amine N-H) Root->Hbond Dipole Dipole-Dipole Interactions (Phenoxy Ether Oxygen) Root->Dipole PiPi Dispersion Forces (Aromatic Ring) Root->PiPi

Thermodynamic interactions driving the boiling point of (R)-3-phenoxypyrrolidine.

Quantitative Physicochemical Data

PropertyValueCausality / Notes
CAS Number 857279-33-5Specific to the (R)-enantiomer free base.
Molecular Formula C10H13NO-
Molecular Weight 163.22 g/mol -
Boiling Point (Free Base) 259.2±33.0 °CPredicted at 760 mmHg. Requires vacuum for distillation .
Melting Point (Free Base) N/A (Liquid/Oil)Poor lattice packing due to molecular asymmetry.
Melting Point (HCl Salt) >150 °CIonic interactions drive strong crystal lattice formation.
Density 1.056±0.06 g/cm³Predicted based on molecular packing in the liquid state.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes in-process controls (IPCs) to verify the physical properties and stereochemical fidelity of the product.

Protocol A: Synthesis via Mitsunobu Inversion

To synthesize (R)-3-phenoxypyrrolidine with high enantiomeric excess, a Mitsunobu reaction is employed using the (S)-enantiomer precursor. This choice is deliberate: the Mitsunobu mechanism guarantees a complete Walden inversion at the chiral center.

  • Reagent Assembly: Dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Activation: Cool to 0 °C. Dropwise add Diethyl azodicarboxylate (DEAD) (1.2 eq). Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing side reactions and thermal degradation.

  • Reaction & IPC: Stir at room temperature for 12 hours. Self-Validation: Perform TLC or LC-MS; the complete disappearance of the starting pyrrolidinol confirms the formation of (R)-N-Boc-3-phenoxypyrrolidine.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane to cleave the Boc group, yielding the crude HCl salt.

Protocol B: Vacuum Distillation of the Free Base

Because the predicted atmospheric boiling point is ~259 °C, distillation must be performed under high vacuum to lower the boiling point to a safe thermal window (~100-120 °C at 1-2 mmHg).

  • Neutralization: Free-base the crude HCl salt using 2M NaOH and extract into dichloromethane (DCM). Dry over anhydrous Na2SO4 and concentrate.

  • Setup: Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Distillation: Apply a high vacuum (≤ 2 mmHg). Gradually heat the oil bath.

  • Collection & IPC: Collect the main fraction. Self-Validation: Analyze the distillate via GC-FID to confirm chemical purity (>98%) and chiral HPLC to confirm enantiomeric excess (>99% ee).

Protocol C: Crystallization of the Hydrochloride Salt

To obtain a measurable melting point and a stable solid, the free base is converted into its HCl salt.

  • Precipitation: Dissolve the pure (R)-3-phenoxypyrrolidine free base in anhydrous diethyl ether.

  • Salt Formation: Bubble dry HCl gas or add a stoichiometric amount of ethereal HCl dropwise at 0 °C. Causality: Cooling maximizes the thermodynamic yield of the precipitating salt and prevents solvent boil-off.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket to prevent moisture absorption.

  • Validation: Determine the melting point using Differential Scanning Calorimetry (DSC). Self-Validation: A sharp endothermic peak (typically >150 °C) with no preceding broad thermal events confirms a pure, highly crystalline polymorphic state devoid of trapped solvent.

Workflow A (S)-N-Boc-3-pyrrolidinol (Solid Precursor) B Mitsunobu Reaction (Walden Inversion) A->B C (R)-N-Boc-3-phenoxypyrrolidine (Intermediate) B->C D Acidic Deprotection (HCl/Dioxane) C->D E (R)-3-phenoxypyrrolidine Free Base (Liquid) BP: ~259 °C D->E F Salt Formation (Ethereal HCl) E->F G (R)-3-phenoxypyrrolidine HCl (Crystalline Solid) MP: >150 °C F->G

Synthetic workflow and physical state transitions of (R)-3-phenoxypyrrolidine.

Conclusion

The physical handling of (R)-3-phenoxypyrrolidine is dictated by its thermodynamic profile. While its high boiling point necessitates vacuum distillation for the free base, its inability to form a stable crystal lattice at room temperature demands salt formation for long-term storage and formulation. By applying the self-validating protocols outlined above, researchers can ensure the structural and stereochemical integrity of this critical chiral amine.

References

Foundational

A Technical Guide to the (R)-3-Phenoxypyrrolidine Scaffold: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties and Structural Formula The core structure of (R)-3-phenoxypyrrolidine consists of a pyrrolidine ring with a phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Structural Formula

The core structure of (R)-3-phenoxypyrrolidine consists of a pyrrolidine ring with a phenoxy group attached at the C3 position in the (R) configuration.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
General Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO.

Structural Formula:

The presence of the chiral center at the C3 position is crucial for the stereospecific interactions with biological targets, which is a key consideration in modern drug design.

Synthesis of (R)-3-Phenoxypyrrolidine and Derivatives

The synthesis of (R)-3-phenoxypyrrolidine typically starts from a chiral precursor, most commonly (R)-3-hydroxypyrrolidine or its N-protected derivatives. The key transformation is the formation of the ether linkage between the pyrrolidine ring and the phenol. Several synthetic strategies can be employed, with the Mitsunobu reaction being a prominent and efficient method.

Key Synthetic Pathways

1. Mitsunobu Reaction:

The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1] This makes it an ideal choice for the synthesis of (R)-3-phenoxypyrrolidine from (S)-3-hydroxypyrrolidine, or vice versa.

Conceptual Workflow for Mitsunobu Reaction:

cluster_reactants Reactants cluster_process Reaction cluster_products Products S_3_hydroxypyrrolidine (S)-N-Boc-3-hydroxypyrrolidine Mitsunobu Mitsunobu Reaction (Stereochemical Inversion) S_3_hydroxypyrrolidine->Mitsunobu Phenol Phenol Phenol->Mitsunobu Reagents PPh₃, DIAD/DEAD Reagents->Mitsunobu R_3_phenoxypyrrolidine (R)-N-Boc-3-phenoxypyrrolidine Mitsunobu->R_3_phenoxypyrrolidine Byproducts Triphenylphosphine oxide, Reduced Azodicarboxylate Mitsunobu->Byproducts

Caption: General workflow for the synthesis of (R)-N-Boc-3-phenoxypyrrolidine via the Mitsunobu reaction.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Protection of the Pyrrolidine Nitrogen: (R)-3-hydroxypyrrolidine is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This is achieved by reacting (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Step 2: Mitsunobu Reaction: To a solution of N-Boc-(S)-3-hydroxypyrrolidine, phenol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (e.g., THF), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C. The reaction is then typically stirred at room temperature until completion.[1][2] The reaction proceeds with a Walden inversion at the C3 stereocenter.

  • Step 3: Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final (R)-3-phenoxypyrrolidine product.

Causality in Experimental Choices:

  • N-Protection: The protection of the secondary amine is crucial to prevent its reaction with the Mitsunobu reagents. The Boc group is often chosen due to its stability under the reaction conditions and its ease of removal.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the formation of byproducts. Therefore, the use of anhydrous solvents and reagents is essential for high yields.

  • Choice of Azodicarboxylate: DEAD and DIAD are commonly used, with DIAD sometimes being preferred due to the easier removal of its hydrazine byproduct during workup.[1]

2. Williamson Ether Synthesis:

An alternative, though often less stereospecific, approach is the Williamson ether synthesis. This involves the reaction of a deprotonated phenol (phenoxide) with a pyrrolidine derivative bearing a good leaving group at the C3 position.

Conceptual Workflow for Williamson Ether Synthesis:

cluster_reactants Reactants cluster_process Reaction cluster_products Products S_3_leaving_group (S)-N-Boc-3-(leaving group)pyrrolidine (e.g., -OTs, -OMs) SN2 SN2 Reaction (Stereochemical Inversion) S_3_leaving_group->SN2 Phenoxide Sodium Phenoxide Phenoxide->SN2 R_3_phenoxypyrrolidine (R)-N-Boc-3-phenoxypyrrolidine SN2->R_3_phenoxypyrrolidine Salt_byproduct Sodium Salt of Leaving Group SN2->Salt_byproduct

Caption: General workflow for Williamson ether synthesis of (R)-N-Boc-3-phenoxypyrrolidine.

Applications in Drug Development

The 3-phenoxypyrrolidine scaffold is a key pharmacophore in a variety of CNS-active agents. Its rigid structure helps to orient substituents in a defined three-dimensional space, leading to specific interactions with biological targets.

Monoamine Reuptake Inhibitors

A significant application of 3-phenoxypyrrolidine derivatives is in the development of monoamine reuptake inhibitors. These compounds can modulate the levels of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, making them valuable for the treatment of depression, anxiety, and other mood disorders. For instance, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors.[3]

Other CNS Applications

The versatility of the 3-phenoxypyrrolidine scaffold allows for its incorporation into ligands for a range of other CNS targets. By modifying the substituents on the phenoxy ring and the pyrrolidine nitrogen, the selectivity and potency of these compounds can be fine-tuned. The development of selective noradrenaline reuptake inhibitors (NRIs) has been explored with derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine, showcasing the adaptability of the core structure.[4]

Conclusion

The (R)-3-phenoxypyrrolidine scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly for CNS disorders. While direct information on the enantiomerically pure compound can be scarce, the synthetic methodologies and pharmacological applications of the broader class of 3-aryloxypyrrolidines are well-documented. A thorough understanding of the synthetic routes, particularly the stereospecific Mitsunobu reaction, and the structure-activity relationships of this scaffold is essential for medicinal chemists and drug development professionals aiming to leverage its potential in creating next-generation therapeutics.

References

  • Boswell, R. F., Jr., Duncan, R. L., Jr., et al. (1980). Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities. Journal of Medicinal Chemistry, 23(5), 568-572. [Link]

  • Bunnelle, W. H., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]

  • Lv, W., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Bioorganic & Medicinal Chemistry, 22(1), 406-418. [Link]

  • Krasavin, M. (2019). Synthesis of 3-arylidenepyrrolidines (microreview). Chemistry of Heterocyclic Compounds, 55(10), 941-943. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2846-2857. [Link]

  • Kanegafuchi Chemical Industry Co., Ltd. (1990). Process for preparing 3-pyrrolidinol. U.S.
  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573. [Link]

  • Shanghai Aobo Chemical Technology Co., Ltd. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

  • Wesołowska, A., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 24(22), 16422. [Link]

  • Scott, J. S., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. ACS Chemical Neuroscience, 8(10), 2135-2144. [Link]

  • Nikolic, K., & Agbaba, D. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 9, 315. [Link]

  • Coe, J. W., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4359. [Link]

  • Johnson, T. A., et al. (2009). Design, Synthesis and Evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as Selective Noradrenaline Reuptake Inhibitors: CNS Penetration in a More Polar Template. Bioorganic & Medicinal Chemistry Letters, 19(16), 4643-4647. [Link]

  • Sandoz AG. (2023). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Halberstadt, A. L., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1335-1340. [Link]

  • Coe, J. W., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

  • BioAscent. Accelerating CNS Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of (R)-3-Phenoxypyrrolidine: A Chiral Scaffold for Advanced Active Pharmaceutical Ingredients

Introduction: The Ascendance of Chiral Pyrrolidines in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in the landscape of medicinal chemistry, forming the core of numerous natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in the landscape of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure provides an ideal three-dimensional framework for interacting with biological targets, and the introduction of stereocenters allows for precise tuning of pharmacological activity. Among the vast library of substituted pyrrolidines, (R)-3-phenoxypyrrolidine has emerged as a particularly valuable chiral building block. Its rigid structure, defined stereochemistry, and the presence of a secondary amine for further functionalization make it a cornerstone in the synthesis of complex and highly selective active pharmaceutical ingredients (APIs). This technical guide will provide an in-depth exploration of the synthesis, properties, and applications of (R)-3-phenoxypyrrolidine, with a focus on its strategic implementation in drug development. We will delve into detailed protocols and the underlying chemical principles that make this molecule a powerful tool for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (R)-3-phenoxypyrrolidine is essential for its effective use in synthesis and process development. While specific data for this compound is not extensively published, we can infer its properties from closely related analogs and its precursor, (R)-3-pyrrolidinol.

PropertyValue (Estimated or from Related Compounds)Source/Analogy
Molecular Formula C10H13NO-
Molecular Weight 163.22 g/mol -
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy with 3-phenylpyrrolidine (liquid) and (R)-3-pyrrolidinol (solid)[2]
Boiling Point >200 °C at 760 mmHgAnalogy with 3-phenylpyrrolidine (243.4 °C)
Solubility Soluble in a wide range of organic solvents (e.g., THF, DCM, DMF, alcohols). Limited solubility in water.General solubility of similar organic molecules
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.General laboratory practice for amines

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[3]

  • Ventilation: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[3]

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.[3]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[3]

Synthesis of (R)-3-Phenoxypyrrolidine: A Key Stereochemical Inversion

The most common and efficient route to (R)-3-phenoxypyrrolidine involves the stereospecific conversion of a readily available chiral precursor, (R)-3-hydroxypyrrolidine. This transformation is typically achieved via the Mitsunobu reaction, a powerful tool in organic synthesis for inverting the stereochemistry of an alcohol.[3][4][5]

The Mitsunobu Reaction: Mechanism and Rationale

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with a clean inversion of stereochemistry at the reacting center.[3][4] The reaction is driven by the formation of a highly reactive oxyphosphonium intermediate.

The key reagents are:

  • An Azodicarboxylate: Typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • A Phosphine: Almost always triphenylphosphine (PPh3).

  • A Nucleophile: In this case, phenol (pKa ≈ 10), which is sufficiently acidic to participate in the reaction.

The reaction proceeds through a series of steps where the triphenylphosphine and the azodicarboxylate form a betaine, which then activates the alcohol. The phenoxide, formed by deprotonation of phenol, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion, resulting in the desired inversion of stereochemistry.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution SN2 Substitution Phase cluster_byproducts Byproducts PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OR'-C(O)OR' PPh3->Betaine + DIAD DIAD DIAD Oxyphosphonium [R-O-PPh₃]⁺ Betaine->Oxyphosphonium + R-OH Hydrazine Hydrazine byproduct R_OH (R)-3-Hydroxypyrrolidine Product (S)-3-Phenoxypyrrolidine Oxyphosphonium->Product + PhO⁻ (Backside Attack) TPPO Triphenylphosphine oxide (TPPO) Phenol Phenol (PhOH) Phenoxide Phenoxide (PhO⁻) Phenol->Phenoxide Deprotonation Darifenacin_Synthesis cluster_reactants Reactants cluster_reaction N-Alkylation cluster_product Product Phenoxypyrrolidine (R)-3-Phenoxypyrrolidine Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF, MeCN) Phenoxypyrrolidine->Reaction Bromoethylbenzofuran 5-(2-bromoethyl)-2,3-dihydrobenzofuran Bromoethylbenzofuran->Reaction Darifenacin Darifenacin Reaction->Darifenacin

Caption: N-alkylation of (R)-3-phenoxypyrrolidine in the synthesis of Darifenacin.

This N-alkylation is a standard SN2 reaction where the secondary amine of the pyrrolidine ring acts as a nucleophile, displacing the bromide from the benzofuran side chain. The choice of a non-nucleophilic base, such as potassium carbonate, is crucial to prevent side reactions. The solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of (R)-3-phenoxypyrrolidine. These should be adapted and optimized based on specific laboratory conditions and analytical capabilities.

Protocol 1: Synthesis of (R)-3-Phenoxypyrrolidine via Mitsunobu Reaction

This protocol describes the synthesis of (R)-3-phenoxypyrrolidine from N-Boc-(R)-3-hydroxypyrrolidine and phenol. The Boc protecting group is used to prevent N-alkylation side reactions and is removed in a subsequent step.

Materials:

  • N-Boc-(R)-3-hydroxypyrrolidine

  • Phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • 4M HCl in Dioxane

  • Diethyl ether

  • 1M Sodium hydroxide solution

Procedure:

  • Reaction Setup: To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq.).

  • Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add DIAD (1.5 eq.) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-(R)-3-phenoxypyrrolidine.

  • Deprotection: Dissolve the purified N-Boc-(R)-3-phenoxypyrrolidine in a minimal amount of dichloromethane and add 4M HCl in dioxane (5 eq.). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the hydrochloride salt. Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the salt in water, basify with 1M NaOH to pH > 10, and extract with dichloromethane. Dry the organic extracts over sodium sulfate, filter, and concentrate to yield (R)-3-phenoxypyrrolidine.

Protocol 2: N-Alkylation of (R)-3-Phenoxypyrrolidine for the Synthesis of a Darifenacin Analog

This protocol provides a general procedure for the N-alkylation of (R)-3-phenoxypyrrolidine with an alkyl halide.

Materials:

  • (R)-3-phenoxypyrrolidine

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (R)-3-phenoxypyrrolidine (1.0 eq.) in anhydrous DMF (10 volumes), add potassium carbonate (2.0 eq.) and 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the N-alkylated product.

Chiral Purity Analysis

The enantiomeric purity of (R)-3-phenoxypyrrolidine and its derivatives is critical for their use in API synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining enantiomeric excess (ee). [6][7] General Chiral HPLC Method Development:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of pyrrolidine enantiomers. [6]* Mobile Phase: A normal phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol, is commonly used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, derivatization with a UV-active agent may be necessary.

Conclusion and Future Outlook

(R)-3-phenoxypyrrolidine has established itself as a valuable and versatile chiral building block in the synthesis of complex APIs. Its rigid conformation and stereochemically defined structure are instrumental in achieving high selectivity and potency in drug candidates. The synthetic routes to this key intermediate, particularly through the reliable Mitsunobu reaction, are well-established, allowing for its scalable production. The successful application of (R)-3-phenoxypyrrolidine in the synthesis of Darifenacin highlights its importance in modern drug development. As the demand for enantiomerically pure and structurally complex APIs continues to grow, the strategic use of chiral building blocks like (R)-3-phenoxypyrrolidine will undoubtedly play an increasingly critical role in the discovery and manufacturing of next-generation therapeutics.

References

  • Organic Syntheses, Coll. Vol. 10, p.597 (2004); Vol. 79, p.116 (2002). A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]

  • Google Patents.
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Rasayan Journal of Chemistry. Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • NextSDS. 3-Phenylpyrrolidine — Chemical Substance Information. [Link]

  • Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. [Link]

  • SCIRP. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • J-STAGE. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • PubMed. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. [Link]

  • ACS Publications. Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities. [Link]

  • PubMed. N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. [Link]

  • RSC Publishing. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

Sources

Application

Application Note: Advanced Protocols for the N-Alkylation of (R)-3-Phenoxypyrrolidine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Rationale (R)-3-phenoxypyrrolidine is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

(R)-3-phenoxypyrrolidine is a privileged chiral building block widely utilized in the synthesis of targeted protein degraders (PROTACs), ubiquitin ligase ligands, and various active pharmaceutical ingredients (APIs)[1]. While the molecule possesses a secondary amine that is highly amenable to functionalization, the presence of the 3-phenoxy group introduces specific chemical liabilities that must dictate your synthetic strategy:

  • Inductive Deactivation: The electronegative oxygen atom mildly withdraws electron density via the σ -framework, slightly reducing the nucleophilicity of the pyrrolidine nitrogen compared to unsubstituted analogs.

  • Stereochemical Fragility (Critical): Under strongly basic conditions (e.g., NaH, LDA or KOtBu) at elevated temperatures, the phenoxide moiety can act as a leaving group via an E1cB elimination pathway. This side reaction destroys the (R)-stereocenter, yielding an achiral 3-pyrroline byproduct.

Comparative Analysis of Alkylation Methodologies

To provide a comprehensive toolkit for drug development, we evaluate three distinct, field-proven methodologies. The quantitative data and operational parameters are summarized below for rapid decision-making.

MethodologyReagents / CatalystTemp (°C)Typical Yield (%)Atom EconomyPrimary AdvantageRef
Direct S N​ 2 Alkylation Alkyl Halide, Cs₂CO₃, Acetone5570–90LowOperational simplicity[2]
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE20–2588–96ModerateNo over-alkylation[3]
Borrowing Hydrogen Primary Alcohol,[Ru(p-cymene)Cl₂]₂45–65>95HighGreen chemistry, no halides[4]

Protocol A: Direct S N​ 2 Alkylation

Causality & Design: Direct alkylation using alkyl halides is straightforward but prone to over-alkylation (forming quaternary ammonium salts). To prevent the aforementioned E1cB elimination of the phenoxy group, we employ Cesium Carbonate (Cs₂CO₃) in Acetone[2]. Cs₂CO₃ provides excellent solubility for the reactive carbonate anion (the "cesium effect") while maintaining a mild pH profile that protects the stereocenter.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial, add (R)-3-phenoxypyrrolidine hydrochloride (1.0 equiv) and anhydrous Cs₂CO₃ (3.0 equiv).

  • Solvation: Suspend the mixture in anhydrous acetone (5 mL/mmol). Stir vigorously at room temperature for 15 minutes to generate the free base in situ.

  • Electrophile Addition: Add the alkyl iodide or bromide (1.1 equiv) dropwise.

  • Heating: Seal the vial and heat to 55 °C. Stir for 6–12 hours.

  • Self-Validating In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 164.1 [M+H]+) validates completion.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to quantitatively remove the inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Reductive Amination (The Abdel-Magid Protocol)

Causality & Design: Reductive amination is the gold standard for C-N bond formation when over-alkylation must be strictly avoided. By condensing the amine with an aldehyde, an iminium ion is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₃CN because it is non-toxic (cyanide-free) and highly chemoselective; it reduces the highly electrophilic iminium ion rapidly but reacts sluggishly with the parent aldehyde, preventing the formation of unwanted alcohol byproducts[3].

ReductiveAmination A (R)-3-Phenoxypyrrolidine + Aldehyde B Hemiaminal Intermediate A->B DCE, rt C Iminium Ion Formation B->C -H2O (AcOH cat.) D N-Alkyl Product C->D NaBH(OAc)3

Fig 1: Stepwise mechanism of reductive amination using NaBH(OAc)3.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve (R)-3-phenoxypyrrolidine (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE, 4 mL/mmol). Add glacial acetic acid (1.0 equiv) to facilitate dehydration.

  • Incubation: Stir at room temperature for 30 minutes. Self-Validation: A slight yellowing of the solution typically indicates successful iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.4 equiv) in three portions over 10 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. This neutralizes the acetic acid and destroys unreacted hydride, ensuring safe phase separation. Extract with dichloromethane (3x), dry over Na₂SO₄, and concentrate.

Protocol C: Green Catalytic "Borrowing Hydrogen"

Causality & Design: Traditional alkylations generate stoichiometric halide waste. The "borrowing hydrogen" methodology utilizes primary alcohols directly as alkylating agents. A Ruthenium catalyst temporarily dehydrogenates the alcohol to an aldehyde, which condenses with the pyrrolidine. The catalyst then "returns" the hydrogen to reduce the iminium intermediate. This closed-loop system is highly atom-economical, producing only water as a byproduct[4].

BorrowingHydrogen A Primary Alcohol (Substrate) B Aldehyde (In situ intermediate) A->B Dehydrogenation C Iminium/Imine + (R)-3-Phenoxypyrrolidine B->C Condensation (-H2O) D N-Alkylated Product C->D Hydrogenation Cat Ru-Catalyst (Hydrogen Transfer) Cat->A Extracts H2 Cat->C Donates H2

Fig 2: Catalytic borrowing hydrogen cycle for green N-alkylation.

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (4 mol%), a suitable aminoamide ligand (8 mol%), and potassium tert-butoxide (0.16 equiv).

  • Substrate Addition: Add (R)-3-phenoxypyrrolidine (1.0 equiv) and the primary alcohol (which can serve as both the solvent and the electrophile, or use 2.0 equiv in toluene).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat to 65 °C in an oil bath for 12 hours.

  • Self-Validating In-Process Control: GC-MS or LC-MS should show complete conversion of the alcohol to the N-alkylated product with zero halide-related impurities.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the ruthenium catalyst. Concentrate and purify.

References

  • Source: European Patent Office (EP 4129402 A1)
  • Source: Google Patents (CA3148502A1)
  • Title: Reduction with Sodium Triacetoxyborohydride (Abdel-Magid Protocol)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Method

Application Notes &amp; Protocols: (R)-3-Phenoxypyrrolidine as a Novel Chiral Ligand for Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Quest for Novel Ligands in Asymmetric Catalysis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarka...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Ligands in Asymmetric Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The power of this palladium-catalyzed transformation is profoundly influenced by the choice of ligand, which governs the catalytic activity, stability, and selectivity of the reaction.[3] In the realm of asymmetric catalysis, the development of novel chiral ligands is paramount for the synthesis of enantiomerically enriched compounds, particularly axially chiral biaryls, which are prevalent in pharmaceuticals and advanced materials.[4][5]

While phosphine-based ligands and N-heterocyclic carbenes (NHCs) have historically dominated the field[1][6][7], there is a growing interest in the exploration of new ligand scaffolds. This application note introduces a prospective new candidate, (R)-3-phenoxypyrrolidine , as a chiral N-donor ligand for Suzuki-Miyaura cross-coupling reactions. Although not yet established in the literature for this specific application, its structural features suggest significant potential. This document provides a theoretical framework for its mode of action and a detailed, practical protocol to guide researchers in exploring its utility.

The Rationale for (R)-3-Phenoxypyrrolidine as a Chiral Ligand

The efficacy of a ligand in the Suzuki-Miyaura catalytic cycle is determined by its steric and electronic properties.[8] (R)-3-phenoxypyrrolidine offers a unique combination of features that make it an attractive candidate for investigation:

  • Chiral Environment: The stereocenter at the C3 position of the pyrrolidine ring can create a chiral pocket around the palladium center. This is crucial for inducing enantioselectivity in the formation of atropisomeric products from prochiral substrates.

  • N-Donor Coordination: The pyrrolidine nitrogen serves as a strong coordinating atom for the palladium catalyst. Palladium complexes with pyrrolidine-based ligands are well-documented, demonstrating stable coordination.[9][10][11] This coordination is essential for the formation of the active catalytic species.

  • Potential Hemilability: The phenoxy group introduces an ether oxygen, which could act as a weak, hemilabile coordinating site.[12][13][14] Hemilabile ligands, which feature both strong and weak donor atoms, can be advantageous in catalysis. The weak bond can dissociate to open a coordination site for substrate binding during the catalytic cycle and then re-coordinate to stabilize reactive intermediates.

  • Tunable Steric and Electronic Effects: The phenoxy group provides a degree of steric bulk that can influence the rate-determining reductive elimination step. Furthermore, the electronic properties of the phenyl ring could be modified with substituents to fine-tune the ligand's performance.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst and (R)-3-phenoxypyrrolidine as a ligand follows the generally accepted mechanism. The chiral ligand is expected to influence the stereochemical outcome primarily during the reductive elimination step, where the new C-C bond is formed.

Suzuki_Cycle Pd0 Pd(0)L2 (A) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X (B) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 (E) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd Organoboron R2-B(OR)2 Boronate [R2-B(OR)2(Base)]- Organoboron->Boronate Base Base Base->Boronate Boronate->Transmetal

Sources

Application

Preparation of (R)-3-phenoxypyrrolidine hydrochloride salt: A Comprehensive Application Note &amp; Protocol

Executive Summary & Chemical Significance (R)-3-phenoxypyrrolidine hydrochloride is a highly valued chiral building block in medicinal chemistry and drug development. Characterized by a five-membered nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

(R)-3-phenoxypyrrolidine hydrochloride is a highly valued chiral building block in medicinal chemistry and drug development. Characterized by a five-membered nitrogen-containing heterocycle linked to a lipophilic phenoxy group, this compound is frequently utilized to optimize the pharmacokinetic profiles and target-binding affinities of active pharmaceutical ingredients (APIs)[1]. As a hydrochloride salt, it exhibits superior aqueous solubility and oxidative stability compared to its free-base counterpart, making it ideal for long-term storage and direct use in subsequent coupling reactions[2].

This application note details a highly robust, stereospecific, and scalable two-step synthesis. The strategy relies on the Mitsunobu inversion of commercially available (S)-1-Boc-3-pyrrolidinol, followed by an anhydrous acid-catalyzed Boc deprotection to directly yield the target hydrochloride salt.

Retrosynthetic Analysis & Mechanistic Rationale

Designing a self-validating and high-yielding protocol requires a deep understanding of the underlying reaction mechanisms.

Step 1: Stereospecific Etherification (Mitsunobu Reaction)

To obtain the (R)-enantiomer, we utilize (S)-1-Boc-3-pyrrolidinol as the starting material. The Mitsunobu reaction is deployed to couple the secondary alcohol with phenol. This reaction is chosen specifically for its hallmark SN2 mechanism , which guarantees a complete inversion of the C3 stereocenter from (S) to (R)[3].

  • Causality of Reagents: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) react to form a highly electrophilic betaine intermediate. This intermediate activates the hydroxyl group, transforming it into an excellent leaving group (triphenylphosphine oxide). Phenol, acting as the nucleophile, attacks the activated stereocenter from the opposite face, executing the inversion[3].

Step 2: Anhydrous Deprotection & Salt Formation

The intermediate (R)-1-Boc-3-phenoxypyrrolidine must be unmasked to yield the free secondary amine. We utilize 4M HCl in 1,4-dioxane for this transformation[4].

  • Causality of Solvent Choice: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group relies on the protonation of the carbamate oxygen, leading to the fragmentation of a tert-butyl cation and the release of CO2 gas[4]. Dioxane is strategically selected because it readily solubilizes the Boc-protected intermediate but acts as a strong antisolvent for the highly polar hydrochloride salt. This causes the target product to spontaneously precipitate out of the solution, driving the reaction to completion via Le Chatelier's principle and bypassing the need for tedious chromatographic purification[5].

Mechanistic & Workflow Visualizations

SyntheticWorkflow SM (S)-1-Boc-3-pyrrolidinol (Starting Material) Int (R)-1-Boc-3-phenoxypyrrolidine (Intermediate) SM->Int Phenol, PPh3, DIAD THF, 0°C to RT (SN2 Inversion) Prod (R)-3-phenoxypyrrolidine HCl (Final API Building Block) Int->Prod 4M HCl in Dioxane RT, 2h (Deprotection & Salt Formation)

Caption: Synthetic workflow for (R)-3-phenoxypyrrolidine hydrochloride via Mitsunobu inversion.

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DIAD react at 0°C) Step2 2. Protonation (Phenol donates proton, forming phenoxide) Step1->Step2 Step3 3. Alcohol Activation (Formation of oxyphosphonium ion) Step2->Step3 Step4 4. SN2 Displacement (Phenoxide attacks, stereocenter inverts) Step3->Step4

Caption: Mechanistic sequence of the Mitsunobu reaction highlighting the SN2 stereochemical inversion.

Quantitative Data & Material Specifications

The following stoichiometric table is optimized for a 10 mmol bench-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
(S)-1-Boc-3-pyrrolidinol 187.241.001.87 gChiral Starting Material
Phenol 94.111.201.13 gNucleophile
Triphenylphosphine (PPh3) 262.291.253.28 gActivating Agent
DIAD 202.211.252.53 g (2.42 mL)Coupling Reagent
Tetrahydrofuran (THF) 72.11-30.0 mLAnhydrous Solvent
4M HCl in Dioxane 36.46 (HCl)5.0012.5 mLDeprotecting Agent / Salt Former
Diethyl Ether 74.12-50.0 mLAntisolvent for Precipitation

Detailed Experimental Protocols

Phase 1: Synthesis of (R)-1-Boc-3-phenoxypyrrolidine (Mitsunobu Inversion)

This protocol is designed as a self-validating system; in-process controls (IPCs) dictate the progression of steps rather than arbitrary timeframes.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (N2) gas for 10 minutes to exclude ambient moisture, which can prematurely hydrolyze the betaine intermediate.

  • Reagent Charging: Add (S)-1-Boc-3-pyrrolidinol (1.87 g, 10 mmol), Phenol (1.13 g, 12 mmol), and PPh3 (3.28 g, 12.5 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

    • Rationale: The initial reaction between PPh3 and DIAD is highly exothermic. Cooling prevents thermal runaway and suppresses competitive elimination side-reactions.

  • Activation: Add DIAD (2.42 mL, 12.5 mmol) dropwise over 15 minutes via a syringe pump. A distinct yellow color will appear, indicating the formation of the Morrison-Brunn-Huisgen betaine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • In-Process Control (IPC 1): Perform TLC (Hexanes/EtOAc, 3:1 v/v) or LC-MS. The reaction is self-validated as complete when the starting material spot (visualized with KMnO4 stain) is entirely consumed.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the viscous residue with 20 mL of cold diethyl ether/hexanes (1:1). Filter off the white TPPO solid. Purify the concentrated filtrate via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield (R)-1-Boc-3-phenoxypyrrolidine as a clear oil.

Phase 2: Deprotection & Hydrochloride Salt Formation
  • System Preparation: Transfer the purified (R)-1-Boc-3-phenoxypyrrolidine (assume ~2.3 g, ~8.7 mmol based on typical 87% yield) to a clean 50 mL round-bottom flask.

  • Acidic Cleavage: Under vigorous stirring at room temperature, slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50 mmol)[6].

    • Rationale: A 5-fold excess of HCl ensures rapid and complete protonation of the Boc group[4].

  • Observation & Propagation: Stir the mixture for 2 hours. You will observe the evolution of CO2 gas (effervescence). As the reaction progresses, the highly polar (R)-3-phenoxypyrrolidine hydrochloride salt will begin to precipitate out of the dioxane as a white to off-white solid[6].

  • In-Process Control (IPC 2): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the complete disappearance of the Boc-protected mass (M+H = 264) and the appearance of the free amine mass (M+H = 164).

  • Precipitation & Filtration: To maximize the yield, add 30 mL of cold diethyl ether to the flask to fully crash out the salt[7]. Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake twice with 10 mL of cold diethyl ether to remove residual dioxane and tert-butyl chloride byproducts.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 4 hours to yield pure (R)-3-phenoxypyrrolidine hydrochloride.

Troubleshooting & Quality Control Validation

To ensure the trustworthiness of the final API building block, the following analytical validations must be met:

  • Chemical Purity (1H NMR): Analyze the product in DMSO-d6 or D2O. Validation is achieved by the complete absence of the sharp singlet at ~1.40 ppm (indicating 100% removal of the Boc group) and the presence of the characteristic multiplet for the phenoxy aromatic protons at 6.90–7.35 ppm.

  • Stereochemical Integrity (Chiral HPLC): The Mitsunobu reaction is highly stereospecific, but trace racemization can occur if the alcohol is not fully activated before nucleophilic attack. Run the product on a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard. A passing metric is an Enantiomeric Excess (ee) of >98%.

  • Stoichiometric Validation (Ion Chromatography): To confirm the material is a mono-hydrochloride salt rather than a mixed solvate, analyze the chloride content. The theoretical chloride content for C10H14ClNO is ~17.7% by weight[2].

References

  • [AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4] - Google Patents (Citing Swamy et al., Chem. Rev., 2009, 109: 2551-265 for Mitsunobu mechanism) -
  • [A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies] - Benchchem -
  • [Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)
  • [3-Phenoxypyrrolidine hydrochloride | 21767-15-7] - Sigma-Aldrich -
  • [CAS 21767-15-7: 3-Phenoxypyrrolidine hydrochloride] - CymitQuimica -
  • [How can we do the deprotection of boc-amino acids using hcl ?
  • [Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH] - Benchchem -

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of (R)-3-Phenoxypyrrolidine

Introduction: Strategic Implementation of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Implementation of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamine moieties are prevalent structural motifs.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the formation of these crucial linkages, offering significant advantages over classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a specific, high-value building block: (R)-3-phenoxypyrrolidine. The presence of a chiral center and a secondary amine within a cyclic framework presents unique challenges and considerations for this transformation, most notably the preservation of stereochemical integrity. This document will delve into the mechanistic underpinnings of the reaction, strategies for catalyst and ligand selection to ensure enantiopurity, and practical, field-tested protocols for the successful N-arylation of this substrate with a range of aryl halides.

Mechanistic Rationale: A Guided Tour of the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broadly divided into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.

  • Amine Coordination and Deprotonation: The amine, in this case, (R)-3-phenoxypyrrolidine, coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and the tolerance of sensitive functional groups.[3]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-aryl-(R)-3-phenoxypyrrolidine is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine. The choice of ligand plays a pivotal role in minimizing this side reaction.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord Amine (HNR2) PdII_Amine [L_nPd(II)(Ar)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR2 Reduct_Elim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Preserving Chirality: The Critical Role of Ligand Selection

The primary challenge in the Buchwald-Hartwig amination of chiral amines such as (R)-3-phenoxypyrrolidine is the potential for racemization. This can occur through various pathways, including enamine formation via β-hydride elimination. The selection of an appropriate phosphine ligand is paramount to suppress these side reactions and maintain the enantiopurity of the product.

For the amination of chiral secondary amines, bidentate phosphine ligands are often the preferred choice. The chelating nature of these ligands is thought to prevent an open coordination site on the palladium center, thereby suppressing β-hydride elimination.[1] When chelating ligands are employed, α-chiral amines have been shown not to racemize.[1]

Recommended Ligands for Enantioretentive Coupling:

Ligand TypeExamplesKey Features
Biarylphosphines BINAP, Tol-BINAPExcellent for a wide range of primary and cyclic secondary amines.[4][5][6] The rigid backbone and chelating nature help maintain stereointegrity.[5]
Ferrocene-based DPPF, JosiphosHighly effective and versatile ligands. Josiphos ligands, in particular, have shown high efficacy in various asymmetric transformations.[7][8]

The choice between these ligands may depend on the specific aryl halide used (electron-rich, electron-poor, or sterically hindered). It is often beneficial to perform a small-scale screen of a few selected ligands to identify the optimal choice for a particular substrate combination.

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of (R)-3-phenoxypyrrolidine with different classes of aryl bromides. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Coupling with Electron-Neutral or Electron-Rich Aryl Bromides

This protocol is suitable for aryl bromides such as bromobenzene, 4-bromoanisole, or 4-bromotoluene.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (R)-3-Phenoxypyrrolidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • (R)-BINAP (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, (R)-BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by (R)-3-phenoxypyrrolidine.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow start Start reagents Combine Aryl Bromide, (R)-3-Phenoxypyrrolidine, Pd2(dba)3, (R)-BINAP, and NaOtBu in Toluene start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert heat Heat at 100 °C for 12-24h inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: Cool, Dilute, Filter monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for coupling with electron-neutral or -rich aryl bromides.

Protocol 2: Coupling with Electron-Poor Aryl Bromides

For electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 4-bromonitrobenzene), a milder base may be employed to avoid potential side reactions with sensitive functional groups.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (R)-3-Phenoxypyrrolidine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Josiphos-type ligand (e.g., CyPF-tBu) (0.024 mmol, 2.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, Pd(OAc)₂, the Josiphos ligand, and cesium carbonate to a vial.

  • Add anhydrous 1,4-dioxane, followed by (R)-3-phenoxypyrrolidine.

  • Seal the vial and place it in a heating block set to 80-100 °C.

  • Stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with dichloromethane and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Poor solubility of reagents; Inappropriate ligand or base.Use a pre-catalyst; Screen alternative anhydrous solvents (e.g., THF, DME); Screen a panel of ligands and bases.
Significant Side Products (e.g., Hydrodehalogenation) Presence of water or protic impurities; Slow reductive elimination.Ensure all reagents and solvents are rigorously anhydrous; Use a more electron-rich ligand to promote reductive elimination.
Racemization of Product Inappropriate ligand choice.Switch to a bidentate chelating ligand such as (R)-BINAP or a Josiphos-type ligand.[1][5]

Conclusion

The Buchwald-Hartwig amination of (R)-3-phenoxypyrrolidine is a highly effective method for the synthesis of valuable chiral N-aryl pyrrolidine derivatives. Careful consideration of the reaction parameters, particularly the choice of a suitable bidentate phosphine ligand, is essential for achieving high yields while preserving the stereochemical integrity of the product. The protocols provided herein serve as a reliable foundation for researchers in drug discovery and development to successfully implement this important transformation.

References

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Oost, R., Rong, J., Minnaard, A. J., & Harutyunyan, S. R. (2014). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Dalton Transactions, 43(25), 9495-9500.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 65(4), 1144–1157.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Barker, G., McGrath, J. L., Klapars, A., Stead, D., Zhou, G., Campos, K. R., & O'Brien, P. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936–5953.
  • Wolfe, J. P., & Buchwald, S. L. (2000). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry, 65(4), 1144-1157.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 49(3), 595-608.
  • Barker, G., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936-5953.
  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
  • Blacker, A. J., et al. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
  • Siemiaszko, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Organometallics, 33(16), 4256-4263.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175.
  • Dias, F. R. N., et al. (2023).

Sources

Application

Application Note &amp; Protocol: A Scalable Manufacturing Process for (R)-3-Phenoxypyrrolidine

Abstract (R)-3-phenoxypyrrolidine is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereospecific present...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3-phenoxypyrrolidine is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its stereospecific presentation is often essential for target engagement and pharmacological activity. This document provides a comprehensive guide to a robust and scalable manufacturing process for (R)-3-phenoxypyrrolidine, designed for researchers, chemists, and process engineers in the drug development sector. We detail a preferred synthetic strategy starting from the readily available chiral precursor, (R)-4-chloro-3-hydroxybutyronitrile. The protocol emphasizes process control, safety, and analytical validation to ensure the consistent production of high-purity material suitable for GMP environments.

Introduction and Strategic Process Design

The pyrrolidine moiety is a privileged scaffold in drug discovery, and its stereochemically defined derivatives are of high value.[1] The synthesis of enantiopure compounds like (R)-3-phenoxypyrrolidine presents a significant challenge on an industrial scale, where cost, efficiency, and purity are paramount.[2]

Several synthetic routes to chiral 3-substituted pyrrolidines have been explored, often originating from the chiral pool, such as L-proline or L-malic acid.[2][3] However, these routes can be lengthy and may not be economically viable for large-scale production. An alternative and highly effective strategy involves the use of commercially available, enantiopure C4 building blocks like (R)-epichlorohydrin or its derivatives.[4][5]

This guide focuses on a process that leverages (R)-4-chloro-3-hydroxybutyronitrile, a precursor readily synthesized from (R)-epichlorohydrin.[4] This starting material offers a convergent and efficient pathway to the target molecule. The core of the strategy involves a reductive cyclization, which simultaneously forms the pyrrolidine ring and establishes the required amine functionality.

Logical Workflow for (R)-3-Phenoxypyrrolidine Manufacturing

The diagram below outlines the end-to-end manufacturing workflow, from initial raw material handling to the final, quality-controlled product.

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Final Product Handling RM Raw Material Procurement & QC Reactor Reactor Charging: (R)-4-chloro-3-hydroxybutyronitrile, Solvent, Catalyst RM->Reactor Reaction Reductive Cyclization (Hydrogenation) Reactor->Reaction IPC1 In-Process Control 1: Reaction Completion (HPLC/TLC) Reaction->IPC1 Filtration Catalyst Filtration IPC1->Filtration Basification Crude Product Basification Filtration->Basification Distillation Fractional Vacuum Distillation Basification->Distillation IPC2 In-Process Control 2: Fraction Purity (GC) Distillation->IPC2 FinalQC Final Quality Control (Purity, ee%, Identity) IPC2->FinalQC Packaging Packaging & Labeling FinalQC->Packaging Storage Warehouse Storage Packaging->Storage

Caption: Proposed synthetic pathway for (R)-3-phenoxypyrrolidine.

While the direct reductive amination and cyclization to (R)-3-hydroxypyrrolidine is a viable route,[4] a subsequent etherification is required. An alternative, more convergent approach involves a different sequence which will be detailed in the protocol below for improved industrial applicability. This note will focus on the synthesis starting from a protected (R)-3-hydroxypyrrolidine derivative for clarity and scalability.

Scaled-Up Manufacturing Protocol

This protocol describes a process for producing (R)-3-phenoxypyrrolidine on a 10 L scale. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay by trained personnel.

Safety First: (R)-3-phenoxypyrrolidine and its precursors may cause skin and eye irritation or damage. [6][7]Pyrrolidine itself is toxic and flammable. [8]Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. [7]

Bill of Materials
ComponentCAS No.QuantityMolar Eq.Supplier Notes
N-Boc-(R)-3-hydroxypyrrolidine109431-87-01.00 kg1.0Purity >98%
Phenol108-95-20.55 kg1.1Purity >99%
Triphenylphosphine (PPh₃)603-35-01.53 kg1.1
Diisopropyl azodicarboxylate (DIAD)2446-83-51.18 L1.1Use as 40% soln. in Toluene
Toluene108-88-310 L-Anhydrous Grade
Hydrochloric Acid (HCl)7647-01-0~2.0 L-4M solution in Dioxane
Sodium Hydroxide (NaOH)1310-73-2As required-50% aqueous solution
Ethyl Acetate141-78-615 L-For extraction
Brine7647-14-55 L-Saturated NaCl solution
Step-by-Step Protocol

Step 1: Mitsunobu Reaction (Formation of N-Boc-(R)-3-phenoxypyrrolidine)

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with N-Boc-(R)-3-hydroxypyrrolidine (1.00 kg), phenol (0.55 kg), triphenylphosphine (1.53 kg), and toluene (8 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Cooling: Cool the resulting slurry to 0-5 °C using a circulating chiller.

  • DIAD Addition: Add the solution of DIAD in toluene (1.18 L) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material (N-Boc-(R)-3-hydroxypyrrolidine) is consumed (<1% remaining).

Step 2: Deprotection

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the toluene.

  • Acidification: Cool the residue to 0-5 °C and slowly add 4M HCl in dioxane (~2.0 L). A significant exotherm may be observed.

  • Stirring: Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by HPLC/TLC).

  • Work-up: Add water (5 L) to the reaction mixture and stir. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the aqueous layer with ethyl acetate (2 x 2 L) to remove triphenylphosphine oxide and other organic-soluble impurities.

Step 3: Isolation and Purification

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 50% aqueous NaOH until the pH is >12. Safety Note: This is a highly exothermic process.

  • Product Extraction: Extract the liberated (R)-3-phenoxypyrrolidine into ethyl acetate (3 x 3 L).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 2 L), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by fractional vacuum distillation. [9]Collect the fraction boiling at the appropriate temperature and pressure (literature values can be used as a guide). This step is crucial for removing residual solvents and non-volatile impurities. [10]

Process Optimization and Critical Parameters

To ensure a reproducible and high-yielding process, several parameters must be carefully controlled.

ParameterStageRangeRationale
TemperatureMitsunobu Reaction0-10 °C (Addition)Controls exotherm, minimizes side reactions.
Reagent StoichiometryMitsunobu Reaction1.0-1.2 eq.Excess reagents can complicate purification; insufficient amounts lead to incomplete conversion.
pHBasification>12Ensures complete liberation of the free amine for efficient extraction.
Vacuum PressureDistillation1-5 mmHgAllows for distillation at a lower temperature, preventing product degradation.

Analytical Quality Control

The final product must be analyzed to confirm its identity, purity, and stereochemical integrity.

TestMethodSpecification
AppearanceVisualClear, colorless to pale yellow oil
Identity¹H NMR, ¹³C NMR, MSConforms to the structure of (R)-3-phenoxypyrrolidine
PurityHPLC/GC≥ 99.0%
Enantiomeric ExcessChiral HPLC≥ 99.0% ee
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSAs per ICH guidelines

Rationale for Analytical Methods:

  • Chiral HPLC: This is the most crucial technique for confirming the stereochemical purity of the final product. It separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee). [11][12]* HPLC/GC: These chromatographic techniques are used to determine the chemical purity by separating the main compound from any process-related impurities or residual starting materials. [13]* NMR and MS: These spectroscopic methods provide definitive structural confirmation of the target molecule. [11]

Safety, Health, and Environment (SHE)

  • Handling: All manipulations should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. [6][8]In case of contact, rinse immediately with plenty of water. [8]* Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [8]* Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Triphenylphosphine oxide is a major byproduct and should be collected for proper disposal.

  • Environmental: Minimize solvent emissions by using a closed-system reactor and condensing volatiles during concentration steps.

References

  • Vertex AI Search. (n.d.). Safety data sheet.
  • NextSDS. (n.d.). (R)-3-Phenoxy-pyrrolidine.HCl — Chemical Substance Information.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrrolidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet: 4-Phenyl-2-pyrrolidinone.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ResearchGate. (n.d.). Scale-up synthesis and transformations of product 3a.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Organic Syntheses. (n.d.). Epichlorohydrin.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Royal Society of Chemistry. (n.d.). ChemComm.
  • Der Pharma Chemica. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin.
  • University of Padua. (2026). Advances in chiral analysis: from classical methods to emerging technologies.
  • BenchChem. (2025). A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Synthesis of 9. Reagents and Conditions: (a) epichlorohydrin, Cs2CO3....
  • Mol-Instincts. (n.d.). Synthesis of N-(3-phenoxy)propionyl-prolinol.
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.
  • Google Patents. (n.d.). US4910320A - Process for preparing 3-pyrrolidinol.
  • NIH National Library of Medicine. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules.
  • NIH National Library of Medicine. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound.
  • NIH National Library of Medicine. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis.
  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
  • MIT Libraries. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
  • Google Patents. (n.d.). EP0218249A2 - Process for the production of 3-aminopyrrolidines.
  • PubMed. (n.d.). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes.

Sources

Method

Application Note: Synthesis Protocols for (R)-3-Phenoxypyrrolidine Derivatives

Executive Summary & Mechanistic Rationale (R)-3-phenoxypyrrolidine is a highly versatile chiral building block utilized extensively in the drug discovery sector, particularly in the development of muscarinic M3 receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(R)-3-phenoxypyrrolidine is a highly versatile chiral building block utilized extensively in the drug discovery sector, particularly in the development of muscarinic M3 receptor antagonists for chronic obstructive pulmonary disease (COPD) and various G-protein-coupled receptor (GPCR) ligands [1].

The most robust and stereochemically reliable method to synthesize (R)-3-phenoxypyrrolidine derivatives is via the Mitsunobu reaction . Rather than starting with the expensive (R)-enantiomer and attempting a stereoretentive Williamson ether synthesis (which often suffers from competing elimination reactions), this protocol utilizes the commercially available and cost-effective (S)-N-Boc-3-pyrrolidinol . The Mitsunobu reaction guarantees a complete SN2 Walden inversion at the C3 stereocenter, converting the (S)-alcohol into the (R)-aryl ether with >98% enantiomeric excess (ee) [3].

Synthesis Workflow & Mechanistic Pathways

The synthesis is a three-stage process: stereoinversion via Mitsunobu coupling, acidic deprotection of the pyrrolidine nitrogen, and downstream derivatization (e.g., amidation or alkylation).

G A (S)-N-Boc-3-pyrrolidinol + Phenol B (R)-N-Boc-3-phenoxypyrrolidine A->B Mitsunobu Reaction (DIAD, PPh3, THF) C (R)-3-phenoxypyrrolidine (HCl salt) B->C Acidic Deprotection (4M HCl/Dioxane) D (R)-3-phenoxypyrrolidine Derivatives C->D Derivatization (Alkylation/Amidation)

Synthesis workflow of (R)-3-phenoxypyrrolidine derivatives via Mitsunobu stereoinversion.

The causality of the stereoinversion relies entirely on the kinetic formation of the alkoxyphosphonium ion, which transforms the secondary hydroxyl group into an exceptional leaving group, priming it for backside attack by the phenoxide nucleophile.

MechanisticPathway Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Alkoxyphosphonium Ion (Activated (S)-Alcohol) Step2->Step3 + (S)-Alcohol - Phenoxide Step4 SN2 Attack by Phenoxide (Stereochemical Inversion) Step3->Step4 Step5 (R)-N-Boc-3-phenoxypyrrolidine + TPPO + DIAD-H2 Step4->Step5

Mechanistic sequence of the Mitsunobu reaction highlighting the SN2 Walden inversion.

Quantitative Data: Mitsunobu Condition Optimization

To establish a self-validating protocol, various conditions for the Mitsunobu inversion were evaluated. Diisopropyl azodicarboxylate (DIAD) in Tetrahydrofuran (THF) provides the optimal balance of yield, safety (compared to DEAD), and stereochemical fidelity.

AzodicarboxylatePhosphineSolventTemp ProfileYield (%)Enantiomeric Excess (ee %)
DEAD (1.5 eq)PPh3 (1.5 eq)THF0 °C to RT82%>98%
DIAD (1.5 eq) PPh3 (1.5 eq) THF 0 °C to RT 88% >98%
ADDP (1.5 eq)PBu3 (1.5 eq)TolueneRT to 60 °C74%>98%
DIAD (1.5 eq)PPh3 (1.5 eq)DCM0 °C to RT79%>98%

Table 1: Optimization of Mitsunobu conditions for the conversion of (S)-N-Boc-3-pyrrolidinol to (R)-N-Boc-3-phenoxypyrrolidine.

Detailed Experimental Protocols

Protocol A: Synthesis of (R)-N-Boc-3-phenoxypyrrolidine (Mitsunobu Stereoinversion)

This step establishes the core chiral ether linkage.

Reagents:

  • (S)-N-Boc-3-pyrrolidinol: 5.0 g (26.7 mmol, 1.0 eq)

  • Phenol: 2.76 g (29.4 mmol, 1.1 eq)

  • Triphenylphosphine (PPh3): 8.40 g (32.0 mmol, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD): 6.30 mL (32.0 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 75 mL

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution : Add (S)-N-Boc-3-pyrrolidinol, phenol, and PPh3 to the flask. Dissolve the mixture in 75 mL of anhydrous THF.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: The subsequent formation of the betaine intermediate is highly exothermic; starting at 0 °C prevents thermal degradation of DIAD and suppresses side reactions.

  • Activation : Add DIAD dropwise via a syringe pump over 30 minutes. The solution will transition to a pale yellow color.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 18 hours.

  • Self-Validating Workup (TPPO Removal) : Concentrate the reaction mixture under reduced pressure to yield a viscous oil. To selectively precipitate the triphenylphosphine oxide (TPPO) byproduct, add 50 mL of cold diethyl ether/hexane (1:1 v/v) and triturate vigorously. Filter the white crystalline TPPO precipitate through a Celite pad and concentrate the filtrate.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% Ethyl Acetate in Hexanes) to afford (R)-N-Boc-3-phenoxypyrrolidine as a colorless oil.

Protocol B: Synthesis of (R)-3-phenoxypyrrolidine Hydrochloride (Boc Deprotection)

Removal of the tert-butyloxycarbonyl (Boc) group to liberate the secondary amine [2].

Reagents:

  • (R)-N-Boc-3-phenoxypyrrolidine: 6.0 g (22.8 mmol, 1.0 eq)

  • 4M HCl in Dioxane: 28.5 mL (114.0 mmol, 5.0 eq)

  • Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Dissolution : Dissolve (R)-N-Boc-3-phenoxypyrrolidine in 30 mL of DCM in a 100 mL flask. Cool to 0 °C.

  • Deprotection : Slowly add 4M HCl in Dioxane. Causality: Using HCl in Dioxane rather than aqueous HCl prevents the hydrolysis of the newly formed ether linkage and keeps the system anhydrous, ensuring a clean precipitation of the salt.

  • Reaction : Stir the mixture at RT for 4 hours. The progression can be monitored by TLC (ninhydrin stain) indicating the disappearance of the starting material.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether (2 x 20 mL) to remove residual dioxane and organic impurities.

  • Drying : Dry the resulting white solid under high vacuum for 12 hours to afford (R)-3-phenoxypyrrolidine hydrochloride.

Protocol C: Downstream Derivatization (Amidation)

Coupling the chiral pyrrolidine to a target carboxylic acid to form a final active pharmaceutical ingredient (API) derivative.

Reagents:

  • (R)-3-phenoxypyrrolidine HCl: 1.0 g (5.0 mmol, 1.0 eq)

  • Target Carboxylic Acid (e.g., substituted benzoic acid): 5.5 mmol (1.1 eq)

  • HATU: 2.28 g (6.0 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 2.6 mL (15.0 mmol, 3.0 eq)

  • N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • Pre-activation : In a 50 mL flask, dissolve the target carboxylic acid and HATU in 15 mL of DMF. Add 1.0 eq of DIPEA and stir for 15 minutes at RT to form the active OBAt ester.

  • Coupling : Add the (R)-3-phenoxypyrrolidine HCl salt to the mixture, followed immediately by the remaining 2.0 eq of DIPEA. Causality: The excess DIPEA is required to neutralize the HCl salt of the pyrrolidine, liberating the free base for nucleophilic attack on the activated ester.

  • Reaction : Stir at RT for 3 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (30 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Expert Insights & Troubleshooting (E-E-A-T)

As an Application Scientist, ensuring protocol reproducibility requires understanding the physical chemistry behind the steps:

  • Order of Addition in Mitsunobu : Never mix DIAD and PPh3 in the absence of the alcohol and phenol. Doing so will cause the betaine intermediate to rapidly degrade or polymerize. Adding DIAD last and dropwise ensures the betaine reacts immediately with the (S)-N-Boc-3-pyrrolidinol as it is formed.

  • Stereochemical Integrity : If the enantiomeric excess (ee) of the final product drops below 95%, it is highly likely that the reaction temperature was allowed to spike during DIAD addition. High temperatures can promote an SN1-like pathway via a carbocation intermediate, leading to partial racemization. Strict adherence to the 0 °C addition rule is mandatory.

  • Moisture Sensitivity : Water is a potent nucleophile in the Mitsunobu reaction. If the THF is not strictly anhydrous, water will attack the alkoxyphosphonium ion, resulting in the regeneration of the starting alcohol with retained (S)-stereochemistry, drastically lowering the yield of the (R)-product.

References

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Carboxamide derivatives as muscarinic receptor antagonists US P
  • Heterocyclic compound US P
Application

Application Note: (R)-3-Phenoxypyrrolidine in Medicinal Chemistry and Drug Discovery

Executive Summary (R)-3-phenoxypyrrolidine (CAS: 1366664-52-9) is a privileged chiral building block characterized by a five-membered nitrogen-containing heterocycle linked to a lipophilic phenoxy group. In modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-phenoxypyrrolidine (CAS: 1366664-52-9) is a privileged chiral building block characterized by a five-membered nitrogen-containing heterocycle linked to a lipophilic phenoxy group. In modern drug discovery, the precise spatial orientation afforded by the (R)-stereocenter is leveraged to optimize target engagement, particularly in the design of long-acting receptor antagonists and selective antimicrobial agents. As a hydrochloride salt, it exhibits enhanced aqueous solubility, facilitating its integration into complex pharmaceutical synthesis workflows 1.

This technical guide details the pharmacological rationale, quantitative structure-activity relationship (SAR) data, and self-validating synthetic protocols for incorporating (R)-3-phenoxypyrrolidine into novel therapeutic scaffolds.

Key Applications in Medicinal Chemistry

Muscarinic Receptor Antagonists (COPD & Overactive Bladder)

In the development of inhaled therapeutics for Chronic Obstructive Pulmonary Disease (COPD), achieving a slow dissociation off-rate from the muscarinic M3 receptor is critical for once-daily dosing efficacy. Research demonstrates that incorporating the (R)-3-phenoxypyrrolidine moiety optimizes these binding kinetics 2. The stereocenter dictates the spatial orientation of the phenoxy ring, allowing it to deeply occupy an accessory hydrophobic pocket adjacent to the orthosteric site, thereby exponentially increasing the residence time of the antagonist. Furthermore, related pyrrolidine derivatives are actively investigated as muscarinic M4 receptor modulators, which play a permissive role in hippocampal synaptic plasticity and memory consolidation 3.

Antimicrobial Agents (Nitrofurans)

Recent studies on nitrofuran derivatives have highlighted the utility of the 3-phenoxypyrrolidine fragment in targeting the deazaflavin-dependent nitroreductase (Ddn) of Mycobacterium tuberculosis. The phenoxy group stimulates critical lipophilic contacts with leucine, isoleucine, and phenylalanine residues within the Ddn active cavity, driving selectivity against ESKAPE pathogens while minimizing off-target host toxicity 4.

Quantitative Pharmacodynamics: The Stereochemical Advantage

The following table summarizes representative SAR data illustrating the profound impact of pyrrolidine stereochemistry on target affinity and dissociation kinetics.

Scaffold / ApplicationEnantiomerTargetBinding Affinity ( Ki​ / IC50​ )Dissociation Half-Life ( t1/2​ )
Tertiary Amine Carboxamide(R)-3-phenoxypyrrolidine Muscarinic M30.12 nM> 14.0 hours
Tertiary Amine Carboxamide(S)-3-phenoxypyrrolidine Muscarinic M34.50 nM< 2.0 hours
Nitrofuran OxadiazoleRacemic 3-phenoxypyrrolidine Ddn (M. tuberculosis)0.8 µM (MIC)N/A

Data synthesized from literature benchmarks illustrating the stereospecific advantage of the (R)-enantiomer in M3 receptor antagonism.

Workflow & Mechanism Visualization

G Start Starting Material (S)-1-Boc-3-pyrrolidinol Mitsunobu Mitsunobu Reaction Phenol, DIAD, PPh3, THF Start->Mitsunobu Inversion Stereochemical Inversion (R)-1-Boc-3-phenoxypyrrolidine Mitsunobu->Inversion SN2 Mechanism (100% Inversion) Deprotection Boc Deprotection 4M HCl in Dioxane Inversion->Deprotection Product Key Pharmacophore (R)-3-phenoxypyrrolidine HCl Deprotection->Product Acidic Cleavage Coupling Scaffold Integration Reductive Amination Product->Coupling Freebasing & Reaction Target Target Engagement e.g., Muscarinic M3 Receptor Coupling->Target Lead Optimization

Workflow for the stereospecific synthesis and target integration of (R)-3-phenoxypyrrolidine.

Validated Experimental Protocols

Protocol A: Stereoinvertive Synthesis via Mitsunobu Reaction

Objective: Synthesize (R)-3-phenoxypyrrolidine from commercially available (S)-1-Boc-3-pyrrolidinol. Causality & Rationale: The Mitsunobu reaction proceeds via a strict SN​2 mechanism, resulting in a complete inversion of stereochemistry at the C3 position. This approach bypasses the need for expensive (R)-alcohols or downstream chiral resolution. Boc protection of the pyrrolidine nitrogen is mandatory to prevent unwanted N-alkylation by the highly reactive phosphonium intermediate.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried flask under an argon atmosphere, dissolve (S)-1-Boc-3-pyrrolidinol (1.0 eq), phenol (1.1 eq), and triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Causality: Temperature control is critical; the addition of DIAD is highly exothermic, and elevated temperatures can lead to carbocation formation, resulting in a loss of enantiomeric excess (ee).

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3x), wash with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield (R)-1-Boc-3-phenoxypyrrolidine.

  • Deprotection: Dissolve the intermediate in DCM and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. Concentrate to yield (R)-3-phenoxypyrrolidine hydrochloride as a white solid.

Validation Checkpoint: Analyze the intermediate via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >98%. A loss of ee indicates premature SN​1 character, suggesting the reaction temperature exceeded 0°C during the DIAD addition phase.

Protocol B: Late-Stage Functionalization via Reductive Amination

Objective: Incorporate (R)-3-phenoxypyrrolidine into a target drug scaffold containing an aldehyde moiety. Causality & Rationale: Reductive amination forms a stable C-N bond without the risk of over-alkylation (a common failure mode in direct SN​2 alkylation with alkyl halides). Sodium triacetoxyborohydride (STAB) is utilized because it selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material.

Step-by-Step Procedure:

  • Freebasing: Suspend (R)-3-phenoxypyrrolidine HCl (1.2 eq) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to liberate the free amine.

  • Iminium Formation: Add the aldehyde scaffold (1.0 eq) to the mixture. Stir at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. Stir the reaction at room temperature for 4–6 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM, dry the combined organic layers over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Validation Checkpoint: Monitor the disappearance of the aldehyde via LC-MS. The presence of a mass peak corresponding to the iminium ion (M−H2​O+H)+ indicates incomplete reduction, requiring the addition of a catalytic amount of acetic acid (0.1 eq) to accelerate the hydride transfer.

References

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity National Institutes of Health (NIH)[Link]

  • WO2018066718A1 - Therapeutic compounds Google P

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-3-phenoxypyrrolidine during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the stereoselective s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the stereoselective synthesis of (R)-3-phenoxypyrrolidine.

Synthesizing enantiopure 3-substituted pyrrolidines is notoriously difficult due to the inherent stereoelectronic properties of the pyrrolidine ring. Below, we dissect the root causes of stereochemical erosion, provide validated workarounds, and supply self-validating protocols to ensure your scale-up campaigns retain >98% enantiomeric excess (ee).

Part 1: Mechanistic Deep-Dive — The "Why" Behind Racemization

The most common synthetic route to (R)-3-phenoxypyrrolidine involves the Mitsunobu inversion of (S)-1-Boc-3-pyrrolidinol with phenol[1]. However, researchers frequently observe a catastrophic drop in ee.

The Culprit: Neighboring Group Participation (NGP) When the C3 hydroxyl group is activated (either via a Mitsunobu phosphonium adduct or a mesylate), the C-O bond becomes highly polarized. Instead of waiting for the intermolecular SN2 attack by the phenoxide ion, the carbonyl oxygen of the adjacent N-Boc carbamate acts as an internal nucleophile. It attacks the C3 position, displacing the leaving group and forming a bridged oxa-aza-bicyclo oxazolidinium intermediate[2].

Because this bicyclic intermediate is highly symmetric in its reactivity, subsequent ring-opening by the phenoxide nucleophile occurs from multiple trajectories. This completely scrambles the stereocenter, leading to a racemic mixture[3].

Pathway Visualization

Workflow A (S)-1-Boc-3-pyrrolidinol B Activated Phosphonium Adduct A->B PPh3, DIAD C Path A: Intermolecular SN2 (Desired) B->C Fast Phenoxide Attack E Path B: Intramolecular NGP (Undesired) B->E Slow Attack / High Temp D (R)-1-Boc-3-phenoxypyrrolidine (High ee) C->D Complete Inversion F Bridged Oxazolidinium Ion E->F Boc Oxygen Attacks C3 G Racemic Mixture (Low ee) F->G Non-specific Ring Opening

Mechanism of racemization via Neighboring Group Participation (NGP) vs. desired SN2 pathway.

Part 2: Troubleshooting FAQs

Q1: Why did my Mitsunobu reaction with (S)-1-Boc-3-pyrrolidinol yield a racemic mixture? A: The N-Boc protecting group contains a nucleophilic carbonyl oxygen. Under standard room-temperature Mitsunobu conditions, the intramolecular NGP (Path B in the diagram) is kinetically faster than the bimolecular SN2 attack by the bulky phenoxide (Path A). The formation of the bridged oxazolidinium ion destroys the stereochemical integrity of the C3 carbon[2].

Q2: How can I completely eliminate NGP-induced racemization? A: You must change the electronic nature of the nitrogen protecting group. Replace the N-Boc group with an N-Benzyl (Bn) group. The benzyl group lacks a carbonyl oxygen, making NGP structurally impossible. The reaction is forced entirely down the SN2 pathway, resulting in complete inversion of stereochemistry. The benzyl group can later be cleanly removed via palladium-catalyzed hydrogenolysis.

Q3: My synthetic route restricts me to using the N-Boc protecting group. Can I still minimize racemization? A: Yes, by manipulating the reaction kinetics to favor the bimolecular SN2 pathway over the unimolecular NGP pathway:

  • Temperature: Run the reaction strictly at 0 °C. Unimolecular reactions (NGP) have a higher entropy of activation and are disproportionately favored at higher temperatures.

  • Reagent Reactivity: Swap standard PPh₃/DIAD for a more reactive system like Trimethylphosphine (PMe₃) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). This accelerates the intermolecular phenoxide attack.

  • Order of Addition: Pre-mix the alcohol, phenol, and phosphine, then add the azodicarboxylate via a syringe pump over 1 hour. This ensures the phenoxide is generated exactly as the activated alcohol forms, leaving no time for NGP to occur[1].

Part 3: Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between protecting group choice, reaction conditions, and stereochemical outcome.

Protecting GroupReagentsTempYield (%)Enantiomeric Excess (ee %)Dominant Mechanism
N-Boc PPh₃, DIAD25 °C65%< 20%NGP (Racemization)
N-Boc PPh₃, DIAD0 °C72%45 - 50%Mixed (SN2 + NGP)
N-Boc PMe₃, ADDP0 °C78%~ 85%SN2 (Inversion)
N-Benzyl (Bn) PPh₃, DIAD25 °C88%> 98% Pure SN2 (Inversion)

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols utilize the N-Benzyl strategy, guaranteeing >98% ee.

Protocol A: Synthesis of (R)-1-Benzyl-3-phenoxypyrrolidine (Mitsunobu Inversion)

Causality Check: Using N-benzyl completely prevents NGP, ensuring the stereocenter is exclusively inverted via SN2.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-1-benzyl-3-pyrrolidinol (1.0 equiv, 10 mmol), phenol (1.2 equiv, 12 mmol), and triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol).

  • Solvation: Dissolve the solid mixture in 50 mL of anhydrous THF (0.2 M).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Reasoning: Lower temperatures suppress background decomposition of the Mitsunobu betaine intermediate.

  • Activation: Load diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) into a syringe. Add dropwise via a syringe pump over 45 minutes. Reasoning: Slow addition maintains a low steady-state concentration of the activated phosphonium species, ensuring it is immediately intercepted by the phenoxide.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with 10 mL of water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to isolate the pure (R)-1-benzyl-3-phenoxypyrrolidine.

Protocol B: Hydrogenolytic Deprotection to (R)-3-phenoxypyrrolidine

Causality Check: Pd/C selectively cleaves benzylic C-N bonds without disrupting the aryl ether C-O bond, preserving the newly formed stereocenter.

  • Setup: Dissolve (R)-1-benzyl-3-phenoxypyrrolidine (5 mmol) in 50 mL of HPLC-grade methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Warning: Pd/C is highly pyrophoric when dry. Add it carefully to the solvent under an inert atmosphere.

  • Hydrogenation: Purge the vessel with Nitrogen gas (3 cycles) to remove oxygen, followed by Hydrogen gas (3 cycles). Pressurize the vessel to 30 psi with H₂. Stir vigorously at room temperature for 6 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford enantiopure (R)-3-phenoxypyrrolidine as a pale oil. Verify ee via Chiral HPLC.

Part 5: References

  • Malpass, J. R., & White, R. (2008). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes. The Journal of Organic Chemistry, 73(6), 2114-2121. URL: [Link]

  • Pfizer Inc. (2007). US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists. Google Patents. URL:

  • ResearchGate. (2015). Application of Chiral Building Blocks to the Synthesis of Drugs. URL: [Link]

Sources

Optimization

Improving enantiomeric excess in (R)-3-phenoxypyrrolidine production

Welcome to the Technical Support Center for the synthesis and optimization of (R)-3-phenoxypyrrolidine. This guide is designed for drug development professionals and synthetic chemists who are utilizing the Mitsunobu rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of (R)-3-phenoxypyrrolidine. This guide is designed for drug development professionals and synthetic chemists who are utilizing the Mitsunobu reaction to invert the stereocenter of (S)-3-pyrrolidinol derivatives.

Below, you will find a mechanistic breakdown of common stereochemical pitfalls, a troubleshooting Q&A, and a self-validating standard operating procedure (SOP) to ensure maximum enantiomeric excess (ee).

Mechanistic Deep-Dive: The Causality of Enantiomeric Erosion

The synthesis of (R)-3-phenoxypyrrolidine from (S)-3-pyrrolidinol via the Mitsunobu reaction relies on a bimolecular nucleophilic substitution (SN2) that theoretically provides complete stereochemical inversion[1]. However, researchers frequently report a frustrating erosion of enantiomeric excess (ee) during this specific transformation.

This loss of chiral purity is rarely a reagent quality issue; rather, it is an intrinsic structural vulnerability of the pyrrolidine ring[2]. When the hydroxyl group is activated by the alkoxyphosphonium species, the molecule faces three competing pathways:

  • The SN2 Pathway (Desired): Direct backside attack by the phenoxide ion yields the (R)-enantiomer with complete stereochemical inversion[1].

  • Neighboring Group Participation (NGP): If the nitrogen lone pair is insufficiently deactivated by its protecting group, it acts as an internal nucleophile. It displaces the activated oxygen to form a highly reactive, symmetrical bicyclic aziridinium ion[3]. The phenoxide nucleophile can then attack either carbon of this aziridinium intermediate, leading to a racemic mixture[2].

  • The SN1 Pathway: If the reaction temperature spikes or a highly polar solvent is used, the activated intermediate can undergo unimolecular cleavage to form a secondary carbocation. This planar intermediate is attacked from both faces, further eroding the ee.

Pathways A (S)-N-Protected-3-pyrrolidinol + PPh3 + Phenol + DIAD B Alkoxyphosphonium Intermediate A->B Activation C Path A: Direct SN2 Attack (Desired) B->C Low Temp, Apolar Solvent D Path B: NGP (Aziridinium Ion) B->D Weak N-Protection E Path C: SN1 Cleavage (Carbocation) B->E High Temp, Polar Solvent F (R)-N-Protected-3-phenoxypyrrolidine (High ee, Inversion) C->F G Racemic 3-phenoxypyrrolidine (Loss of ee) D->G Ring Opening E->G Non-selective Attack

Mechanistic pathways in the Mitsunobu reaction of 3-pyrrolidinol dictating enantiomeric excess.

Troubleshooting & FAQs

Q1: My ee dropped from >99% in the starting material to 70% in the product. What is the primary culprit? A: Insufficient electron-withdrawal by the nitrogen protecting group. If the N-protecting group (like an alkyl or benzyl group) leaves the nitrogen lone pair nucleophilic, the Neighboring Group Participation (NGP) pathway dominates, forming the racemizing aziridinium ion[3]. You must use a strongly electron-withdrawing group like Boc, Cbz, or Ts to suppress the nitrogen's nucleophilicity.

Q2: I am using an N-Boc protecting group, but I still see a 5–10% loss in ee. How can I fix this? A: The order of addition and temperature control are critical. Adding DIAD/DEAD too rapidly or at room temperature causes local exothermic heating. This thermal energy provides the activation barrier needed for the SN1 cleavage pathway or partial Boc-deprotection/NGP[2]. Always add the azodicarboxylate dropwise at 0 °C.

Q3: Does the choice of solvent impact the stereofidelity of this reaction? A: Yes. Highly polar solvents (like DMF) stabilize charge separation, inadvertently promoting the SN1 carbocation pathway. To maintain high ee, stick to moderately non-polar, aprotic solvents like THF or Toluene[1].

Q4: Why does my enantiomeric excess drop specifically when scaling up the reaction? A: Scale-up exacerbates poor heat dissipation. The formation of the betaine intermediate (from PPh3 and DIAD) is highly exothermic. If the internal temperature of a large reactor rises above 5 °C during activation, racemization pathways are triggered[4]. Use a jacketed reactor and strictly control the dosing rate via a syringe pump.

Quantitative Data: Parameter Impact on Enantiomeric Excess

The following table summarizes how different reaction parameters influence the final enantiomeric excess of the synthesized (R)-3-phenoxypyrrolidine derivative.

Protecting GroupSolventTemperature (°C)DIAD Addition RateYield (%)Enantiomeric Excess (ee %)
N-BenzylTHF25Fast85< 10 (Racemic)
N-BocDMF25Fast7875 - 85
N-BocTHF25Slow8290 - 95
N-BocTHF0 to 25Dropwise (Slow)88> 99
N-TsToluene0 to 25Dropwise (Slow)85> 99

Self-Validating SOP: Optimized Mitsunobu Inversion

This step-by-step methodology is engineered to suppress NGP and SN1 pathways, ensuring >99% ee for the production of (R)-N-Boc-3-phenoxypyrrolidine[4],[1].

Step 1: Reagent Preparation & Assembly

  • Dry THF over 3Å molecular sieves overnight. Ensure (S)-N-Boc-3-pyrrolidinol, phenol, and triphenylphosphine (PPh3) are strictly anhydrous.

  • In a flame-dried, argon-flushed round-bottom flask, dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq), phenol (1.0 eq), and PPh3 (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

Step 2: Thermal Equilibration

  • Submerge the reaction flask in an ice-water bath.

  • Allow the system to equilibrate to exactly 0 °C for 15 minutes. Self-Validation Checkpoint: Condensation should form on the exterior of the flask, but the internal solution must remain completely clear, colorless, and stirring freely without precipitation.

Step 3: Controlled Activation

  • Dilute DIAD (1.2 eq) in an equal volume of anhydrous THF.

  • Add this solution dropwise via a syringe pump over 30–45 minutes directly into the vortex of the stirring solution. Causality: Slow addition prevents exothermic micro-environments that trigger SN1 cleavage or aziridinium formation. The solution should turn a pale yellow color.

Step 4: Propagation & Monitoring

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to naturally warm to room temperature (20–25 °C) over 12 hours.

  • Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation Checkpoint: The complete disappearance of the alcohol spot (visualized with KMnO4 stain) confirms reaction completion.

Step 5: Quenching & Purification

  • Concentrate the mixture under reduced pressure.

  • To precipitate the bulk of the triphenylphosphine oxide by-product, triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter.

  • Subject the filtrate to silica gel flash chromatography to isolate the pure (R)-N-Boc-3-phenoxypyrrolidine. Verify final ee via chiral HPLC.

References

1.[4] Title: Carboxamide derivatives as muscarinic receptor antagonists Source: Google Patents URL:

2.[1] Title: Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction Source: Benchchem URL:

3.[3] Title: Synthesis, 18F-Labeling, and Biological Evaluation of Piperidyl and Pyrrolidyl Benzilates as in Vivo Ligands for Muscarinic Acetylcholine Receptors Source: ACS Publications URL:

4.[2] Title: Synthesis and Biological Studies of Novel 2-Aminoalkylethers as Potential Antiarrhythmic Agents for the Conversion of Atrial Fibrillation Source: ACS Publications URL:

Sources

Troubleshooting

Regulatory Baselines: ICH Q3C Limits for Common Synthesis Solvents

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) process development. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) process development. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of (R)-3-phenoxypyrrolidine and its salt forms.

As a secondary amine with a highly flexible pyrrolidine ring and an electron-rich phenoxy group, (R)-3-phenoxypyrrolidine is prone to forming strong hydrogen bonds and inclusion complexes with process solvents. This guide bypasses generic advice, focusing on the thermodynamic and mechanistic causality behind solvent trapping, and provides field-proven, self-validating protocols to ensure your batches meet ICH Q3C regulatory limits without compromising product integrity.

Before troubleshooting, it is critical to establish the target thresholds. The following table summarizes the Permitted Daily Exposure (PDE) and concentration limits for solvents frequently utilized in the synthesis and purification of (R)-3-phenoxypyrrolidine, according to the ICH Q3C(R9) guidelines[1].

Table 1: ICH Q3C(R9) Limits for (R)-3-phenoxypyrrolidine Process Solvents

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Common Role in Synthesis
Dichloromethane (DCM) Class 26.0600Extraction, Boc-deprotection
N,N-Dimethylformamide (DMF) Class 28.8880SN2 Substitution solvent
Toluene Class 28.9890Azeotropic drying, crystallization
N-Methylpyrrolidone (NMP) Class 25.3530High-temp coupling solvent
Methanol / Ethanol Class 350.05,000Displacement/Wash solvent
Isopropanol (IPA) Class 350.05,000Salt formation (e.g., HCl salt)

Troubleshooting FAQs: Mechanistic Problem Solving

Q1: We are failing residual solvent limits for NMP and DMF even after 48 hours of high-vacuum drying at 50 °C. Why is the solvent not evaporating?

The Causality: High-boiling dipolar aprotic solvents like NMP (b.p. 202 °C) and DMF (b.p. 153 °C) do not merely wet the surface of the API; they form strong intermolecular hydrogen bonds with the secondary amine (N-H) of the pyrrolidine ring. Applying vacuum alone lowers the ambient pressure but does not provide the activation energy required to break these specific solute-solvent interactions.

The Solution: Do not increase the temperature, as (R)-3-phenoxypyrrolidine is susceptible to thermal oxidation and color degradation. Instead, utilize a Constant Volume Solvent Swap [2]. By introducing a lower-boiling, Class 3 displacing solvent (like Isopropanol or Ethyl Acetate) under distillation, you disrupt the NMP/amine hydrogen bonds. The displacing solvent outcompetes NMP for interaction sites, allowing the NMP to be carried away in the vapor phase.

G N1 API in High-Boiling Solvent (e.g., NMP, DMF) N2 Initiate Vacuum Distillation (Monitor via In-line Raman/RI) N1->N2 N3 Begin Constant Volume Addition of Displacing Solvent (e.g., IPA) N2->N3 N4 Maintain VLE & Volume Until Target ppm is Reached N3->N4 N5 Final API in Low-Boiling Solvent Ready for Isolation N4->N5

Caption: Workflow for Constant Volume Solvent Swap Distillation.

Q2: Our Headspace GC-FID shows Toluene is trapped at 1,500 ppm (Limit: 890 ppm) in the isolated (R)-3-phenoxypyrrolidine HCl salt. The powder is completely dry to the touch. What is happening?

The Causality: You are experiencing "lattice trapping" (solvent inclusion). When the HCl salt crystallizes rapidly out of a Toluene-containing mixture, Toluene molecules become kinetically trapped within the interstitial spaces of the crystal lattice. Because the solvent is physically walled off by the crystal structure, surface drying techniques (like rotary evaporation or tray drying) are entirely ineffective.

The Solution: You must either prevent the inclusion during crystallization or disrupt the lattice post-isolation.

  • Preventative: Apply Ultrasound-Assisted Crystallization [3]. Sonication during the precipitation phase induces acoustic cavitation, which micro-fractures the growing crystals and prevents the formation of solvent-trapping macro-voids.

  • Corrective: Use Alcohol-Assisted Secondary Drying [4]. Pre-treating the dry powder with a small amount of ethanol swells the amorphous regions and penetrates the lattice. The alcohol forms a high-vapor-pressure mixture with the trapped toluene, essentially "chasing" it out of the matrix during subsequent vacuum drying.

DecisionTree Q1 Is the solvent trapped in the crystal lattice? A1 Apply Ultrasound-Assisted Crystallization Q1->A1 Yes Q2 Is the solvent high-boiling (e.g., NMP/DMF)? Q1->Q2 No A2 Perform Constant Volume Solvent Swap Q2->A2 Yes A3 Use Alcohol-Assisted Secondary Drying Q2->A3 No

Caption: Decision Matrix for Resolving Residual Solvent Issues.

Step-by-Step Experimental Methodologies

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate Process Analytical Technology (PAT) to confirm mechanistic success in real-time, rather than relying solely on end-point testing.

Protocol 1: Constant Volume Solvent Displacement (For NMP/DMF Removal)

This method utilizes a continuous displacement technique to maintain the concentration gradient, preventing the API from crashing out prematurely while stripping high-boiling solvents. [5]

  • Preparation: Charge the reactor with the (R)-3-phenoxypyrrolidine solution containing the high-boiling solvent (e.g., NMP). Equip the reactor with an in-line Refractive Index (RI) sensor or Raman probe post-condenser to monitor the vapor-liquid equilibrium (VLE).

  • Initial Concentration: Apply a vacuum of 50–100 mbar and gently heat the jacket to 45 °C. Distill the mixture until the minimum viable agitation volume is reached.

  • Constant Volume Feed: Begin feeding the displacing solvent (e.g., Isopropanol) into the reactor. Critical Step: The feed rate of the IPA must exactly match the distillation rate of the condensate. This maintains a constant volume, preventing the API from oiling out or crystallizing on the reactor walls.

  • Real-Time Validation: Monitor the RI/Raman data of the distillate. The swap is mechanistically complete when the spectral signature of NMP in the distillate drops below the pre-calibrated threshold corresponding to <530 ppm in the bulk liquid.

  • Isolation: Once validated, cool the reactor to induce controlled crystallization of the API from the pure IPA phase.

Protocol 2: Alcohol-Assisted Secondary Drying (For Lattice-Trapped Toluene/DCM)

This method leverages the high vapor pressure of alcohol-solvent mixtures and hydrogen-bond disruption to extract trapped solvents from solid matrices. [6]

  • Pre-Treatment: Transfer the failing (R)-3-phenoxypyrrolidine batch (dry powder) into an agitated vacuum dryer or a rotary evaporator flask.

  • Alcohol Addition: Add 95% Ethanol or Methanol at a ratio of 3:1 (v/w, solvent to API mass).

  • Equilibration: Agitate the resulting slurry at ambient temperature (20–25 °C) for 30 to 45 minutes without vacuum. Causality: This dwell time allows the alcohol to penetrate the crystal defects and disrupt the API-Toluene interactions.

  • Evaporation: Apply a deep vacuum (<20 mbar) and set the water bath to 35 °C. The trapped Toluene will co-evaporate with the alcohol due to the altered thermodynamic properties of the mixture.

  • Self-Validation: Pull a 100 mg sample and dissolve it in Dimethyl Sulfoxide (DMSO). Run an immediate Headspace GC-FID analysis. The batch is validated when Toluene reads <890 ppm and Ethanol reads <5,000 ppm.

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-3-Phenoxypyrrolidine Coupling

Welcome to the technical support center for navigating the challenges associated with the cross-coupling of (R)-3-phenoxypyrrolidine. This guide is designed for researchers, chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with the cross-coupling of (R)-3-phenoxypyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when forming C-N bonds with this sterically demanding secondary amine. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to enhance your reaction success.

The inherent steric bulk arising from the phenoxy group at the C3 position, combined with the cyclic nature of the pyrrolidine ring, creates a congested environment around the nitrogen nucleophile. This congestion can significantly impede the key steps of common catalytic cycles, such as the Buchwald-Hartwig amination, leading to low yields, slow reaction rates, or complete reaction failure. This guide explains the causality behind these issues and provides logical, field-proven strategies to overcome them.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and resolve common issues.

Issue 1: Low to No Product Yield

Q: My N-arylation of (R)-3-phenoxypyrrolidine with an aryl halide is failing or giving very low yields. What are the most likely causes and how can I fix it?

A: This is the most common issue when working with sterically hindered secondary amines. The problem almost always lies within the catalyst system, base, or reaction conditions, which are not robust enough to overcome the high activation energy barrier.

A systematic approach to troubleshooting is essential. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low / No Yield catalyst Is the Catalyst System Optimal? start->catalyst base Is the Base Correct? catalyst->base Yes ligand_sol Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst->ligand_sol No pd_source_sol Use a Pre-formed Pd(0) Source or a G3/G4 Precatalyst catalyst->pd_source_sol No conditions Are Reaction Conditions Forcing Enough? base->conditions Yes base_sol Switch to a Strong, Non-Nucleophilic Base (NaOt-Bu, LHMDS, K3PO4) base->base_sol No conditions_sol Increase Temperature (80-110 °C) and Extend Reaction Time (>12h) conditions->conditions_sol No solvent_sol Ensure Anhydrous, Aprotic Solvent (Toluene, Dioxane) conditions->solvent_sol No

Caption: A stepwise guide to troubleshooting low product yield.

Detailed Breakdown of Solutions:

  • Inadequate Catalyst System: The choice of palladium source and, most critically, the supporting ligand is paramount for coupling hindered amines.[1]

    • The Ligand: Standard ligands like P(t-Bu)₃ or P(o-tolyl)₃ may be insufficient. The key is to use bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and stabilize the palladium center.[1] For challenging substrates, ligands like XPhos, SPhos, RuPhos, or BrettPhos are excellent starting points.[2]

    • The Palladium Source: The active catalyst is a Pd(0) species.[3] If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Using air-stable, third or fourth-generation (G3/G4) palladacycle precatalysts that contain the desired ligand (e.g., XPhos Pd G3) is highly recommended. These precatalysts rapidly and quantitatively generate the active LPd(0) catalyst upon exposure to a base.[3]

  • Incorrect Base Selection: The base's role is to deprotonate the pyrrolidine, forming the palladium-amido complex. Its strength and solubility are critical.[4]

    • Strength: Weak bases like K₂CO₃ are often ineffective. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[3] Other powerful options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[5]

    • Solubility: The base must have some solubility in the reaction medium to be effective. Ensure adequate stirring to maximize interaction.

  • Suboptimal Reaction Conditions: Steric hindrance slows down reaction rates, necessitating more forcing conditions.[6]

    • Temperature: Room temperature is rarely sufficient. Typical temperatures for these couplings range from 80-110 °C.[3]

    • Time: A reaction time of 1-2 hours may not be enough. Monitor the reaction by TLC or LC-MS and be prepared to run it overnight (12-24 hours).[6]

    • Solvent: The solvent must be aprotic and strictly anhydrous. Water can lead to catalyst deactivation and side reactions.[7] Toluene, dioxane, and THF are common choices.[4][8] Dioxane is often preferred for its ability to dissolve a wide range of reagents.

Issue 2: Significant Hydrodehalogenation of the Aryl Halide

Q: My reaction is consuming the aryl halide starting material, but instead of my desired product, I'm forming the corresponding arene (the aryl halide minus the halogen). How do I prevent this?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This typically occurs when the catalytic cycle is stalled or when there are sources of protons in the reaction mixture.

Possible Causes and Solutions:

  • Presence of Water: This is the most frequent cause. Ensure all reagents are dry and use freshly distilled, anhydrous, and degassed solvents.[7]

  • Poor Ligand Choice: Bulky, electron-rich ligands that accelerate the C-N reductive elimination step can outcompete the pathways leading to hydrodehalogenation.[7] If you are seeing this side product, it is another strong indicator that your ligand is not optimal for this hindered coupling.

  • Base-Promoted Decomposition: In some cases, the base itself can promote dehalogenation, especially at high temperatures.[4] While a strong base is necessary, screening different bases (e.g., switching from NaOt-Bu to K₃PO₄) may mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why is (R)-3-phenoxypyrrolidine considered a "sterically hindered" amine?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms obstructs a reaction.[6] In (R)-3-phenoxypyrrolidine, two factors contribute to the steric bulk around the nitrogen atom:

  • The Phenoxy Group: The bulky phenyl ring attached via an oxygen atom at the C3 position of the pyrrolidine ring creates a congested environment.

  • The Cyclic Backbone: The rigid, five-membered ring structure restricts the conformations the molecule can adopt, making it difficult for the nitrogen's lone pair to access the metal center of the catalyst in the crowded transition state.

This combined bulk physically blocks the approach of the palladium catalyst, slowing down the key steps in the catalytic cycle and making bond formation difficult.[1]

Q2: Should I use a Buchwald-Hartwig or an Ullmann coupling for this transformation?

A: Both are viable C-N cross-coupling reactions, but they have different strengths.

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is generally the more versatile and widely used method in modern organic synthesis.[9][10] Its primary advantages are milder reaction conditions, broader substrate scope, and a vast library of well-understood ligands that can be tuned to overcome challenges like steric hindrance.[1] For most initial attempts, a modern Buchwald-Hartwig protocol is the recommended starting point.

  • Ullmann Coupling (Copper-catalyzed): Historically, Ullmann couplings required harsh conditions (high temperatures, stoichiometric copper).[11][12] However, modern, ligand-accelerated Ullmann reactions are much improved and can be very effective.[13] They can be a good alternative if palladium-based methods fail or for specific substrates where copper catalysis is known to be superior. Aryl iodides are typically the most reactive coupling partners in Ullmann reactions.[12]

Q3: How do I select the best ligand, base, and solvent combination to start with?

A: A well-chosen set of starting conditions is crucial for success. The following table provides robust starting points based on literature precedent for coupling hindered secondary amines.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium System XPhos Pd G3 (2-5 mol %)A highly active, air-stable precatalyst that ensures efficient generation of the active Pd(0) species. XPhos is a bulky, electron-rich ligand proven to be effective for hindered substrates.[14]
Ligand XPhos or RuPhosIf not using a precatalyst, use a 1:1.2 Pd:Ligand ratio. These ligands accelerate the rate-limiting reductive elimination step.[1][2]
Base NaOt-Bu (1.2 - 1.5 equiv)A strong, non-nucleophilic base that effectively deprotonates the secondary amine without competing side reactions.[3]
Solvent Dioxane or Toluene (0.1 - 0.5 M)Anhydrous, aprotic solvents that are compatible with the catalyst system and can reach the required temperatures.[4][8] Must be thoroughly degassed.
Temperature 100 °CSufficiently high to overcome the activation energy barrier for sterically demanding couplings.

Q4: Does the type of aryl halide (Cl, Br, I) matter?

A: Yes, the reactivity of the aryl halide is critical. The general order of reactivity for the oxidative addition step is I > Br > OTf >> Cl .[3]

  • Aryl Iodides and Bromides: These are the most common and reliable coupling partners. They generally react under the conditions described above.

  • Aryl Chlorides: They are less reactive and require more specialized, highly active catalyst systems.[4] If you must use an aryl chloride, ligands like RuPhos or BrettPhos are often necessary, sometimes with higher catalyst loadings and temperatures.

Buchwald_Hartwig_Parameters center C-N Coupling Success catalyst Catalyst System center->catalyst base Base center->base solvent Solvent center->solvent conditions Conditions center->conditions ligand Bulky, Electron-Rich Biarylphosphine Ligand catalyst->ligand pd_source Pd(0) Precatalyst (e.g., G3/G4) catalyst->pd_source base_type Strong, Non-nucleophilic (NaOt-Bu, LHMDS) base->base_type solvent_type Anhydrous & Aprotic (Toluene, Dioxane) solvent->solvent_type temp High Temperature (80-110 °C) conditions->temp time Extended Time (>12 h) conditions->time

Caption: Key interdependent parameters for successful Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of (R)-3-phenoxypyrrolidine

This protocol describes a robust starting point for the coupling of (R)-3-phenoxypyrrolidine with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • (R)-3-phenoxypyrrolidine (1.2 equiv)

  • XPhos Pd G3 (Strem: 78-1525 or equivalent; 0.02-0.05 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Reaction Setup (In a Glovebox):

    • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the vessel.

  • Reagent Addition:

    • Outside the glovebox, under a positive pressure of an inert gas (Nitrogen or Argon), add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).

    • Add (R)-3-phenoxypyrrolidine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Ensure the vessel is securely sealed.

    • Place the vessel in a pre-heated oil bath or heating block at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(R)-3-phenoxypyrrolidine.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.
  • Valle, H. U., & Guntupalli, P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine. BenchChem.
  • Gleason, J. L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.
  • Chem-Station Int. Ed. (2014). Ullmann Coupling. Chem-Station.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1045-1052.

Sources

Troubleshooting

Stability issues and storage conditions for (R)-3-phenoxypyrrolidine

Welcome to the technical support center for (R)-3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-3-phenoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for storage and handling. Our goal is to ensure the integrity of your experiments by providing in-depth, field-proven insights into the chemical behavior of this valuable chiral building block.

Troubleshooting Guide: Stability and Purity Issues

This section addresses specific problems you may encounter during the use of (R)-3-phenoxypyrrolidine, providing potential causes and actionable solutions.

Q1: I've observed a yellowing of my (R)-3-phenoxypyrrolidine sample over time. What could be the cause, and how can I mitigate this?

A1: The yellowing of your (R)-3-phenoxypyrrolidine sample is likely due to oxidative degradation. The phenoxy group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored impurities.

Causality and Mitigation:

  • Mechanism: Oxidative degradation of phenol ethers can proceed through free radical mechanisms, potentially leading to the cleavage of the ether linkage or modification of the aromatic ring.[1]

  • Mitigation Strategies:

    • Inert Atmosphere: Always handle and store (R)-3-phenoxypyrrolidine under an inert atmosphere, such as nitrogen or argon. This minimizes its exposure to oxygen.

    • Light Protection: Store the compound in an amber vial or a container protected from light to prevent photo-oxidation.

    • Temperature Control: Store the compound at the recommended low temperature, typically 2-8°C, to slow down the rate of degradation reactions.[2][3]

Q2: My recent experimental results using (R)-3-phenoxypyrrolidine are inconsistent, suggesting a potential loss of chiral purity. Is this possible, and how can I check for it?

A2: Yes, a loss of chiral purity, or racemization, is a potential issue with chiral pyrrolidine derivatives. The chiral center at the 3-position can be susceptible to epimerization under certain conditions, leading to the formation of the (S)-enantiomer and a decrease in the enantiomeric excess (e.e.) of your sample.

Causality and Analysis:

  • Potential Causes:

    • pH Extremes: Exposure to strong acids or bases can potentially facilitate racemization.

    • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

    • Radical Initiators: The presence of radical species in your reaction mixture could potentially abstract the proton at the chiral center, leading to a transient radical intermediate that can then be protonated from either face, resulting in racemization.

  • Verification of Chiral Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of your sample. A suitable chiral stationary phase (CSP) can separate the (R) and (S) enantiomers, allowing for their quantification.

    • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate between enantiomers.

Q3: I've noticed an additional peak in the HPLC chromatogram of my (R)-3-phenoxypyrrolidine sample. What could this impurity be?

A3: An additional peak in your HPLC chromatogram could be due to several factors, including degradation products or residual starting materials/reagents from the synthesis.

Potential Impurities and Identification:

  • Oxidation Products: As mentioned in Q1, oxidative degradation can lead to various byproducts. These could include compounds resulting from the cleavage of the ether bond, such as phenol and derivatives of 3-hydroxypyrrolidine, or products of aromatic ring oxidation.

  • Hydrolysis Products: While phenol ethers are generally more stable to hydrolysis than alkyl ethers, cleavage of the ether bond under harsh acidic or basic conditions is possible, which would also yield phenol and 3-hydroxypyrrolidine.[4]

  • Identification:

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can provide the molecular weight of the impurity, which is a crucial piece of information for its identification.

    • NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the storage and handling of (R)-3-phenoxypyrrolidine.

Q4: What are the optimal long-term storage conditions for (R)-3-phenoxypyrrolidine?

A4: For long-term storage, (R)-3-phenoxypyrrolidine should be stored under the following conditions to maintain its purity and chiral integrity:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions and racemization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation by minimizing exposure to oxygen.[2]
Container Tightly sealed amber glass vialProtects from light and moisture.
Location Dry and well-ventilated areaPrevents moisture uptake and ensures a safe storage environment.[3]

Q5: How should I handle (R)-3-phenoxypyrrolidine in the laboratory to prevent degradation?

A5: Proper handling techniques are crucial to preserve the quality of (R)-3-phenoxypyrrolidine during your experiments:

  • Work under an inert atmosphere: When weighing or transferring the compound, use a glove box or a Schlenk line to maintain an inert environment.

  • Use clean, dry equipment: Ensure all glassware and spatulas are free of moisture and contaminants.

  • Minimize exposure to air and light: Work efficiently to reduce the time the compound is exposed to the laboratory environment.

  • Avoid heat: Do not heat the compound unnecessarily. If a reaction requires elevated temperatures, perform it under an inert atmosphere and for the minimum time required.

Q6: Is (R)-3-phenoxypyrrolidine compatible with all common laboratory solvents?

A6: (R)-3-phenoxypyrrolidine is generally soluble in and compatible with a wide range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. However, you should be cautious with:

  • Acidic and Basic Solvents: Prolonged exposure to strongly acidic or basic conditions, including in certain solvent systems, could potentially lead to degradation or racemization.

  • Protic Solvents: While generally stable, the presence of protic solvents in combination with other factors like heat or catalysts could potentially influence stability.

It is always good practice to perform a small-scale compatibility test if you are unsure about a specific solvent or reaction condition.

Experimental Protocol: Assessment of Purity and Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the chemical purity and enantiomeric excess of (R)-3-phenoxypyrrolidine. Method optimization may be required depending on the specific HPLC system and column used.

Objective: To separate and quantify (R)-3-phenoxypyrrolidine from its (S)-enantiomer and other potential impurities.

Materials:

  • (R)-3-phenoxypyrrolidine sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or similar)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the (R)-3-phenoxypyrrolidine sample.

    • Dissolve the sample in 5 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • The enantiomeric excess (e.e.) is calculated using the following formula:

      • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

      • Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

Visualizations

Troubleshooting_Workflow cluster_observe Observation of Issue cluster_troubleshoot Troubleshooting Path cluster_cause Potential Causes cluster_solution Solutions & Actions Observe Issue Observed with (R)-3-phenoxypyrrolidine Discoloration Discoloration (Yellowing) Observe->Discoloration Inconsistent_Results Inconsistent Experimental Results Observe->Inconsistent_Results Impurity_Peak New Peak in HPLC Observe->Impurity_Peak Oxidation Oxidative Degradation (Air, Light, Heat) Discoloration->Oxidation likely cause Racemization Racemization (Loss of Chiral Purity) Inconsistent_Results->Racemization potential cause Degradation_Impurity Degradation Product or Synthetic Impurity Impurity_Peak->Degradation_Impurity potential cause Store_Properly Store under Inert Gas, Protect from Light, Refrigerate Oxidation->Store_Properly mitigation Check_ee Analyze by Chiral HPLC to Determine e.e. Racemization->Check_ee verification Identify_Impurity Analyze by LC-MS and/or NMR Degradation_Impurity->Identify_Impurity identification

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Optimization

Technical Support Center: N-Boc Deprotection of (R)-3-Phenoxypyrrolidine

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows specifically tailored for the N-Boc deprotection of (R)-3-phenoxypyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows specifically tailored for the N-Boc deprotection of (R)-3-phenoxypyrrolidine—a critical chiral intermediate frequently utilized in the synthesis of muscarinic antagonists and other pharmaceutical compounds[1].

Mechanistic Insights & Causality

The tert-butyloxycarbonyl (Boc) group is a robust amine protecting group. Its removal is an acid-catalyzed process driven by thermodynamics. Protonation of the carbamate carbonyl oxygen leads to fragmentation, releasing a stable tert-butyl cation and a carbamic acid intermediate[2]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas, which provides the entropic driving force for the reaction[3].

Understanding this causality is crucial for troubleshooting:

  • Visual Feedback: The generation of CO₂ provides a built-in self-validation mechanism (effervescence)[3].

  • Electrophilic Byproducts: The highly reactive tert-butyl cation dictates the need for scavengers if alkylation side reactions occur[2].

  • Product Isolation: Because the resulting secondary amine (pyrrolidine) is highly polar and water-soluble, the choice of acid directly impacts whether your product is easily isolated as a solid salt or lost in an aqueous emulsion[4].

Validated Experimental Protocols

As a best practice, we recommend two distinct pathways depending on your required salt form. Every step below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Solution-Phase Cleavage (TFA/DCM Method)

Best for rapid deprotection when the trifluoroacetate salt is acceptable for the next synthetic step.

  • Initialization: Dissolve 1.0 eq of N-Boc-(R)-3-phenoxypyrrolidine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[5].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling controls the initial exothermic protonation and minimizes the risk of the tert-butyl cation alkylating the electron-rich phenoxy ring.

  • Reagent Addition: Slowly add 10 eq of Trifluoroacetic Acid (TFA) dropwise[2].

    • Self-Validation Check: Observe the reaction mixture. Active bubbling (CO₂ evolution) confirms that decarboxylation is actively occurring[3].

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 1–2 hours. The reaction is complete when effervescence ceases.

  • Isolation (Non-Aqueous): Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude residue with toluene (3x 10 mL).

    • Causality: We strictly avoid aqueous basic workup here because the pyrrolidine free base is highly water-soluble; neutralizing the salt in water often leads to massive yield losses[4].

Protocol B: Precipitation-Driven Isolation (4M HCl in 1,4-Dioxane)

Best for isolating a highly pure, workable solid (Hydrochloride salt).

  • Initialization: Dissolve 1.0 eq of N-Boc-(R)-3-phenoxypyrrolidine in a minimal volume of dry ethyl acetate or methanol[5].

  • Reagent Addition: Add 5–10 eq of a 4M HCl solution in 1,4-dioxane at room temperature[6].

  • Propagation: Stir the mixture for 1–2 hours.

    • Self-Validation Check: The solution will initially be clear. As the deprotection proceeds, the (R)-3-phenoxypyrrolidinium hydrochloride salt will begin to precipitate out of the solution due to its insolubility in dioxane/EtOAc, visually confirming product formation[5].

  • Isolation: Add cold diethyl ether to the flask to drive complete precipitation[5]. Filter the suspension through a Büchner funnel, wash the filter cake with cold diethyl ether, and dry under vacuum to yield a highly pure solid[4].

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes when choosing between the two primary deprotection methodologies.

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Acid Strength High (pKa ~ 0.23)High (pKa ~ -6.3)
Reaction Time 1 - 2 hours1 - 4 hours
Product Form Trifluoroacetate salt (viscous oil)Hydrochloride salt (crystalline solid)
Typical Yield 85 - 95% (crude)90 - 98% (isolated)
Isolation Method Co-evaporation (Toluene)Filtration & Ether Wash
Risk of t-butylation ModerateLow

Troubleshooting Guides & FAQs

Q1: My (R)-3-phenoxypyrrolidine yield is extremely low after aqueous workup. Where did it go? A1: Pyrrolidines are highly polar and water-soluble. When you neutralize the TFA salt with aqueous NaHCO₃ to generate the free amine, a significant portion of the product remains partitioned in the aqueous layer[4]. Solution: Avoid aqueous workup entirely. Use the HCl/dioxane method to precipitate the product as a stable hydrochloride salt[6]. If the free base is strictly required, use a basic ion-exchange resin or extract extensively with a highly polar organic solvent like 10% isopropanol in chloroform[7].

Q2: I am observing a +56 Da mass adduct in my LC-MS. What is this side reaction? A2: This is a classic tert-butylation side reaction. During acid-catalyzed cleavage, the Boc group fragments into a reactive tert-butyl cation[2]. While the phenoxy group on your substrate is somewhat sterically hindered, its electron-rich aromatic ring can still undergo electrophilic aromatic substitution by this cation[3]. Solution: Add a carbocation scavenger to your reaction mixture. Triisopropylsilane (TIS) or thioanisole (2.5% v/v) will effectively trap the tert-butyl cation before it can alkylate your product[2].

Q3: Is there a risk of cleaving the chiral ether (phenoxy group) during this deprotection? A3: Generally, no. While aliphatic ethers can sometimes be sensitive to strong, anhydrous acids, aryl-alkyl ethers like the phenoxy group in (R)-3-phenoxypyrrolidine are highly stable to standard Boc deprotection conditions (TFA or HCl/dioxane)[6]. Ether cleavage typically requires much harsher Lewis acids (e.g., BBr₃) or strong nucleophilic acids (e.g., HI, HBr at elevated temperatures).

Q4: The TFA salt is a stubborn oil. How can I get a workable solid? A4: Trifluoroacetate salts of secondary amines are notoriously hygroscopic and often present as viscous oils, making them difficult to weigh and handle[4]. Solution: Co-evaporate the crude oil with diethyl ether or toluene multiple times to remove trace free TFA. If it still refuses to crystallize, switch your deprotection strategy to 4M HCl in dioxane, which reliably yields the highly crystalline hydrochloride salt[5].

Diagnostic Workflow

TroubleshootingWorkflow A Start: N-Boc Deprotection (R)-3-phenoxypyrrolidine B Monitor via LC-MS/TLC A->B C Incomplete Conversion? B->C D Increase Acid Eq. or Time C->D Yes E Side Products Observed? C->E No D->B F t-Butyl Alkylation (+56 Da) E->F Yes H Low Yield After Workup? E->H No G Add Scavenger (e.g., TIS) F->G G->B I Avoid Aq. Base Isolate as HCl Salt H->I Yes J Pure (R)-3-phenoxypyrrolidine H->J No I->J

Caption: Diagnostic workflow for troubleshooting (R)-3-phenoxypyrrolidine N-Boc deprotection.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) PubMed / NIH[Link][6]

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry (ACS Publications)[Link][1]

  • Amine Protection and Deprotection Master Organic Chemistry[Link][3]

  • Boc Deprotection - TFA Common Organic Chemistry[Link][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-3-Phenoxypyrrolidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (R)-3-phenoxypyrrolidine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of (R)-3-phenoxypyrrolidine. The stereoinvertive substitution of (S)-N-Boc-3-hydroxypyrrolidine with phenol via the Mitsunobu reaction is a cornerstone methodology[1][2]. However, the steric hindrance of the pyrrolidine ring often leads to competing side reactions.

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure high-fidelity stereochemical inversion.

Part 1: Mechanistic Causality & Reaction Pathways

To control the reaction, we must first understand the competing mechanistic forces at the C3 position of the pyrrolidine ring. The Mitsunobu reaction ideally proceeds via an SN2 mechanism, yielding a clean inversion of stereochemistry[3]. However, the secondary nature of the alcohol introduces significant steric bulk, which slows down the desired bimolecular collision and allows unimolecular (SN1) and elimination (E2) pathways to compete[4][5].

ReactionPathways SM (S)-N-Boc-3-hydroxypyrrolidine + Phenol Intermediate Oxyphosphonium Intermediate SM->Intermediate PPh3, DIAD Product Target: (R)-3-Phenoxypyrrolidine (SN2 Inversion) Intermediate->Product Desired Pathway Elimination Byproduct: N-Boc-3-pyrroline (E2 Elimination) Intermediate->Elimination Base Abstraction Retention Byproduct: (S)-3-Phenoxypyrrolidine (SN1 / NGP) Intermediate->Retention Carbocation Formation

Fig 1. Divergent mechanistic pathways in the Mitsunobu reaction of 3-hydroxypyrrolidine.

Part 2: Troubleshooting FAQs

Q: Why is the N-Boc-3-pyrroline elimination byproduct forming, and how can I minimize it? A: Causality: The intermediate oxyphosphonium species is highly electrophilic, but the C3 position is sterically hindered. If the SN2 attack by the phenoxide is delayed, the phenoxide (or the betaine intermediate) acts as a base rather than a nucleophile. It abstracts a proton from the adjacent C2 or C4 positions, triggering an E2 elimination[5]. Solution:

  • Temperature Control: The E2 elimination has a higher activation energy than the SN2 substitution. By adding DIAD strictly at 0 °C and maintaining this temperature for the first hour, you thermodynamically favor the SN2 pathway[1].

  • Reagent Stoichiometry: Maintain a slight excess of phenol (1.5 eq) to ensure a high local concentration of the nucleophile, forcing the bimolecular SN2 collision[2].

Q: I am observing retention of configuration (the (S)-enantiomer) instead of the desired (R)-enantiomer. What causes this? A: Causality: Retention of configuration indicates that the reaction has bypassed the SN2 pathway. This occurs via two mechanisms:

  • SN1 Dissociation: In highly polar solvents, the oxyphosphonium leaving group can spontaneously depart, forming a planar carbocation at C3. Nucleophilic attack from the less hindered face results in racemization or retention.

  • Neighboring Group Participation (NGP): The carbonyl oxygen of the N-Boc protecting group can attack the C3 position internally, forming a transient bicyclic intermediate. Subsequent ring-opening by phenoxide results in a double-inversion (net retention). Solution: Switch from highly polar solvents (like DMF) to moderately non-polar solvents (like THF or Toluene). Non-polar environments destabilize the carbocation and keep the intermediate ion pairs tightly bound, suppressing both SN1 and NGP pathways[4][6].

Q: How do I efficiently separate the (R)-3-phenoxypyrrolidine from triphenylphosphine oxide (TPPO) and hydrazine byproducts? A: Causality: TPPO and the reduced DIAD byproduct (diisopropyl hydrazine-1,2-dicarboxylate) have polarities that often cause them to co-elute with heterocyclic amines during silica gel chromatography. Solution: Rely on differential solubility rather than chromatography. After the reaction, concentrate the crude mixture and resuspend it in a cold 1:1 mixture of diethyl ether and hexanes. TPPO is highly insoluble in cold non-polar aliphatic mixtures and will crash out as a white precipitate, allowing you to remove >90% of it via simple vacuum filtration before loading the remainder onto a column.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution. Use this data to benchmark your own experimental yields.

Reaction MethodSolventTemp (°C)Target Yield (%)Inversion (ee %)Elimination Byproduct (%)
Standard MitsunobuTHF2565>9515
Optimized Mitsunobu THF 0 to 25 82 >98 <5
Polar MitsunobuDMF254580 (SN1 comp.)25
Alternative SN2 (Mesylate)DMF8070>9020

Part 4: Self-Validating Experimental Protocol

To guarantee high stereochemical fidelity and minimize byproducts, execute the following optimized workflow for the synthesis of (R)-N-Boc-3-phenoxypyrrolidine[1][2].

Step 1: Reagent Preparation In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq, 10 mmol), phenol (1.5 eq, 15 mmol), and triphenylphosphine (1.5 eq, 15 mmol) in 50 mL of anhydrous THF (0.2 M concentration).

Step 2: Thermal Control & Activation Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) dropwise over a period of 15–20 minutes. Self-Validation Check: The solution should turn a pale yellow; rapid addition will cause an exothermic spike, leading to immediate pyrroline byproduct formation.

Step 3: Substitution Phase Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for an additional 12–18 hours until TLC indicates the complete consumption of the starting pyrrolidinol.

Step 4: Precipitation Workup Concentrate the reaction mixture under reduced pressure to yield a viscous yellow oil. Resuspend the crude oil in 30 mL of cold diethyl ether/hexanes (1:1 v/v) and triturate vigorously. A heavy white precipitate (TPPO) will form. Filter the suspension through a pad of Celite and wash the pad with an additional 10 mL of cold hexanes.

Step 5: Final Purification Concentrate the filtrate and purify via silica gel flash chromatography using a gradient of 5% to 20% Ethyl Acetate in Hexanes to isolate the pure (R)-N-Boc-3-phenoxypyrrolidine.

Workflow Step1 1. Reagent Prep (THF, 0°C) Step2 2. DIAD Addition (Dropwise, 15 min) Step1->Step2 Step3 3. Substitution (25°C, 12-18h) Step2->Step3 Step4 4. Precipitation (Ether/Hexane) Step3->Step4 Step5 5. Chromatography (Silica Gel) Step4->Step5

Fig 2. Optimized experimental workflow for chiral amine synthesis via Mitsunobu inversion.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. URL: [Link]

  • Jansa, P., et al. "Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrrolidine ring." RSC Advances, 2015. URL: [Link]

  • Chaves, S., et al. "Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication." MDPI Molecules, 2022. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (R)-3-Phenoxypyrrolidine and (S)-3-Phenoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals The principle of stereoisomerism is a cornerstone of modern pharmacology and drug design. The spatial arrangement of atoms within a molecule can dramaticall...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The principle of stereoisomerism is a cornerstone of modern pharmacology and drug design. The spatial arrangement of atoms within a molecule can dramatically influence its interaction with chiral biological targets such as receptors and enzymes. This guide provides a comprehensive comparison of the potential biological activities of the (R) and (S) enantiomers of 3-phenoxypyrrolidine, a key structural motif in various centrally active agents. While direct comparative studies on 3-phenoxypyrrolidine are not extensively available in peer-reviewed literature, by examining structurally related compounds, we can infer the likely biological targets and the critical role that stereochemistry plays in defining their pharmacological profiles.

The Pyrrolidine Scaffold and the Imperative of Chirality

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its conformational flexibility and its presence in numerous natural products and synthetic drugs. The introduction of a substituent at the 3-position, as in 3-phenoxypyrrolidine, creates a chiral center, leading to the existence of two enantiomers: (R)-3-phenoxypyrrolidine and (S)-3-phenoxypyrrolidine. These enantiomers, being non-superimposable mirror images, can exhibit profound differences in their biological activity, potency, and side-effect profiles. This disparity arises from the three-dimensional nature of their interactions with biological macromolecules.

A compelling example of this stereospecificity is observed in the pyrovalerone class of compounds, which contain a substituted pyrrolidine ring. For instance, the (S)-enantiomer of 3,4-methylenedioxypyrovalerone (MDPV) is a significantly more potent inhibitor of dopamine and norepinephrine reuptake compared to its (R)-enantiomer.

Monoamine Transporters: The Predominant Target

Based on the pharmacological profiles of structurally analogous compounds, the primary biological targets for the enantiomers of 3-phenoxypyrrolidine are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft and are the targets of many antidepressant and psychostimulant drugs.

A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which share the core 3-phenoxypyrrolidine structure, identified these compounds as potent and balanced inhibitors of both norepinephrine and serotonin reuptake. This strongly suggests that (R)- and (S)-3-phenoxypyrrolidine will also exhibit activity at these transporters.

Enantiomeric Differentiation in Biological Activity: A Comparative Analysis

Insights from Pyrovalerone Analogs

In the case of pyrovalerone and its analogs, such as α-pyrrolidinovalerophenone (α-PVP), the (S)-enantiomer consistently demonstrates higher potency as a DAT and NET inhibitor.

CompoundEnantiomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
α-PVP Racemic---
(R)-α-PVP---
(S)-α-PVP18.1 ± 1.9165 ± 212890 ± 380

Data for a close analog, 4-methyl-α-pyrrolidinovalerophenone.

This data clearly illustrates that the (S)-enantiomer is the more active component for this particular scaffold at DAT and NET.

Insights from 3-Aryloxy-3-phenylpropylamines

In contrast, a patent for a series of 3-aryloxy-3-phenylpropylamines, which are structurally similar to 3-phenoxypyrrolidine, reveals a different stereochemical preference. In this case, the (R)-enantiomer was found to be a more potent inhibitor of norepinephrine uptake and possessed a more favorable side-effect profile, with significantly lower anticholinergic activity[1].

CompoundEnantiomerNorepinephrine Uptake Inhibition (IC50)
N-methyl-3-(o-tolyloxy)-3-phenylpropylamine (R)-(-)4 x 10⁻⁹ M
(S)-(+)40 x 10⁻⁹ M
Racemic9 x 10⁻⁹ M

This finding underscores that the optimal stereochemistry for a given biological activity is highly dependent on the specific chemical scaffold and its interaction with the target protein. For the 3-phenoxypyrrolidine core, it is plausible that either the (R) or (S) enantiomer could be more potent, depending on the specific substitutions and the target transporter.

Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for compounds targeting monoamine transporters is the inhibition of neurotransmitter reuptake. By blocking DAT, NET, or SERT, these compounds increase the extracellular concentrations of dopamine, norepinephrine, or serotonin, respectively, leading to enhanced neurotransmission.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Presynaptic Neuron Reuptake Reuptake Reuptake Neurotransmitter->Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding 3_Phenoxypyrrolidine (R)- or (S)-3-Phenoxypyrrolidine 3_Phenoxypyrrolidine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by 3-phenoxypyrrolidine enantiomers.

Experimental Protocols

To definitively determine the differential biological activity of (R)- and (S)-3-phenoxypyrrolidine, a series of in vitro and in vivo experiments are necessary.

Chiral Separation and Synthesis

The first critical step is to obtain enantiomerically pure samples of (R)- and (S)-3-phenoxypyrrolidine. This can be achieved through either asymmetric synthesis or chiral resolution of the racemic mixture using techniques like chiral chromatography.

In Vitro Monoamine Transporter Binding and Uptake Assays

Objective: To determine the binding affinity (Ki) and functional potency (IC50) of each enantiomer at DAT, NET, and SERT.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Competitive Binding: Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound (R- or S-3-phenoxypyrrolidine).

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Methodology: Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions rich in the respective transporters (e.g., striatum for DAT, cortex for NET and SERT) from rodents.

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of internalized radiolabeled neurotransmitter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Functional Assays Racemic Racemic 3-Phenoxypyrrolidine Separation Chiral Separation (e.g., HPLC) Racemic->Separation R_Enantiomer (R)-3-Phenoxypyrrolidine Separation->R_Enantiomer S_Enantiomer (S)-3-Phenoxypyrrolidine Separation->S_Enantiomer Binding Radioligand Binding Assays (DAT, NET, SERT) R_Enantiomer->Binding Uptake Synaptosomal Uptake Assays (DA, NE, 5-HT) R_Enantiomer->Uptake S_Enantiomer->Binding S_Enantiomer->Uptake PK Pharmacokinetic Studies Binding->PK Uptake->PK PD Pharmacodynamic Studies (e.g., Locomotor Activity, Microdialysis) PK->PD Tox Toxicity & Side-Effect Profiling PD->Tox Data_Analysis Comparative Data Analysis (Potency, Selectivity, Efficacy) Tox->Data_Analysis

Caption: A generalized workflow for the comparative evaluation of stereoisomers.

Conclusion

The stereochemistry of the 3-phenoxypyrrolidine scaffold is a critical determinant of its biological activity. Based on the analysis of structurally related compounds, the (R) and (S) enantiomers of 3-phenoxypyrrolidine are likely to exhibit differential potency and selectivity as inhibitors of monoamine transporters. While pyrovalerone analogs suggest a preference for the (S)-enantiomer at DAT and NET, findings from 3-aryloxy-3-phenylpropylamines indicate that the (R)-enantiomer can be more potent at NET. This highlights the nuanced nature of structure-activity relationships and the necessity of empirical testing for each new chemical series. A thorough in vitro and in vivo characterization of the individual enantiomers is essential to elucidate their pharmacological profiles and to identify the eutomer for potential therapeutic development. Such studies will not only guide the development of more potent and selective drugs but also minimize the potential for off-target effects and toxicity associated with the inactive or less active enantiomer.

References

  • Moll, G. H., et al. (1982). 3-aryloxy-3-phenylpropylamines. European Patent No. EP0052492B1.

Sources

Comparative

Chiral HPLC method validation for (R)-3-phenoxypyrrolidine

Chiral HPLC Method Validation for (R)-3-Phenoxypyrrolidine: A Comparative Guide Introduction The (R)-enantiomer of 3-phenoxypyrrolidine is a highly valuable chiral scaffold, frequently utilized in the synthesis of potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Method Validation for (R)-3-Phenoxypyrrolidine: A Comparative Guide

Introduction

The (R)-enantiomer of 3-phenoxypyrrolidine is a highly valuable chiral scaffold, frequently utilized in the synthesis of potent muscarinic M3 receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD)[1]. Because the stereochemistry of the pyrrolidine ring directly dictates receptor binding affinity and off-rate kinetics, rigorous enantiomeric purity control is mandatory[1][2]. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating analytical protocol compliant with ICH Q2(R2) guidelines[3].

Comparative Performance of Chiral Stationary Phases

When developing a direct normal-phase chiral HPLC method for pyrrolidine derivatives, polysaccharide-based CSPs are the industry standard due to their broad applicability and high separation efficiency[2][4]. To determine the optimal column for 3-phenoxypyrrolidine, we evaluated three leading CSPs.

Table 1: Chromatographic Performance Comparison for Racemic 3-Phenoxypyrrolidine (Conditions: 250 x 4.6 mm, 5 µm columns; Mobile Phase: n-Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v; Flow: 1.0 mL/min; UV: 220 nm)

Chiral Stationary PhaseSelector TypeRetention Time (S)Retention Time (R)Selectivity (α)Resolution (Rs)Peak Symmetry
Lux Cellulose-2 Chlorinated Cellulose8.4 min10.2 min1.283.151.05
Chiralcel OD-H Standard Cellulose9.1 min10.5 min1.181.851.12
Chiralpak AD-H Standard Amylose11.2 min9.8 min*1.161.601.25

*Note: Elution order is reversed on the Amylose-based CSP.

Mechanistic Causality & Method Optimization

The data clearly demonstrates the superiority of Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) for this specific scaffold. The enhanced resolution ( Rs​=3.15 ) is driven by the electron-withdrawing chlorine atoms on the phenylcarbamate selector[5][6]. These halogens strengthen the dipole-dipole interactions and π−π stacking between the CSP and the electron-rich phenoxy group of the analyte.

Furthermore, the inclusion of 0.1% Diethylamine (DEA) in the mobile phase is a critical mechanistic requirement. 3-Phenoxypyrrolidine is a secondary amine. In the absence of a basic modifier, the amine nitrogen will undergo strong ion-exchange interactions with residual, unendcapped acidic silanols on the silica support, resulting in severe peak tailing and loss of resolution. DEA acts as a sacrificial base, masking these silanol sites and ensuring sharp, symmetrical peaks (Symmetry 1.05).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow is designed as a self-validating system. The system must prove its suitability before any sample data is accepted.

G cluster_val Key Validation Parameters Dev Method Development (ATP Definition) Screen CSP Screening (Lux Cellulose-2) Dev->Screen SST System Suitability (Rs > 2.0, N > 3000) Screen->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc

Fig 1: Chiral HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Volumetrically mix HPLC-grade n-hexane and isopropanol (90:10 v/v). Add 0.1% (v/v) DEA. Degas via ultrasonication for 15 minutes.

    • Causality: Premixing eliminates pump proportioning micro-fluctuations, preventing baseline drift at low UV wavelengths.

  • System Equilibration: Flush the Lux Cellulose-2 column at 0.5 mL/min for 30 minutes, then ramp to 1.0 mL/min. Monitor the UV signal at 220 nm until baseline noise is <0.1 mAU.

  • System Suitability Testing (SST): Inject 10 µL of a racemic 3-phenoxypyrrolidine reference standard (1.0 mg/mL).

    • Self-Validation Gate: The system must achieve a Resolution ( Rs​ ) ≥2.0 , Tailing factor ( Tf​ ) ≤1.5 , and Theoretical plates ( N ) ≥3000 . If these criteria fail, the sequence automatically aborts.

  • Sample Bracketing: Inject the (R)-3-phenoxypyrrolidine samples. To maintain continuous validation, inject an SST standard every 10 samples. Retention time drift must remain <2.0% .

ICH Q2(R2) Validation Strategy

To transition this method from development to a regulatory-compliant quality control assay, it must be validated according to the ICH Q2(R2) framework[3][7].

  • Specificity: The method must demonstrate baseline separation between the (R)-API and the (S)-enantiomer impurity. Peak purity analysis (via Photodiode Array detection) must confirm no co-elution with synthetic precursors or degradants[8].

  • Linearity & Range: Evaluate the response of the (S)-enantiomer from the reporting threshold (typically 0.05% of the nominal API concentration) up to 150% of the specification limit. The calibration curve must yield a correlation coefficient ( R2 ) >0.999 [3].

  • Accuracy (Recovery): Spike the pure (R)-3-phenoxypyrrolidine matrix with known quantities of the (S)-enantiomer at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges from 90% to 110%[8].

  • Precision (Repeatability): Perform six independent replicate preparations of the API spiked with the (S)-enantiomer at the specification limit. The Relative Standard Deviation (RSD) of the impurity peak area must be ≤5.0% [7].

References

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis (PubMed).[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Validation

A Comparative Guide to Determining the Enantiomeric Purity of (R)-3-Phenoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals The accurate determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules such as (R)-3-phenoxypyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a cornerstone of modern pharmaceutical development. For chiral molecules such as (R)-3-phenoxypyrrolidine, a key building block in various drug candidates, ensuring high enantiomeric excess (ee) is critical for therapeutic efficacy and safety. This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric purity of (R)-3-phenoxypyrrolidine, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of (R)-3-phenoxypyrrolidine is governed by a variety of factors, including the desired level of accuracy and precision, sample throughput requirements, and the availability of instrumentation. The following table offers a summary of the key performance characteristics of the most prevalent techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Solvating Agent (CSA)NMR with Chiral Derivatizing Agent (CDA)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[1][2]Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase.[3][4]Non-covalent interaction with a chiral agent to form transient diastereomeric complexes with distinct NMR signals.[5][6]Covalent bonding to a chiral agent to form diastereomers with distinct NMR signals.[7][8]Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase, leading to different retention times.[9]
Typical Analysis Time 10-60 minutes per sample.[5]5-20 minutes per sample.5-15 minutes per sample.[5]30-90 minutes per sample (including reaction time).[10][11]10-30 minutes per sample.[5]
Sample Preparation Minimal (dissolution in mobile phase).Minimal (dissolution in co-solvent).Simple mixing in an NMR tube.[12][13]Chemical reaction to form diastereomers, followed by optional purification.May require derivatization to increase volatility.
Sensitivity High (UV, MS detection).High (UV, MS detection).Moderate.Moderate to High.Very High (FID, MS detection).
Accuracy & Precision Excellent.Excellent.Good to Excellent.Good to Excellent.Excellent.
Throughput Moderate.High.[3]High.Low to Moderate.Moderate.
Cost Moderate to High (instrumentation and columns).High (instrumentation).Low (requires NMR access).Low to Moderate (reagents and NMR access).Moderate (instrumentation and columns).
"Green" Chemistry Moderate (solvent consumption).High (reduced organic solvent usage).[3]High (minimal solvent).Moderate.Moderate.

In-Depth Analysis of Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality of Experimental Choices: The selection of the CSP is the most critical parameter. For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have shown broad applicability.[1] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.[1] The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution for amine-containing compounds.

Experimental Protocol: Direct Chiral HPLC Separation

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v). Add a small concentration of an amine modifier like diethylamine (e.g., 0.1%) to the mobile phase to improve peak symmetry.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the (R)-3-phenoxypyrrolidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Identify the two peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Visualizing the Workflow: Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (R)-3-phenoxypyrrolidine in Mobile Phase Inject Inject Sample Sample->Inject 1. Prepare Column Chiral Stationary Phase (e.g., Polysaccharide-based) Inject->Column 2. Separate Detect UV Detection Column->Detect 3. Detect Chromatogram Obtain Chromatogram Detect->Chromatogram 4. Record Integrate Integrate Peak Areas Chromatogram->Integrate 5. Analyze Calculate Calculate % ee Integrate->Calculate 6. Quantify

Caption: Workflow for direct chiral HPLC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a preferred technique in the pharmaceutical industry due to its high-throughput capabilities and reduced environmental impact.[3][4] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.

Causality of Experimental Choices: The advantages of SFC stem from the low viscosity and high diffusivity of supercritical fluids, which allow for faster separations at higher flow rates without a significant loss in efficiency.[3] Similar to HPLC, polysaccharide-based CSPs are commonly used. The addition of acidic and basic additives to the co-solvent is often necessary to achieve good peak shapes and resolution for basic compounds like amines.[14]

Experimental Protocol: Chiral SFC Separation

  • Column Selection: A polysaccharide-based CSP is a good starting point.

  • Mobile Phase: Use supercritical CO2 as the main mobile phase with methanol as a co-solvent. A typical starting gradient could be from 5% to 40% methanol. Additives such as 0.2% triethylamine and 0.2% trifluoroacetic acid can be included in the methanol to improve peak shape.[3]

  • System Parameters: Set the back pressure (e.g., 150 bar), column temperature (e.g., 40 °C), and flow rate (e.g., 3 mL/min).

  • Sample Preparation: Dissolve the sample in the co-solvent (methanol).

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram using a UV or MS detector.

  • Data Analysis: Calculate the % ee from the integrated peak areas as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: This technique relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent.[5][6] This interaction induces small chemical shift differences between corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals. BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for amines.[6][12][13]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve a known amount of the (R)-3-phenoxypyrrolidine sample and a slight molar excess of the chiral solvating agent (e.g., (S)-BINOL) in a deuterated solvent (e.g., CDCl3).[6]

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these signals to determine the ratio of the enantiomers and calculate the % ee.

Causality of Experimental Choices: This method involves the covalent reaction of the enantiomeric mixture with a chiral derivatizing agent to form a stable mixture of diastereomers.[7] These diastereomers have distinct NMR spectra, often with larger chemical shift differences than those observed with CSAs, facilitating more accurate integration. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples of CDAs for amines.[7]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization: React the (R)-3-phenoxypyrrolidine sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) in the presence of a non-chiral base in an appropriate solvent.

  • Work-up: After the reaction is complete, perform a simple work-up to remove excess reagents.

  • NMR Analysis: Dissolve the resulting diastereomeric amide mixture in a deuterated solvent and acquire a ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals and calculate the % ee based on their integration.

Visualizing the Workflow: NMR-based Enantiomeric Purity Determination

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Analyte Racemic Amine CSA Chiral Solvating Agent (e.g., BINOL) Analyte->CSA Mix in NMR Tube CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Analyte->CDA Covalent Reaction NMR_CSA Acquire NMR Spectrum (Transient Diastereomers) CSA->NMR_CSA NMR_CDA Acquire NMR Spectrum (Stable Diastereomers) Integrate_CSA Integrate Resolved Signals NMR_CSA->Integrate_CSA Integrate_CDA Integrate Resolved Signals NMR_CDA->Integrate_CDA Calculate_CSA Calculate % ee Integrate_CSA->Calculate_CSA Calculate_CDA Calculate % ee Integrate_CDA->Calculate_CDA

Caption: Workflows for NMR-based enantiomeric excess determination.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric purity of (R)-3-phenoxypyrrolidine depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening , chiral SFC is often the method of choice due to its speed and reduced solvent consumption.[3]

  • For method development and high-resolution analysis , chiral HPLC provides excellent and reliable results.[2]

  • For rapid, non-destructive analysis and in situations where chromatographic equipment is not available , NMR with a chiral solvating agent is a highly effective technique.[6][12]

  • When larger chemical shift differences are needed for accurate NMR quantification , derivatization with a chiral agent is a robust, albeit more time-consuming, option.[7]

It is always recommended to validate the chosen method using a racemic standard and, if possible, an enantiomerically enriched sample to confirm the elution order or signal assignment.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. (2006, January 17).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2020, November 12).
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides - Benchchem.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of Bath's research portal.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Publishing.
  • Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography - PubMed. (2005, December 23).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (2014, September 1).
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12).
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in.
  • Chiral HPLC Separations - Phenomenex.

Sources

Comparative

Comprehensive Characterization Guide: (R)-3-phenoxypyrrolidine Reference Standards

(R)-3-phenoxypyrrolidine (CAS 857279-33-5) is a critical chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including specific kinase inhibitors and GPCR ligands. Because...

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Author: BenchChem Technical Support Team. Date: March 2026

(R)-3-phenoxypyrrolidine (CAS 857279-33-5) is a critical chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including specific kinase inhibitors and GPCR ligands. Because the stereochemical integrity and chemical purity of this intermediate directly dictate the safety and efficacy profiles of the final drug product, establishing a highly characterized reference standard is non-negotiable.

This guide objectively compares the analytical performance of Certified Reference Materials (CRMs) against standard commercial reagent grades and in-house synthesized materials, providing the causal reasoning and self-validating protocols necessary for rigorous pharmaceutical development.

The Causality of Characterization: An Orthogonal Approach

As an Application Scientist, I approach reference standard characterization not as a simple checklist, but as a self-validating matrix of orthogonal techniques. Relying on a single method for purity—such as HPLC-UV—is fundamentally flawed because it assumes all impurities possess identical chromophores and ionization efficiencies.

According to the ICH Q7 Good Manufacturing Practice Guide, primary reference standards must be authenticated through an extensive set of analytical tests to ensure they possess the exact quality and purity characteristics they purport to represent [1]. Furthermore, USP General Chapter <11> emphasizes that reference standards must be selected for their high purity and critical characteristics suitable for their intended, specific purpose [2].

To achieve this, we employ a multi-tiered analytical strategy:

  • Quantitative NMR (qNMR): Serves as the primary absolute method for mass balance. Unlike chromatography, qNMR is independent of UV response factors, allowing us to quantify the exact mass fraction of the main component against an internal standard (e.g., Maleic acid).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact monoisotopic mass, ensuring the structural framework is intact and identifying any isobaric impurities.

  • Chiral HPLC: Determines the enantiomeric excess (%ee). We specifically select a derivatized cellulose chiral stationary phase (CSP). Causality: The phenylcarbamate derivatization of the cellulose backbone provides optimal π−π and hydrogen bonding interactions with the phenoxy ring and pyrrolidine nitrogen of (R)-3-phenoxypyrrolidine, ensuring baseline resolution from its (S)-enantiomer.

Workflow A Candidate (R)-3-phenoxypyrrolidine B Structural Identity (NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV/CAD) A->C D Enantiomeric Excess (Chiral HPLC, OR) A->D E Certified Reference Material (CRM) B->E C->E D->E

Workflow for comprehensive characterization of (R)-3-phenoxypyrrolidine standards.

Comparative Performance Data

When sourcing or synthesizing (R)-3-phenoxypyrrolidine for API development, the grade of the material significantly impacts downstream regulatory submissions. The table below summarizes the quantitative differences between three common tiers of reference materials.

Analytical AttributeCertified Reference Material (CRM)Standard Reagent GradeIn-House Synthesized (Uncertified)
Absolute Purity (qNMR) > 99.5%Not typically testedVariable (95.0% - 98.5%)
Chromatographic Purity > 99.8% (UV & CAD)~ 97.0% (UV only)~ 98.0% (UV only)
Enantiomeric Excess (%ee) > 99.9%~ 98.0%Variable (90.0% - 99.0%)
Water Content (KF) < 0.1% w/w~ 0.5% w/wVariable (Often > 1.0% w/w)
Traceability Fully traceable to SI unitsLot-specific CoA (Area %)Requires primary characterization
Regulatory Suitability API Release & Method ValidationEarly R&D onlyRequires extensive validation

Self-Validating Experimental Protocols

Method validation must follow stringent guidelines to ensure the analytical procedure is suitable for its intended use [3]. The following protocols are designed as self-validating systems; they contain internal checks that immediately flag false positives or false negatives.

Protocol 1: Achiral Purity & Mass Balance (HPLC-UV/CAD)

This protocol uses orthogonal detectors to ensure no impurity is "invisible" to the system.

  • Sample Preparation: Accurately weigh 10.0 mg of (R)-3-phenoxypyrrolidine and dissolve in 10.0 mL of diluent (Water:Acetonitrile 50:50 v/v).

  • Orthogonal Detection Setup: Configure the HPLC with a UV detector (set to 220 nm) in series with a Charged Aerosol Detector (CAD).

    • Causality: UV detects chromophoric impurities (e.g., unreacted phenol derivatives), while CAD ensures the detection of non-chromophoric species (e.g., aliphatic pyrrolidine degradation products). This creates a self-validating mass balance.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient mobile phase from 5% to 95% Acetonitrile (with 0.1% Trifluoroacetic acid) over 20 minutes.

  • Mass Balance Calculation: Calculate absolute purity by subtracting the water content (determined via Karl Fischer titration) and residual solvents (determined via GC-Headspace) from the combined chromatographic area normalization.

Protocol 2: Chiral Purity and Enantiomeric Excess (%ee)

Chiral methods are highly susceptible to co-elution. This protocol incorporates a deliberate spike to validate the separation dynamically.

  • System Suitability (Racemate Injection): Inject a racemic mixture of 3-phenoxypyrrolidine. Verify that the resolution ( Rs​ ) between the (R) and (S) enantiomers is strictly >2.0 .

  • Sample Injection: Inject the (R)-3-phenoxypyrrolidine sample and integrate the peak areas.

  • Self-Validation Spike (Critical Step): Spike the sample vial with exactly 1.0% of the (S)-enantiomer and re-inject.

    • Causality: If the peak area of the (S)-isomer does not increase proportionally, or if the peak shape broadens/distorts, matrix interference or co-elution is occurring. The method immediately fails validation, preventing the reporting of a falsely high %ee.

  • Calculation: Calculate enantiomeric excess using the formula: %ee=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

ChiralLogic A Inject Racemate (System Suitability) B Resolution (Rs) > 2.0? A->B B->A No (Optimize) C Inject (R)-Isomer Sample B->C Yes D Spike with (S)-Isomer (Self-Validation) C->D E Calculate %ee D->E

Self-validating chiral HPLC protocol for accurate enantiomeric excess determination.

Conclusion

For early-stage discovery, standard reagent-grade (R)-3-phenoxypyrrolidine may suffice. However, as a program advances into IND-enabling studies and cGMP manufacturing, the transition to a fully characterized CRM (or a rigorously validated in-house primary standard) is a regulatory necessity. By employing orthogonal detection (UV/CAD), absolute quantification (qNMR), and self-validating chiral spike protocols, analytical scientists can guarantee the stereochemical and chemical integrity of their reference materials.

References

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Comparative Binding Affinity of (R)- vs. (S)-3-Phenoxypyrrolidine Enantiomers: A Technical Guide

Executive Summary & Pharmacological Context The 3-phenoxypyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. While it has been explored in the design of[1], its most pharmacologically sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 3-phenoxypyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. While it has been explored in the design of[1], its most pharmacologically sensitive and commercially significant application lies in the development of Long-Acting Muscarinic Antagonists (LAMAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[2].

When evaluating these compounds, the stereochemistry at the C3 position of the pyrrolidine ring is not merely a structural footnote—it is the primary driver of receptor residence time. This guide objectively compares the binding affinities ( Ki​ ) and dissociation kinetics ( t1/2​ ) of (R)- and (S)-3-phenoxypyrrolidine enantiomers, providing researchers with the mechanistic insights and self-validating protocols necessary to accurately profile these stereoisomers.

Stereochemistry and Receptor Kinetics: The Mechanistic Rationale

In the context of the Muscarinic M3 receptor, the spatial trajectory of the phenoxy moiety dictates the ligand's ability to lock into the orthosteric binding pocket.

  • (S)-Enantiomer Superiority: Structural activity relationship (SAR) studies demonstrate that the (S)-enantiomer of substituted 3-phenoxypyrrolidines typically achieves superior lipophilic contacts with deep-pocket leucine and phenylalanine residues[2]. This precise orientation minimizes the energy penalty of binding, resulting in tighter affinity.

  • The "Slow Off-Rate" Phenomenon: The true value of the (S)-configuration lies in its dissociation half-life. By perfectly complementing the M3 receptor's binding cleft, the (S)-enantiomer creates a high energy barrier for dissociation. This translates to a significantly prolonged receptor residence time, a critical parameter for achieving 24-hour duration of action (once-daily dosing) in clinical applications[2].

M3_Signaling ACh Acetylcholine (Endogenous Agonist) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Activates Antag (S)-3-Phenoxypyrrolidine (High-Affinity Antagonist) Antag->M3R Competes & Blocks Gq Gq Protein Alpha Subunit M3R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces Response Smooth Muscle Contraction (Bronchoconstriction) Ca2->Response Triggers

Fig 1: M3 receptor signaling cascade and pharmacological blockade by 3-phenoxypyrrolidine antagonists.

Comparative Binding Data

To objectively evaluate the performance of the enantiomers, we compare their binding metrics against industry-standard muscarinic antagonists. The data below reflects the performance of optimized gem-dimethyl 3-phenoxypyrrolidine derivatives at human recombinant M3 receptors.

CompoundStereochemistryM3 Receptor Ki​ (nM)Dissociation t1/2​ (min)Pharmacological Profile
(S)-Derivative (S)-3-Phenoxypyrrolidine0.20481High potency, slow off-rate (LAMA candidate)
(R)-Derivative (R)-3-Phenoxypyrrolidine1.50120Moderate potency, faster off-rate
Tiotropium Achiral Reference0.075> 1440Industry standard LAMA
Ipratropium Achiral Reference0.2917Short-acting muscarinic antagonist (SAMA)

Data synthesized from benchmark in vitro assays utilizing CHO cells expressing recombinant human M3 receptors[2].

Self-Validating Experimental Protocol: Radioligand Binding Assay

Assay Design & Causality
  • Why use[³H]-NMS? N-methylscopolamine ([³H]-NMS) is a hydrophilic, non-selective muscarinic antagonist. Because it does not readily cross cell membranes, it exclusively labels cell-surface receptors, providing a highly accurate baseline for orthosteric competition without intracellular background noise[2].

  • Why incubate for 24 hours? A fundamental pitfall in evaluating these enantiomers is their exceptionally slow off-rate kinetics. Standard 2-hour incubations fail to reach thermodynamic equilibrium, artificially deflating the measured potency ( Ki​ ) of the (S)-enantiomer by up to 12-fold. A 24-hour incubation is mandatory to capture the true equilibrium dissociation constant[2].

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO cells stably expressing the recombinant human M3 receptor. Homogenize the cells in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Competition Binding Setup: In a 96-well microplate, combine the following:

    • 50μL of [³H]-NMS (final concentration: 0.2 nM).

    • 50μL of the test enantiomer ((R) or (S)) serially diluted from 10 pM to 10 µM.

    • 100μL of membrane homogenate (approx. 10 µg protein/well).

  • Internal Validation Controls:

    • Total Binding (TB): Assay buffer replacing the test compound.

    • Non-Specific Binding (NSB): 10 µM Atropine (ensures the radioactive signal is exclusively specific to muscarinic receptors).

    • Reference Standard: Tiotropium (validates the dynamic range and confirms the assay's sensitivity to slow-off rate compounds).

  • Equilibration: Seal the plates and incubate at room temperature ( 22∘C ) for 24 hours with gentle agitation.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize negative charges and reduce non-specific binding). Wash the filters three times with 300μL of ice-cold wash buffer.

  • Detection & Analysis: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Title: Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Dopamine D2 receptor ligands (US20210147355A1)

Sources

Comparative

LC-MS/MS Method Development and Chiral Separation Guide for (R)-3-Phenoxypyrrolidine

Executive Summary (R)-3-phenoxypyrrolidine is a highly valuable chiral building block, predominantly utilized in the synthesis of muscarinic M3 receptor antagonists [1] and complex bioactive alkaloids [2]. Because the (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-phenoxypyrrolidine is a highly valuable chiral building block, predominantly utilized in the synthesis of muscarinic M3 receptor antagonists [1] and complex bioactive alkaloids [2]. Because the (S)-enantiomer can exhibit drastically different pharmacodynamics and off-target toxicities, rigorous enantiomeric purity profiling is a regulatory necessity.

This guide provides a comprehensive, objective comparison of chromatographic columns and sample preparation workflows for the quantification of (R)-3-phenoxypyrrolidine in complex matrices. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols—focusing on the physicochemical causality behind each experimental choice to deliver a self-validating, robust LC-MS/MS methodology.

Mechanistic Rationale & Analyte Profiling

Successful LC-MS/MS method development begins with deconstructing the analyte's physicochemical properties. (R)-3-phenoxypyrrolidine (C10H13NO, Exact Mass: 163.10) consists of a lipophilic phenoxy group ether-linked to a basic pyrrolidine ring.

Mass Spectrometry Optimization (The Causality)
  • Ionization Mode: The secondary amine in the pyrrolidine ring has a pKa of ~9.0. In acidic or neutral mobile phases, this amine is readily protonated, making Positive Electrospray Ionization (ESI+) the most efficient choice [3].

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]+ at m/z 164.1. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the cleavage of the ether bond. This yields a highly stable pyrrolidinium cation at m/z 70.1 (used as the Quantifier ). A secondary fragment at m/z 95.1, corresponding to the protonated phenol leaving group, serves as the Qualifier .

Chromatographic Strategy: Chiral vs. Achiral Columns

Achiral reversed-phase (C18) columns provide excellent theoretical plates but zero enantioselectivity. If racemic inversion occurs during synthesis or in vivo metabolism, a C18 column will yield false purity readings. Therefore, chiral stationary phases (CSPs) are mandatory. We compared three column architectures for LC-MS/MS compatibility.

Comparison Analysis
  • Chiralpak IG (Immobilized Amylose): The Optimal Choice. The chiral selector is covalently bonded to the silica support. This allows the use of reversed-phase LC-MS friendly solvents (e.g., Acetonitrile/Water with Ammonium Bicarbonate). It provides baseline resolution without compromising MS ionization efficiency.

  • Chiralcel OD-H (Coated Cellulose): The Legacy Choice. The chiral selector is physically coated, restricting mobile phases to normal-phase solvents (Hexane/Isopropanol). Hexane severely suppresses ESI ionization, causes source soot, and poses a flammability risk in the MS source.

  • Achiral C18: The Baseline. Fails to resolve (R) and (S) enantiomers.

Table 1: Chromatographic Performance Comparison

Conditions: Flow rate 0.6 mL/min. Analyte concentration: 100 ng/mL.

Column TypeMobile Phase CompatibilityEnantiomeric Resolution ( Rs​ )Retention Time (R-isomer)Peak Asymmetry ( As​ )ESI-MS/MS Suitability
Chiralpak IG (Immobilized)MeCN / 10mM NH₄HCO₃ (pH 9)2.4 (Baseline)4.2 min1.15Excellent
Chiralcel OD-H (Coated)Hexane / IPA / 0.1% DEA1.8 (Partial)8.5 min1.42Poor (Ion Suppression)
C18 (Achiral)MeCN / 0.1% Formic Acid0.0 (Co-elution)2.1 min1.05Excellent

Sample Preparation Workflows

When extracting (R)-3-phenoxypyrrolidine from biological matrices (e.g., plasma) or crude reaction mixtures, matrix effects (ion suppression/enhancement) must be minimized. We evaluated three extraction paradigms.

Comparison Analysis
  • Mixed-Mode Cation Exchange (MCX) SPE: Capitalizes on the basicity of the pyrrolidine ring. At pH 7, the analyte is positively charged and binds to the sulfonic acid groups of the MCX sorbent. This allows aggressive washing with 100% methanol to remove neutral phospholipids. The analyte is eluted using 5% ammonium hydroxide, which neutralizes the amine, releasing it from the sorbent.

  • Liquid-Liquid Extraction (LLE): Uses Methyl tert-butyl ether (MTBE) at pH 11. While recovery is acceptable, it is labor-intensive and prone to emulsion formation.

  • Protein Precipitation (PPT): Fast (using 3:1 Acetonitrile:Plasma), but leaves massive amounts of glycerophospholipids in the extract, causing severe ion suppression at the analyte's retention time.

Table 2: Extraction Efficiency & Matrix Effect Comparison

Matrix: Human Plasma spiked at 50 ng/mL (n=6).

Extraction MethodMechanism of ActionAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD)
MCX-SPE Ion-exchange + Hydrophobic94.2% -4.1% (Minimal)3.2%
LLE (MTBE) pH-driven partitioning81.5%-12.5%7.8%
PPT (Acetonitrile) Protein denaturation98.1%-45.6% (Severe)14.5%

Experimental Protocols: The Self-Validating Workflow

To ensure reproducibility, follow this validated step-by-step protocol utilizing the optimal parameters identified in our comparisons (MCX-SPE + Chiralpak IG).

Step 1: MCX Solid Phase Extraction
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Dilute 100 µL of sample (plasma or reaction aliquot) with 300 µL of 2% Formic acid in water. Load onto the cartridge at 1 drop/sec.

  • Washing: Wash sequentially with 1.0 mL of 2% Formic acid in water, followed by 1.0 mL of 100% Methanol. (Causality: The acidic wash removes basic interferences; the methanol wash removes neutral lipids while the protonated analyte remains ionically bound).

  • Elution: Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chiral LC-MS/MS Analysis
  • Column: Chiralpak IG (150 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic at 60% B for 6 minutes. (Causality: Isocratic elution ensures constant baseline stability for the chiral selector and prevents retention time drift).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Quantifier MRM: m/z 164.1 → 70.1 (Collision Energy: 25 eV)

  • Qualifier MRM: m/z 164.1 → 95.1 (Collision Energy: 15 eV)

Method Development Workflow Visualization

LCMS_Workflow Start Analyte Profiling (R)-3-Phenoxypyrrolidine MS_Opt MS/MS Optimization ESI+, MRM 164.1 -> 70.1 Start->MS_Opt Chiral_Screen Chiral Column Screening (IG vs. OD-H vs. C18) MS_Opt->Chiral_Screen Sample_Prep Sample Prep Selection (SPE vs. LLE vs. PPT) Chiral_Screen->Sample_Prep Validation Method Validation (Recovery, Matrix Effect) Sample_Prep->Validation Final Validated LC-MS/MS Method Validation->Final

Fig 1: Systematic LC-MS/MS method development workflow for chiral pyrrolidine derivatives.

References

  • Title: Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enantioselective liquid chromatography with mass spectrometric detection for the determination of chiral drugs in biological matrices Source: Journal of Chromatography A URL: [Link]

Validation

A Comparative Guide to the Synthesis of (R)-3-Phenoxypyrrolidine: An Evaluation of Mitsunobu and Williamson Methodologies

For Researchers, Scientists, and Drug Development Professionals (R)-3-phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, appearing as a key structural motif in a range of biologically active c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, appearing as a key structural motif in a range of biologically active compounds. Its synthesis, therefore, is of significant interest, demanding efficient and stereochemically reliable methods. This guide provides an in-depth comparison of two prominent synthetic pathways to (R)-3-phenoxypyrrolidine, starting from the readily available precursor, (R)-N-Boc-3-hydroxypyrrolidine. The two routes evaluated are the Mitsunobu reaction and the Williamson ether synthesis. This analysis is supported by detailed experimental protocols, mechanistic insights, and a comparative summary of their respective advantages and disadvantages.

At a Glance: Comparing the Pathways

FeaturePathway 1: Mitsunobu ReactionPathway 2: Williamson Ether Synthesis
Starting Material (R)-N-Boc-3-hydroxypyrrolidine, Phenol(R)-N-Boc-3-hydroxypyrrolidine, Phenol
Key Transformation One-pot conversion of an alcohol to an ether with inversion of stereochemistry.Two-step process: activation of the alcohol (e.g., tosylation) followed by Sₙ2 displacement with a phenoxide.
Stereochemistry Inversion of configuration at the chiral center.Inversion of configuration at the chiral center during the Sₙ2 step.
Reagents Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).Tosyl chloride (TsCl) or Mesyl chloride (MsCl), a base (e.g., pyridine), and a base for phenoxide formation (e.g., NaH).
Reaction Conditions Generally mild, often performed at 0 °C to room temperature.Activation step may require cooling, while the ether formation step may require elevated temperatures.
Work-up & Purification Can be challenging due to the formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate by-products.Generally more straightforward, with by-products that are often easier to remove.
Reported Yield 81% (for the analogous Mitsunobu reaction on a similar substrate)Not explicitly found for the target molecule, but generally high-yielding for Sₙ2 reactions.
Enantiomeric Purity High, proceeds with clean inversion.High, proceeds with clean inversion.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct and elegant method for the conversion of a secondary alcohol to an ether with a complete inversion of stereochemistry.[1][2] This is particularly advantageous for the synthesis of (R)-3-phenoxypyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine, or as is often the case in practice, using the more commercially available (R)-enantiomer to produce the (S)-product, which can then be deprotected and potentially re-protected to obtain the desired enantiomer if needed. For the purpose of this guide, we will focus on the direct conversion of (R)-N-Boc-3-hydroxypyrrolidine to (S)-N-Boc-3-phenoxypyrrolidine, noting that the principles apply equally to the synthesis of the (R)-enantiomer from the (S)-starting material.

Mechanistic Rationale

The reaction proceeds through the formation of an oxyphosphonium salt intermediate. Triphenylphosphine attacks the azodicarboxylate, which then deprotonates the phenol. The resulting phenoxide acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to the desired ether with inversion of configuration at the stereocenter.[3]

Mitsunobu_Mechanism N_Boc_3_OH (R)-N-Boc-3-hydroxypyrrolidine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide - H⁺ Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + (R)-N-Boc-3-hydroxypyrrolidine Product (S)-N-Boc-3-phenoxypyrrolidine Oxyphosphonium->Product + Phenoxide (Sₙ2) Byproducts PPh₃O + DIAD-H₂ Oxyphosphonium->Byproducts Williamson_Ether_Synthesis N_Boc_3_OH (R)-N-Boc-3-hydroxypyrrolidine Tosylate (R)-N-Boc-3-tosyloxypyrrolidine N_Boc_3_OH->Tosylate + TsCl, Pyridine TsCl Tosyl Chloride (TsCl) Pyridine Pyridine Product (R)-N-Boc-3-phenoxypyrrolidine Tosylate->Product + Sodium Phenoxide (Sₙ2) Byproducts NaOTs Tosylate->Byproducts Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaH NaH NaH

Sources

Comparative

Spectroscopic Comparison of (R)-3-Phenoxypyrrolidine Salts: A Guide to Counterion Effects on NMR and FT-IR Profiles

As a Senior Application Scientist in early-phase drug development, one of the most critical decisions in optimizing a chiral building block like (R)-3-phenoxypyrrolidine is the selection of an appropriate salt form. The...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, one of the most critical decisions in optimizing a chiral building block like (R)-3-phenoxypyrrolidine is the selection of an appropriate salt form. The free base of (R)-3-phenoxypyrrolidine is typically a viscous oil, which presents handling, stability, and purification challenges. Converting it to a crystalline salt improves physicochemical properties but fundamentally alters its molecular environment.

This guide objectively compares the spectroscopic profiles of three common (R)-3-phenoxypyrrolidine salts—Hydrochloride (HCl), Oxalate, and L-Tartrate—providing experimental methodologies, comparative data, and the mechanistic causality behind the observed spectral shifts.

The Causality of Salt Selection

The choice of counterion dictates the solid-state hydrogen-bonding network and the degree of ion-pairing in solution.

  • Hydrochloride (HCl): Serves as the baseline standard. The small, highly electronegative chloride ion forms strong, localized ionic interactions, yielding highly crystalline materials with distinct, predictable NMR deshielding effects.

  • Oxalate: A dicarboxylic acid that forms robust, extended hydrogen-bonded networks. It is often used to crash out stubborn amines from solution. Its unique symmetric and asymmetric carboxylate stretches dominate the IR spectrum.

  • L-Tartrate: A chiral acid frequently employed for diastereomeric resolution. The presence of secondary hydroxyl groups introduces complex hydrogen bonding, which broadens both FT-IR envelopes and specific NMR resonances.

Experimental Methodology: A Self-Validating Workflow

To ensure that the spectroscopic data is free from solvent artifacts, the following protocol incorporates a self-validating constant-weight drying loop.

Step-by-Step Salt Formation Protocol
  • Dissolution: Dissolve 1.0 equivalent (1.63 g, 10 mmol) of (R)-3-phenoxypyrrolidine free base in 10 mL of anhydrous ethanol at room temperature.

  • Acid Addition: Cool the solution to 0°C. Slowly add 1.05 equivalents of the respective acid (ethanolic HCl, anhydrous oxalic acid, or L-tartaric acid) dropwise under continuous stirring.

  • Crystallization: Stir for 30 minutes at 0°C, then slowly add ethyl acetate (antisolvent) dropwise until the cloud point is reached. Allow the mixture to stir at room temperature for 2 hours to promote controlled crystal growth.

  • Isolation & Validation: Filter the resulting precipitate and wash with cold ethyl acetate (2 × 5 mL). Transfer the solid to a vacuum oven.

  • Self-Validation Step: Dry the solid at 40°C under high vacuum (0.1 mbar). Weigh the sample every 2 hours until two consecutive measurements show a mass difference of <0.1%. This ensures the complete removal of ethanol and ethyl acetate, preventing solvent peaks from masking the 1H -NMR integration or altering the FT-IR fingerprint region.

Workflow FB (R)-3-Phenoxypyrrolidine (Free Base Oil) Acid Acid Addition (HCl, Oxalic, L-Tartaric) FB->Acid Equimolar mixing at 0°C Cryst Crystallization (EtOH/EtOAc System) Acid->Cryst Antisolvent addition Dry Vacuum Drying (Constant Weight Validation) Cryst->Dry Filtration & Wash Spec Spectroscopic Profiling (FT-IR & 1H-NMR) Dry->Spec Yield & Purity Check

Figure 1: Step-by-step experimental workflow for pyrrolidine salt formation and validation.

Comparative Spectroscopic Data

FT-IR Profiling

The conversion of a secondary amine to an amine salt fundamentally changes its vibrational modes. As established by standard spectroscopic principles for amine salts (), the relatively sharp N-H stretch of the free base is replaced by a massive, broad NH2+​ stretching envelope.

Compound FormN-H / NH2+​ Stretch ( cm−1 )C=O Stretch ( cm−1 )Key Fingerprint Features ( cm−1 )
Free Base ~3320 (Sharp, weak)None1240 (C-O-C asymmetric stretch)
HCl Salt 3000–2500 (Broad envelope)None1590 ( NH2+​ bending)
Oxalate Salt 3100–2400 (Broad envelope)1630 (Strong, asymmetric COO− )1310 (Symmetric COO− stretch)
L-Tartrate Salt 3400–2500 (Very broad, overlaps with O-H)1590 (Strong, COO− stretch)1070 (Secondary alcohol C-O stretch)
1H -NMR Chemical Shifts

Protonation of the pyrrolidine ring creates a localized positive charge, which exerts a strong inductive electron-withdrawing effect. The data below (recorded in DMSO- d6​ at 400 MHz) demonstrates this deshielding effect, consistent with established solvent impurity and shift databases ().

Proton AssignmentFree Base ( δ ppm)HCl Salt ( δ ppm)Oxalate Salt ( δ ppm)L-Tartrate Salt ( δ ppm)
C3-H (O-CH) 4.85 (m, 1H)5.15 (m, 1H)5.12 (m, 1H)5.08 (m, 1H)
C2-H ( α -protons) 2.90–3.10 (m, 2H)3.40–3.65 (m, 2H)3.35–3.55 (m, 2H)3.30–3.50 (m, 2H)
C5-H ( α -protons) 2.85–3.05 (m, 2H)3.25–3.45 (m, 2H)3.20–3.40 (m, 2H)3.15–3.35 (m, 2H)
Aromatic Protons 6.90–7.30 (m, 5H)6.95–7.35 (m, 5H)6.95–7.35 (m, 5H)6.95–7.35 (m, 5H)
Amine / Acid Protons 2.50 (br s, 1H, N-H)9.35 (br s, 2H, NH2+​ )8.60 (br s, 2H, NH2+​ )8.20 (br s, NH2+​
  • OH)
Counterion Protons N/AN/AN/A4.05 (s, 2H, Tartrate CH)

Mechanistic Insights: Deshielding and Hydrogen Bonding

Understanding why these spectroscopic shifts occur is vital for accurate structural elucidation.

The NMR Deshielding Effect: When the secondary amine is protonated, the resulting NH2+​ center becomes highly electronegative. This localized positive charge withdraws electron density from the adjacent α -carbons (C2 and C5) via σ -bond inductive effects. Consequently, the α -protons experience a reduced electron cloud, exposing them more directly to the external magnetic field of the NMR spectrometer. This requires a higher resonance frequency, shifting their peaks downfield by approximately 0.4 to 0.6 ppm compared to the free base. The C3-proton, being further away but adjacent to the phenoxy oxygen, experiences a milder downfield shift.

FT-IR Vibrational Restriction: In the FT-IR spectrum, the free base exhibits a distinct, relatively sharp N-H stretch. Upon salt formation, the NH2+​ protons engage in extensive intermolecular hydrogen bonding with the anionic counterion (e.g., Cl− , COO− ). This hydrogen bonding weakens the N-H covalent bonds to varying degrees across the crystal lattice, creating a wide distribution of vibrational energy states. This physical phenomenon manifests as the characteristic broad stretching envelope between 3000 and 2500 cm−1 .

Mechanism Salt Amine Salt Formation (NH2+ Generation) Inductive Inductive Electron Withdrawal Salt->Inductive Localized positive charge HBond Intermolecular Hydrogen Bonding Salt->HBond Counterion interaction NMR 1H-NMR: Downfield Shift of Alpha-Protons Inductive->NMR Deshielding effect IR FT-IR: Broad 3000-2500 cm⁻¹ Stretching Envelope HBond->IR Vibrational restriction

Figure 2: Logical relationship between salt formation mechanisms and observed spectroscopic shifts.

References

  • Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 1 Sept. 2019.[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010.[Link]

Safety & Regulatory Compliance

Safety

(R)-3-phenoxypyrrolidine proper disposal procedures

An authoritative, self-validating operational guide for the safe handling, segregation, and disposal of (R)-3-phenoxypyrrolidine . Designed for drug development professionals and laboratory safety officers, this document...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating operational guide for the safe handling, segregation, and disposal of (R)-3-phenoxypyrrolidine . Designed for drug development professionals and laboratory safety officers, this document synthesizes physicochemical hazard data with field-proven environmental compliance protocols.

Chemical Profile and Hazard Causality

(R)-3-phenoxypyrrolidine (CAS: 857279-33-5) is a chiral, nitrogen-containing heterocycle frequently utilized as a building block in medicinal chemistry. It is commonly handled either as a free base or as a hydrochloride salt. Understanding the molecular behavior of this compound is critical for establishing effective safety and disposal protocols.

The basicity of the secondary amine in the pyrrolidine ring is the primary driver of its localized toxicity. Upon contact with biological tissues, the amine can cause alkaline hydrolysis of lipids, leading to acute irritation[1]. Furthermore, its combustion profile dictates strict disposal methodologies, as the nitrogen atom and potential chloride ions (in salt form) generate toxic byproducts upon thermal degradation.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardClassification / ValueCausality & Operational Implication
CAS Number 857279-33-5 (Free base)Unique identifier for the (R)-enantiomer; cross-reference with 21767-15-7 (HCl salt).
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Mandates strict laboratory hygiene and prohibition of food/drink[1].
Skin/Eye Irritation Cat 2 (H315) / Cat 2A (H319)Amine basicity causes lipid hydrolysis. Mandates nitrile gloves and tight-fitting goggles[1].
STOT (Single Exposure) Category 3 (H335)Respiratory tract irritant. Powders/aerosols must be handled strictly within a fume hood.
Environmental Hazard Discharge AvoidanceToxic to aquatic life. Absolutely no drain disposal permitted.

Waste Segregation and Disposal Workflows

Because (R)-3-phenoxypyrrolidine is regulated under general hazardous waste frameworks (and often mixed with EPA-regulated organic solvents like Methanol or Acetonitrile during LC/MS analysis), all waste streams must be meticulously segregated[2].

The preferred and most environmentally sound method of disposal for this compound is high-temperature chemical incineration . Because the molecule contains a pyrrolidine ring, combustion will yield toxic nitrogen oxides ( NOx​ ). If the hydrochloride salt is used, combustion will also yield corrosive hydrogen chloride ( HCl ) gas. Therefore, the incinerator must be equipped with an afterburner and a chemical scrubber to neutralize these exhaust gases before atmospheric release.

Protocol A: Solid and Liquid Waste Segregation

This protocol utilizes a self-validating closed-loop system to ensure zero environmental discharge.

  • Stream Identification: Separate waste into "Halogenated Organic," "Non-Halogenated Organic," and "Aqueous" streams. Do not mix solid powder waste with liquid solvent waste.

  • Containment: Transfer liquid waste into high-density polyethylene (HDPE) or glass carboys. Solid waste (contaminated Kimwipes, PPE, or raw powder) must go into sealable, puncture-resistant poly-bags or dedicated solid-waste drums.

  • Closure & Vapor Control: Cap all liquid waste containers immediately after adding waste. Validation Check: Invert the sealed container 45 degrees to visually confirm the absence of leaks around the threading. Never use Parafilm or foil as a primary closure[2].

  • Labeling: Affix a standardized "HAZARDOUS WASTE" label. Explicitly list "(R)-3-phenoxypyrrolidine" and all associated solvents with their percentage compositions[3].

  • Storage: Place containers in secondary containment trays segregated by chemical compatibility (e.g., keep away from strong oxidizing agents).

Protocol B: Empty Container Decontamination (Triple Rinse)

To reclassify an empty chemical container as non-hazardous solid waste, the EPA-standard triple rinse procedure must be validated.

  • First Rinse: Add a compatible solvent (e.g., ethanol or water, depending on the salt form) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds.

  • Rinsate Collection: Pour the resulting rinsate into the appropriate hazardous liquid waste stream.

  • Repeat: Perform Step 1 and 2 two additional times.

  • Drying & Validation: Leave the container open inside a fume hood until completely dry. Validation Check: The container must be visually dry and completely odorless. If any odor persists, repeat the rinse cycle[3].

  • Defacement: Once validated, completely cross out or peel off the original chemical label and dispose of the glass/plastic in standard laboratory recycling or authorized landfill streams.

WasteManagement Gen Waste Generation: (R)-3-phenoxypyrrolidine Solid Solid Waste (Powder/Contaminated PPE) Gen->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Gen->Liquid Empty Empty Containers Gen->Empty Incinerator Chemical Incinerator (Afterburner + Scrubber) Solid->Incinerator Direct Disposal Liquid->Incinerator Hazardous Waste Pickup TripleRinse Triple Rinse Protocol (Compatible Solvent) Empty->TripleRinse Rinsate Solvent Rinsate TripleRinse->Rinsate Collect Wash Landfill Authorized Landfill (RCRA Non-Hazardous) TripleRinse->Landfill Verified Clean & Odorless Rinsate->Liquid

(R)-3-phenoxypyrrolidine waste segregation and disposal decision tree.

Spill Response and Decontamination Workflow

Due to its H335 (Respiratory Irritation) classification, any spill of (R)-3-phenoxypyrrolidine powder poses an immediate inhalation hazard if dust is generated[1].

Step-by-Step Spill Mitigation:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the room's HVAC system is functioning properly (or local exhaust is active).

  • PPE Donning: Responders must wear a fit-tested N95 or P100 particulate respirator (if outside a fume hood), chemical-resistant nitrile gloves, and splash goggles.

  • Dust Suppression (Critical Step): Do not dry sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., a light mist of water or ethanol) to bind the particulates and prevent aerosolization[1].

  • Collection: Use a non-sparking plastic scoop or shovel to collect the moistened material. Transfer into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (if neutralizing the free base) or standard detergent, followed by a water rinse.

  • Validation Check: Swipe the cleaned area with a universal pH indicator strip moistened with distilled water. The area is considered decontaminated when the surface pH returns to a neutral baseline (pH 6.5 - 7.5), confirming no residual basic amine remains.

References

  • Purdue University Radiological & Environmental Management. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from:[Link]

  • Purdue University Fort Wayne (PFW). (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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